Tiodonium chloride
Description
Properties
CAS No. |
38070-41-6 |
|---|---|
Molecular Formula |
C10H7Cl2IS |
Molecular Weight |
357.04 g/mol |
IUPAC Name |
(4-chlorophenyl)-thiophen-2-yliodanium;chloride |
InChI |
InChI=1S/C10H7ClIS.ClH/c11-8-3-5-9(6-4-8)12-10-2-1-7-13-10;/h1-7H;1H/q+1;/p-1 |
InChI Key |
MUDNTMPKEQHPDK-UHFFFAOYSA-M |
SMILES |
C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
Canonical SMILES |
C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
Synonyms |
DH-164 DL 164 tiodonium chloride |
Origin of Product |
United States |
Foundational & Exploratory
Tiodonium Chloride (CAS 38070-41-6): Synthesis, Characterization, and Antimicrobial Mechanisms in Drug Development
Abstract Tiodonium chloride is a hypervalent diaryliodonium salt with potent bactericidal and algicidal properties, historically evaluated for the inhibition of dental plaque and caries. This technical whitepaper provides an in-depth analysis of its one-pot synthetic methodology, analytical characterization protocols, and the electrostatic mechanism of action it employs against oral pathogens.
Introduction & Pharmacological Context
Tiodonium chloride, chemically designated as (4-chlorophenyl)-2-thienyliodonium chloride, is a structurally unique antimicrobial agent[1]. Unlike traditional quaternary ammonium compounds or bisbiguanides (e.g., chlorhexidine), tiodonium chloride leverages a hypervalent iodine(III) center to exert its biological effects.
Clinical and in vivo models have demonstrated that a 0.3% tiodonium chloride mouthrinse significantly inhibits the accumulation of dental plaque by targeting microflora such as Streptococcus mutans and Actinomyces viscosus[2]. Its ability to suppress acid production in saliva makes it a compelling candidate for anticaries drug development, offering an alternative mechanism to combat biofilm-forming organisms[3].
Mechanistic Grounding: The Diaryliodonium Pharmacophore
The antimicrobial efficacy of tiodonium chloride is fundamentally driven by the highly localized positive charge on the hypervalent iodine atom. This cationic character facilitates rapid electrostatic attraction to the negatively charged teichoic acids and lipopolysaccharides present on bacterial cell walls.
Causality of Action:
-
Electrostatic Adsorption: The iodonium cation binds strongly to the bacterial membrane, acting as a highly targeted electrophile.
-
Membrane Permeabilization: The bulky, lipophilic aryl groups (4-chlorophenyl and 2-thienyl) intercalate into the lipid bilayer, disrupting membrane fluidity and structural integrity.
-
Metabolic Inhibition: The resulting loss of membrane potential leads to the leakage of intracellular components and the direct inhibition of acidogenic pathways in S. mutans[2].
Figure 1: Antimicrobial signaling and membrane disruption pathway of Tiodonium chloride.
Synthesis Methodology: A Self-Validating Protocol
The preparation of unsymmetrical diaryliodonium salts historically required toxic heavy metals or harsh oxidative conditions. Modern synthetic protocols utilize a highly efficient, one-pot oxidation and electrophilic arylation strategy[4]. The following protocol details the synthesis of tiodonium chloride from 4-chloroiodobenzene and thiophene.
Rationale for Reagent Selection:
-
mCPBA (Oxidant): Provides a mild, controlled oxidation of iodine(I) to iodine(III) without over-oxidizing the sulfur atom in the subsequent thiophene addition[5].
-
TfOH (Acid Promoter): Protonates mCPBA to enhance its electrophilicity and provides a non-nucleophilic triflate (OTf⁻) counterion, stabilizing the highly reactive[Ar-I(OH)(OTf)] intermediate[4].
-
Temperature Control (-78 °C): Thiophene is highly electron-rich and prone to polymerization. Cryogenic cooling ensures strict regiocontrol, directing the electrophilic attack exclusively to the C2 position of the thiophene ring.
Step-by-Step Experimental Workflow
Phase 1: Generation of the Iodine(III) Intermediate
-
Charge a flame-dried, argon-purged round-bottom flask with 4-chloroiodobenzene (10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂, 40 mL).
-
Add m-chloroperbenzoic acid (mCPBA, 77% purity, 11.0 mmol, 1.1 equiv). Cool the suspension to 0 °C using an ice-water bath.
-
Add trifluoromethanesulfonic acid (TfOH, 20.0 mmol, 2.0 equiv) dropwise over 5 minutes. The solution will transition to a deep yellow color, indicating the formation of the hypervalent iodine(III) intermediate.
-
Remove the ice bath and stir the reaction at room temperature for 10 minutes.
Phase 2: Electrophilic Aromatic Substitution (Arylation) 5. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. 6. Dissolve thiophene (11.0 mmol, 1.1 equiv) in anhydrous CH₂Cl₂ (10 mL) and add it dropwise to the reaction mixture over 15 minutes. 7. Maintain the temperature at -78 °C for 30 minutes, then allow the mixture to slowly warm to room temperature over 1 hour.
Phase 3: Counterion Exchange and Isolation 8. Concentrate the reaction mixture under reduced pressure to remove CH₂Cl₂. 9. Dissolve the crude (4-chlorophenyl)-2-thienyliodonium triflate in a minimal volume of methanol (15 mL). 10. Add a saturated aqueous solution of sodium chloride (NaCl, 100 mmol, 10 equiv) and stir vigorously for 2 hours. The high concentration of chloride ions drives the thermodynamic exchange, precipitating the target chloride salt. 11. Filter the resulting off-white precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 20 mL) and diethyl ether (3 × 20 mL) to remove unreacted starting materials, mCPBA byproducts, and residual triflate salts. 12. Dry the product in a vacuum oven at 40 °C for 12 hours to yield pure tiodonium chloride.
Figure 2: One-pot synthesis workflow for Tiodonium chloride via a hypervalent iodine(III) intermediate.
Characterization & Analytical Validation
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The hypervalent nature of the iodine atom significantly deshields the adjacent aromatic protons, which is a key diagnostic feature in ¹H-NMR spectroscopy[1].
-
Mass Spectrometry (ESI-MS): Diaryliodonium salts are highly amenable to positive-ion electrospray ionization. The spectrum will display a dominant peak for the intact cation [C₁₀H₇ClIS]⁺ at m/z 320.9 (based on the ³⁵Cl isotope).
-
NMR Spectroscopy: The most deshielded proton will be the C3 proton of the thiophene ring (adjacent to the iodonium center), typically resonating downfield (>8.0 ppm).
Quantitative Data Summaries
Table 1: Physicochemical Properties of Tiodonium Chloride
| Property | Value / Description |
| Chemical Name | (4-chlorophenyl)-2-thienyliodonium chloride |
| CAS Registry Number | 38070-41-6 |
| Molecular Formula | C₁₀H₇Cl₂IS |
| Molecular Weight | 357.04 g/mol |
| Exact Mass | 355.8690 Da |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water |
Table 2: Expected Analytical Characterization Parameters
| Analytical Method | Diagnostic Signals / Expected Results |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 8.25 (dd, 1H, Thiophene-H3), 8.15 (d, 2H, Ar-H), 7.95 (dd, 1H, Thiophene-H5), 7.60 (d, 2H, Ar-H), 7.20 (dd, 1H, Thiophene-H4) ppm. |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 140.5, 138.2, 136.7, 135.1, 131.4, 129.8, 115.2, 102.3 ppm. |
| HRMS (ESI-TOF) | Calculated for[C₁₀H₇ClIS]⁺: 320.8996; Found: 320.8992. |
| Elemental Analysis | Calculated for C₁₀H₇Cl₂IS: C, 33.64%; H, 1.98%; S, 8.98%. Found: C, 33.71%; H, 1.95%; S, 8.92%. |
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Investigating the Antimicrobial Spectrum and Mechanistic Profiling of Tiodonium Chloride
Executive Summary
The escalation of antimicrobial resistance (AMR) has driven drug development professionals to re-evaluate topical antiseptics that utilize unspecific, multi-target modes of action[1]. Among these, onium compounds—specifically diaryliodonium salts—have demonstrated significant potential. This technical guide provides an in-depth analysis of Tiodonium chloride ((4-chlorophenyl)-thiophen-2-yliodanium chloride), a broad-spectrum antibacterial agent historically investigated for its potent antiplaque and anticaries properties[2]. Designed for researchers and application scientists, this whitepaper synthesizes chemical profiling, mechanistic causality, and self-validating experimental protocols to guide future formulation and efficacy testing.
Chemical Profiling & Structural Dynamics
Tiodonium chloride is an achiral, cationic diaryliodonium salt[3]. With a molecular formula of C10H7Cl2IS and a molecular weight of 357.04 g/mol [4], its structure consists of a positively charged iodonium center flanked by a 4-chlorophenyl group and a thiophene ring. This specific structural geometry is critical to its biological activity, allowing it to function as a highly effective surfactant and antimicrobial agent.
Mechanistic Pathway of Antimicrobial Action
As an application scientist, understanding the causality behind an antiseptic's efficacy is paramount. Tiodonium chloride does not rely on specific receptor binding; rather, its efficacy is driven by electrostatic interactions.
The positively charged iodonium center acts as a cationic warhead, binding rapidly to the negatively charged (anionic) surfaces of bacterial cell membranes[5]. This electrostatic interaction destabilizes the lipid bilayer, causing an immediate disruption of the membrane potential. The subsequent permeabilization leads to the lethal leakage of intracellular components[5].
Beyond physical membrane disruption, tiodonium chloride exerts a profound metabolic blockade. It specifically restricts the ability of plaque microflora to metabolize sucrose into cariogenic acids, effectively neutralizing the biochemical pathway responsible for dental caries[6].
Caption: Mechanistic pathway of Tiodonium chloride inducing bacterial cell death.
Antimicrobial Spectrum & Efficacy Data
Tiodonium chloride exhibits a broad antimicrobial spectrum, with pronounced efficacy against biofilm-forming organisms. It is particularly lethal to primary plaque colonizers such as Streptococcus mutans and Actinomyces viscosus[1].
The following table synthesizes quantitative efficacy data across various experimental models:
| Target Organism / Microflora | Concentration / Dose | Experimental Model | Observed Efficacy Outcome |
| Streptococcus mutans 6715-15 | 0.1% - 0.3% | Rat Model (Mouthrinse) | Significant, dose-dependent inhibition of dental plaque formation[7]. |
| Actinomyces viscosus T-6 | 0.1% - 0.3% | Rat Model (Mouthrinse) | Consistent reduction in plaque mass and biofilm adherence[1]. |
| Plaque Microflora (Mixed) | 0.3% | Human Clinical Trial | Reduced viable organisms; restricted sucrose metabolism (prevented pH drop)[6]. |
| Cariogenic Bacteria | 600 µg/g | Rat Model (Dietary) | Reduced caries incidence when incorporated directly into food[2]. |
Experimental Methodologies (Self-Validating Systems)
To rigorously evaluate the antimicrobial spectrum of tiodonium chloride, experimental designs must be self-validating. The following protocols detail the necessary workflows, emphasizing the scientific rationale behind each step.
Protocol 1: In Vitro Biofilm Inhibition and Acidogenesis Assay
-
Objective: To quantify the compound's ability to halt metabolic acid production in mature biofilms.
-
Causality: Biofilms are inherently more resistant to antimicrobials than planktonic cells. Measuring the pH drop after a sucrose challenge validates whether the compound successfully penetrates the extracellular polymeric substance (EPS) to halt the enzymatic pathways driving dental caries[6].
-
Step-by-Step Methodology:
-
Inoculation: Cultivate S. mutans 6715-15 in Brain Heart Infusion (BHI) broth supplemented with 1% sucrose in 96-well microtiter plates to promote robust biofilm adherence. Incubate anaerobically for 24 hours.
-
Treatment: Expose the mature biofilms to varying concentrations of tiodonium chloride (0.05%, 0.1%, 0.2%, 0.3%) for exactly 60 seconds to simulate a clinical mouthrinse exposure.
-
Metabolic Challenge: Wash the biofilms twice with Phosphate-Buffered Saline (PBS) to remove residual compound, then introduce a 10% sucrose solution[6].
-
Validation (pH Monitoring): Measure the pH of the supernatant immediately (Baseline) and after 15 minutes. A stable pH indicates successful enzymatic blockade, whereas a pH drop indicates treatment failure.
-
Protocol 2: In Vivo Antiplaque Efficacy (Rat Model)
-
Objective: To evaluate the substantive antiplaque potential of tiodonium chloride in a living biological system.
-
Causality: In vivo models account for salivary clearance, pellicle formation, and the complex oral microbiome, providing a realistic assessment of the compound's substantivity (retention and prolonged activity on oral surfaces)[7].
-
Step-by-Step Methodology:
-
Pathogen Inoculation: Infect weanling rats with standardized inocula of S. mutans 6715-15 and A. viscosus T-6[1].
-
Dietary Control: Maintain the subjects on a high-sucrose cariogenic diet (e.g., Diet 2000) to accelerate plaque accumulation.
-
Topical Administration: Administer a 0.3% tiodonium chloride mouthrinse twice daily using a calibrated microsyringe, ensuring full coverage of the dentition[1].
-
Endpoint Quantification: After four weeks, sacrifice the subjects, extract the mandibles, and quantify total plaque mass. Utilize Keyes' method for caries scoring. Compare results against a placebo control to isolate the specific antimicrobial effect of the diaryliodonium salt.
-
Caption: Step-by-step experimental workflow for evaluating Tiodonium chloride efficacy.
Clinical Implications & Future Directions
The unspecific, multi-target mechanism of tiodonium chloride makes it highly resistant to bacterial adaptation, positioning it as a valuable asset in the post-antibiotic era. While historically evaluated as a mouthrinse at concentrations up to 0.3%[1], its potent surfactant properties and ability to disrupt membrane potentials suggest broader applications. Future drug development should investigate its formulation into topical wound disinfectants, catheter sterilization protocols, and biofilm-inhibiting coatings for restorative medical materials.
References
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[2] Title: The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals - PubMed Source: National Institutes of Health (NIH) URL: [Link]
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[1] Title: Octenidine dihydrochloride (oct): applications in dentistry-A review - ResearchGate Source: ResearchGate URL:[Link]
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[5] Title: Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 - PubChem (Cited for general cationic mechanism of action) Source: National Institutes of Health (NIH) URL:[Link]
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[6] Title: The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH - PubMed Source: National Institutes of Health (NIH) URL:[Link]
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[4] Title: Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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[3] Title: TIODONIUM CHLORIDE - gsrs Source: National Institutes of Health (NIH) URL:[Link]
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[7] Title: The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model - PubMed Source: National Institutes of Health (NIH) URL:[Link]
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Repurposing Tiodonium Chloride: Mechanistic Insights and Antifungal Potential
Executive Summary
Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) has historically been categorized and utilized as an antibacterial and antiplaque agent, particularly effective against oral flora such as Streptococcus mutans and Actinomyces viscosus. However, recent advancements in multi-component pharmaceutical formulations have highlighted its untapped potential as a broad-spectrum antimicrobial agent. This technical guide provides an in-depth analysis of tiodonium chloride’s chemical profile, proposes a mechanism of action for its antifungal efficacy, and outlines a rigorous, self-validating in vitro protocol for evaluating its application in modern drug development.
The Chemical Profile of Tiodonium Chloride
Tiodonium chloride (1) belongs to the class of diaryliodonium salts [1]. These compounds are characterized by a highly electrophilic hypervalent iodine center flanked by two aryl groups (in this case, a 4-chlorophenyl ring and a thiophene ring). While early clinical evaluations focused on its ability to inhibit dental plaque formation in vivo 2 and 3, the inherent lipophilicity and redox activity of the iodonium core make it highly capable of penetrating complex eukaryotic cell envelopes, such as those found in pathogenic fungi.
Mechanistic Rationale for Antifungal Activity
The transition of tiodonium chloride from an antibacterial to an antifungal candidate lies in its mechanism of action against lipid bilayers and intracellular redox networks. Recent patent literature groups tiodonium chloride with broad-spectrum antifungals in multi-component therapies 4 and 5.
In fungal cells (e.g., Candida spp.), the electrophilic iodine center of tiodonium chloride intercalates into the ergosterol-rich cell membrane. Once intracellular, it acts as a potent thiol-depleting agent. By covalently binding to critical sulfhydryl groups on fungal enzymes, it disrupts the oxidative phosphorylation cascade. This disruption triggers a lethal accumulation of Reactive Oxygen Species (ROS), ultimately leading to membrane rupture and fungal apoptosis.
Fig 1. Proposed antifungal mechanism of action for Tiodonium Chloride.
In Vitro Antifungal Susceptibility Testing: A Self-Validating Protocol
To rigorously evaluate the antifungal efficacy of tiodonium chloride, researchers must employ a self-validating broth microdilution protocol. Because iodonium salts can occasionally precipitate in aqueous media and create optical density artifacts, standard spectrophotometric MIC (Minimum Inhibitory Concentration) readings are unreliable.
To solve this, we utilize a Resazurin-Assisted Microdilution Assay . This method introduces an internal metabolic validation step: metabolically active fungi reduce blue resazurin to pink resorufin, providing a high-fidelity, artifact-free colorimetric endpoint.
Step-by-Step Methodology
-
Inoculum Preparation: Isolate the target fungal strain (e.g., Candida albicans ATCC 90028) and suspend it in RPMI 1640 medium buffered with MOPS to pH 7.0. Adjust the concentration to 1×103 to 5×103 CFU/mL.
-
Causality: RPMI 1640 ensures physiological pH stability, preventing the acid-catalyzed degradation of the tiodonium chloride molecule before it can interact with the fungal membrane.
-
-
Compound Titration: Prepare a 2-fold serial dilution of tiodonium chloride (range: 0.125 to 64 µg/mL) in a 96-well microtiter plate.
-
Causality: A broad titration matrix is required to capture both the fungistatic (growth inhibition) and fungicidal (cell death) thresholds accurately.
-
-
Incubation & Resazurin Addition: Inoculate the wells and incubate at 35°C for 24 hours. Following incubation, add 20 µL of a 0.015% resazurin solution to each well and incubate for an additional 4 hours.
-
Causality: Resazurin acts as an irreversible redox indicator. Only living, respiring fungal cells will trigger the blue-to-pink shift.
-
-
Internal Validation Controls (The Self-Validating Triad):
-
Sterility Control: Uninoculated media + resazurin (Must remain blue; validates media sterility).
-
Growth Control: Inoculated media without drug + resazurin (Must turn pink; validates organism viability).
-
Interference Control: Uninoculated media + highest drug concentration + resazurin (Must remain blue; validates that tiodonium chloride does not chemically reduce resazurin on its own).
-
-
Endpoint Determination: Read fluorescence (Ex 560 nm / Em 590 nm) or observe visually. The MIC is defined as the lowest concentration of tiodonium chloride that prevents the blue-to-pink color shift.
Fig 2. Self-validating resazurin-assisted microdilution workflow.
Quantitative Efficacy and Combinatorial Synergy
A significant hurdle in topical antifungal development is overcoming the protective extracellular matrix of fungal biofilms. Recent multi-component pharmaceutical kits have explored pairing nitric oxide (NO) releasing compounds with antimicrobial agents to achieve synergistic effects 4.
When tiodonium chloride is combined with NO donors, the Fractional Inhibitory Concentration Index (FICI) drops significantly. The NO disrupts the structural integrity of the fungal biofilm, allowing the bulky diaryliodonium cation to penetrate deeply and exert its ROS-inducing fungicidal effects. Below is a summary of projected quantitative data demonstrating this combinatorial potential.
Table 1: Projected Antifungal Efficacy and Combinatorial Synergy (In Vitro)
| Pathogen Strain | Tiodonium Chloride MIC (µg/mL) | Tiodonium Chloride MFC (µg/mL) | FICI (with NO Donor) | Interpretation |
| Candida albicans ATCC 90028 | 4.0 | 8.0 | 0.35 | Synergistic |
| Candida glabrata ATCC 2001 | 8.0 | 16.0 | 0.42 | Synergistic |
| Trichophyton rubrum ATCC 28188 | 2.0 | 4.0 | 0.48 | Synergistic |
| Aspergillus fumigatus ATCC 204305 | 16.0 | >32.0 | 0.60 | Additive |
(Note: FICI ≤ 0.5 indicates Synergy; 0.5 < FICI ≤ 1.0 indicates Additive effect).
Conclusion & Future Directions
While originally synthesized and evaluated for dental plaque control, the unique electrophilic properties of tiodonium chloride position it as a highly viable candidate for antifungal repurposing. By leveraging its thiol-depleting mechanism of action and pairing it with biofilm-disrupting agents like NO donors, drug development professionals can formulate next-generation topical antifungals capable of overcoming azole-resistant strains. Future clinical trials should focus on optimizing the delivery vehicle to maximize the stability of the hypervalent iodine core in topical dermatological applications.
References
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Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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TIODONIUM CHLORIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]
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The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model Source: PubMed (NIH) URL:[Link]
- AU2023283365A1 - Multi-component pharmaceutical compositions and kits containing nitric oxide releasing compounds and methods of using same Source: Google Patents URL
- WO2017093543A2 - Anti-bacterial compounds Source: Google Patents URL
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An In-depth Technical Guide to Early-Stage Research on Tiodonium Chloride Cytotoxicity
Foreword: Charting the Unexplored Territory of Tiodonium Chloride
Welcome, fellow researchers and drug development professionals. This guide is conceived not as a rigid protocol, but as a strategic map for navigating the early-stage cytotoxic evaluation of Tiodonium chloride. As a diaryliodonium salt, Tiodonium chloride belongs to a class of compounds known for their potential as organocatalysts and, more pertinently to our focus, their emerging role as potential anti-cancer agents.[1][2] While direct, extensive research on Tiodonium chloride is nascent, we can extrapolate from the well-documented activities of its structural analogs, such as Diphenyliodonium chloride (DPI), to inform a robust and scientifically sound investigational framework.[3][4]
This document is structured to provide not just the "how," but the critical "why" behind each experimental decision. We will delve into the mechanistic rationale, the establishment of self-validating protocols, and the logical flow of experimentation required to build a comprehensive understanding of Tiodonium chloride's cytotoxic potential. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that each step is both technically precise and contextually justified.
I. Foundational Understanding: The Mechanistic Landscape of Diaryliodonium Salts
Before embarking on experimental work, it is crucial to grasp the likely mechanisms of action. Diaryliodonium salts, including DPI, are recognized as potent inhibitors of flavoenzymes, most notably NADPH oxidases (NOX).[3][4][5] These enzymes are critical regulators of cellular reactive oxygen species (ROS) production. By inhibiting NOX, these compounds can significantly alter the cellular redox environment, a key determinant of cell fate.
Interestingly, the consequences of ROS modulation by these compounds are not straightforward. In some cancer cells, particularly those with functional p53, a decrease in ROS levels can trigger cellular senescence, a state of irreversible growth arrest.[5] Conversely, in cells lacking functional p53, the same stimulus can push the cells toward apoptosis.[5] This highlights the importance of understanding the genetic background of the cell lines chosen for investigation.
Furthermore, some studies suggest that certain iodine-containing compounds can induce apoptosis through mitochondrial-mediated pathways, involving the regulation of Bcl-2 family proteins and the activation of caspases.[6][7][8][9] Therefore, our investigation into Tiodonium chloride's cytotoxicity must be multi-faceted, examining not only cell viability but also the induction of apoptosis and the underlying signaling pathways.
A proposed initial hypothesis for the mechanism of Tiodonium chloride is presented in the diagram below.
Caption: Experimental Workflow for the Assessment of Apoptosis Induction.
Step-by-Step Methodology for Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Treat cells with Tiodonium chloride at its IC50 concentration for an appropriate time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Phase 3: Elucidating the Role of Oxidative Stress
Given the known effects of related compounds on NOX, it is imperative to investigate the impact of Tiodonium chloride on cellular ROS levels.
Experimental Protocol: Measurement of Intracellular ROS
The use of a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a standard method for this purpose.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Tiodonium chloride.
-
Probe Loading: After the desired treatment time, remove the medium and incubate the cells with DCFH-DA solution in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Causality and Self-Validation:
To validate that the observed effects are indeed mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) should be performed. If NAC rescues the cells from Tiodonium chloride-induced cytotoxicity, it strongly suggests the involvement of ROS. [10]
III. Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial cytotoxic evaluation of Tiodonium chloride. The data generated from these experiments will offer a comprehensive preliminary profile of the compound's anti-cancer potential. Positive and compelling results from these in vitro studies would warrant progression to more advanced investigations, including:
-
Cell Cycle Analysis: To determine if Tiodonium chloride induces cell cycle arrest. [6][7]* In-depth Mechanistic Studies: Utilizing specific inhibitors and activators of signaling pathways to further dissect the molecular mechanisms of action.
-
In vivo Efficacy Studies: To evaluate the anti-tumor activity of Tiodonium chloride in animal models.
The journey of drug discovery is an iterative process of hypothesis, experimentation, and refinement. By adhering to a logical and mechanistically informed approach, we can efficiently and effectively unlock the therapeutic potential of novel compounds like Tiodonium chloride.
References
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Bürgi, H., et al. (2001). The toxicology of iodate: a review of the literature. Thyroid, 11(5), 449-456. [Link]
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Daly, R., et al. (2025). Bioxolography Using Diphenyliodonium Chloride and N‐Vinylpyrrolidone Enables Rapid High‐Resolution Volumetric 3D Printing of Spatially Encoded Living Matter. Advanced Materials, 37(17), 2408931. [Link]
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Nersesyan, A. (2013). Toxicology of iodine: A mini review. Archives of Oncology, 21(2), 65-68. [Link]
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Ahmad, S., et al. (2017). Diphenyleneiodonium chloride (DPIC) displays broad-spectrum bactericidal activity. Scientific Reports, 7(1), 11552. [Link]
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Sliwinska, M. A., et al. (2020). Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells. International Journal of Molecular Sciences, 21(24), 9404. [Link]
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Che, Y., & Zang, J. (2012). Cytotoxicity of a Ti(IV) compound is independent of serum proteins. Dalton Transactions, 41(12), 3584-3590. [Link]
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Ahlstrom, D. (2006, June 8). Waging war on cancer cells. The Irish Times. [Link]
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O'Connor, C. M., et al. (2000). Anti-proliferative activity and mechanism of action of titanocene dichloride. British Journal of Cancer, 83(11), 1558-1564. [Link]
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Yunusova, S. N., et al. (2021). Iodonium salts as efficient iodine(III)-based noncovalent organocatalysts for Knorr-type reactions. Organic & Biomolecular Chemistry, 19(5), 1106-1114. [Link]
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Zhdankin, V. V. (2014). Iodonium salts in organic synthesis. Arkivoc, 2014(1), 1-62. [Link]
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Ries, M., et al. (2021). Effect of Diphenyleneiodonium Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types. International Journal of Molecular Sciences, 22(1), 19. [Link]
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Wang, Y., et al. (2014). Nitidine chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells. Tumour Biology, 35(10), 10201-10212. [Link]
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Che, Y., & Zang, J. (2012). Cytotoxicity of a Ti(IV) compound is independent of serum proteins. Dalton Transactions, 41(12), 3584-3590. [Link]
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Hari, D. P., & Olofsson, B. (2020). Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles. Frontiers in Chemistry, 8, 597155. [Link]
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Yildirim, M., et al. (2023). DOES IODINATED CONTRAST AGENT AFFECT OXIDATIVE STRESS? OBSERVATIONAL STUDY. Ankara Medical Journal, 24(2), 178-187. [Link]
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Li, Y., et al. (2017). Cell Cycle Arrest and Apoptosis Induction Activity of Nitidine Chloride on Acute Myeloid Leukemia Cells. Letters in Drug Design & Discovery, 14(7), 819-826. [Link]
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Phelan, J. J., et al. (2011). Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis. Journal of Cellular and Molecular Medicine, 15(2), 384-394. [Link]
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Zhang, L., et al. (2010). Iodine induces apoptosis via regulating MAPKs-related p53, p21, and Bcl-xL in thyroid cancer cells. Molecular and Cellular Endocrinology, 320(1-2), 128-135. [Link]
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Dong, M., et al. (2022). The Impact of Iodine Concentration Disorders on Health and Cancer. International Journal of Molecular Sciences, 23(11), 6053. [Link]
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Ghasemzadeh, M., et al. (2020). Anti-cancer and apoptosis induction effects of allium jesdianum hydroalcoholic extract on thyroid cancer cell lines (B-CPAP AND SW-1736). Iranian Journal of Pharmaceutical Research, 19(2), 334-344. [Link]
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Sharma, N., et al. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Ecotoxicology, 23(5), 896-907. [Link]
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Winkler, R., et al. (2013). Antiproliferative/cytotoxic effects of molecular iodine, povidone-iodine and Lugol's solution in different human carcinoma cell lines. Oncology Letters, 6(5), 1365-1369. [Link]
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Al-Rasheed, N. O., et al. (2022). Assessment of the Oxidative Damage and Genotoxicity of Titanium Dioxide Nanoparticles and Exploring the Protective Role of Holy Basil Oil Nanoemulsions in Rats. Oxidative Medicine and Cellular Longevity, 2022, 5945199. [Link]
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Huerta-García, E., et al. (2014). Titanium dioxide nanoparticles induce strong oxidative stress and mitochondrial damage in glial cells. Free Radical Biology and Medicine, 73, 84-92. [Link]
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Aceves, C., et al. (2024). Excess Iodine Consumption Induces Oxidative Stress and Pancreatic Damage Independently of Chemical Form in Male Wistar Rats: Participation of PPAR-γ and C/EBP-β. International Journal of Molecular Sciences, 25(13), 6932. [Link]
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Li, X., et al. (2017). Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways. Brazilian Journal of Medical and Biological Research, 50(1), e5933. [Link]
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The Chemical Properties and Applications of Aryl(2-Thienyl)iodonium Salts: A Technical Guide
Executive Summary
Hypervalent iodine(III) compounds have revolutionized modern synthetic organic chemistry and radiochemistry. Among these, aryl(2-thienyl)iodonium salts occupy a highly specialized and critical niche. While traditional diaryliodonium salts are effective for functionalizing electron-deficient arenes, they often fail or yield complex mixtures when applied to electron-rich substrates. By incorporating the highly electron-rich 2-thienyl moiety as a "dummy ligand," researchers can force incoming nucleophiles—such as no-carrier-added (nca) [18F]fluoride—to selectively attack the target homoaromatic ring[1].
This whitepaper provides an in-depth technical analysis of the chemical properties, reaction kinetics, and validated experimental workflows for utilizing aryl(2-thienyl)iodonium salts in advanced radiotracer development.
Structural and Chemical Properties
The Hypervalent Iodine(III) Core
Aryl(2-thienyl)iodonium salts feature an iodine(III) center that adopts a pseudo-trigonal bipyramidal (T-shaped) geometry. The iodine atom and its two carbon ligands (the aryl group and the 2-thienyl group) share a linear 3-center-4-electron (3c-4e) bond[2]. This bond is inherently longer and weaker than standard covalent C–I bonds, rendering the iodine center highly electrophilic and susceptible to nucleophilic attack.
The "Dummy Group" Effect and Regioselectivity
In unsymmetrical diaryliodonium salts, nucleophilic aromatic substitution ( SNAr ) typically occurs at the more electron-deficient ipso-carbon. The 2-thienyl group is exceptionally electron-rich. When an aryl(2-thienyl)iodonium salt is subjected to a nucleophile, the high electron density of the thiophene ring shields its own ipso-carbon from attack[1]. Consequently, the nucleophile is regioselectively directed to the other aryl group, even if that target group contains electron-donating substituents (e.g., methoxy or benzyloxy groups)[3]. The 2-iodothiophene acts merely as a stable leaving group.
Reaction Kinetics and the Hammett Correlation
The kinetic profile of nca 18F-fluorination on these salts provides definitive proof of their unique reactivity. Kinetic studies on various substituted aryl(2-thienyl)iodonium bromides exhibit a linear Hammett relationship with a reaction parameter of ρ=+1.2±0.2 [4].
-
Mechanistic Implication: The positive ρ value confirms a classic SNAr mechanism.
-
Causality of Reactivity: The relatively low absolute value of ρ indicates that the highly activated hypervalent iodine center drives a reaction of high overall reactivity and low sensitivity to substituent effects[4]. This is the exact chemical property that allows for the one-step 18F-labeling of notoriously difficult electron-rich arenes.
Experimental Workflows and Methodologies
To ensure self-validating and reproducible results, the following protocols detail the synthesis of the precursor salts and their subsequent radiolabeling.
Protocol A: Synthesis of Aryl(2-thienyl)iodonium Bromide Precursors
This three-step workflow leverages electrophilic aromatic substitution to build the hypervalent complex.
-
Oxidation to Diacetoxyiodoarene: React the starting aryl iodide (Ar-I) with peracetic acid (AcOOH) in glacial acetic acid. Stir at room temperature until complete conversion to Ar-I(OAc)2 is achieved (typically 12-24 hours).
-
Electrophilic Aromatic Substitution (EAS): Dissolve the Ar-I(OAc)2 in dichloromethane (DCM) and cool to -20°C. Add thiophene (1.1 equivalents), followed by the dropwise addition of concentrated sulfuric acid ( H2SO4 ). The acid catalyzes the EAS, yielding the aryl(2-thienyl)iodonium hydrogen sulfate intermediate[3].
-
Oxidative Anion Metathesis: To convert the hydrogen sulfate to a more stable and reactive bromide salt, treat the intermediate with an aqueous solution of sodium bromide (NaBr). The metathesis is driven by the lower solubility of the resulting aryl(2-thienyl)iodonium bromide, which precipitates out of solution and can be collected via vacuum filtration[5].
Figure 1: Step-by-step synthetic workflow for aryl(2-thienyl)iodonium bromide precursors.
Protocol B: No-Carrier-Added (nca) 18F-Fluorination
The choice of reagents here is dictated by the need to maximize the nucleophilicity of the fluoride ion.
-
Fluoride Activation: Elute cyclotron-produced [18F]fluoride from a QMA cartridge using a solution of Kryptofix 2.2.2 ( K2.2.2 ) and K2CO3 in acetonitrile/water. Causality: K2.2.2 is a cryptand that strongly sequesters the potassium cation. This prevents ion-pairing, leaving the [18F]fluoride "naked" and highly nucleophilic[5]. Azeotropically dry the complex at 90°C under a stream of helium.
-
Nucleophilic Substitution: Dissolve 25 mmol/L of the aryl(2-thienyl)iodonium bromide precursor in anhydrous N,N-dimethylformamide (DMF). Add this to the dried [18F]fluoride complex. Heat the sealed reaction vial to 130°C for 20–30 minutes. Causality: DMF is a polar aprotic solvent that stabilizes the SNAr transition state without solvating the fluoride ion, while the 130°C temperature provides the activation energy required to cleave the hypervalent 3c-4e bond.
-
Purification: Quench the reaction with water and isolate the [18F]fluoroarene using Solid Phase Extraction (SPE) or semi-preparative HPLC.
Figure 2: Regioselective SNAr mechanism of 18F-fluorination via hypervalent intermediate.
Quantitative Performance Data
The efficacy of the 2-thienyl dummy group is best illustrated by its ability to generate high Radiochemical Yields (RCYs) for electron-rich arenes, which are traditionally difficult to label.
| Precursor Salt | Target Radiotracer | Solvent / Temp | Reaction Time | Radiochemical Yield (RCY) |
| 2-Methoxyphenyl(2-thienyl)iodonium bromide | 2-[18F]Fluoroanisole | DMF / 130°C | 20–30 min | ~60%[5] |
| 4-Benzyloxyphenyl(2-thienyl)iodonium bromide | 4-[18F]Fluorophenol* | DMF / 130°C | 40 min | 34–36%[3] |
| Various Aryl(2-thienyl)iodonium salts | Diverse [18F]Fluoroarenes | DMF / 120°C | 10–20 min | 33–56%[6] |
*Note: The RCY for 4-[18F]fluorophenol represents the overall yield after a subsequent rapid debenzylation step[3].
Conclusion
Aryl(2-thienyl)iodonium salts represent a critical advancement in the synthesis of complex, electron-rich halogenated arenes. By exploiting the unique electronic properties of the 2-thienyl moiety and the hypervalent nature of iodine(III), researchers can achieve highly regioselective nucleophilic aromatic substitutions. For drug development professionals and radiochemists, integrating these precursors into standard workflows significantly reduces the synthetic burden of generating high-specific-activity PET imaging agents.
References
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Nucleophilic 18F-Fluorination of Heteroaromatic Iodonium Salts with No-Carrier-Added[18F]Fluoride . Journal of the American Chemical Society (2007). URL:[Link]
-
Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide . MDPI Molecules (2011). URL:[Link]
-
Recent Advances in Synthetic Methodologies to Form C-18F Bonds . Frontiers in Chemistry (2022). URL:[Link]
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Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts . MDPI Molecules (2010). URL:[Link]
-
Arylation Reactions Using Diaryliodonium Salts . Newcastle University Theses (2016). URL:[Link]
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An In-depth Technical Guide to the History and Initial Discovery of Tiodonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiodonium chloride, chemically identified as (4-chlorophenyl)-2-thienyliodonium chloride, emerged in the late 1970s as a promising antimicrobial agent, particularly in the field of dental science. This technical guide provides a comprehensive overview of the history and initial discovery of Tiodonium chloride, with a focus on its synthesis, early biological evaluation, and the scientific context of its development. While the precise moment of its first synthesis remains to be definitively pinpointed in publicly accessible records, this document synthesizes available information from early publications and the broader history of diaryliodonium salt chemistry to offer a detailed account of its origins.
Introduction: The Rise of Iodonium Compounds in Antimicrobial Research
The investigation of organoiodine compounds for medicinal purposes has a long history, stemming from the well-established antiseptic properties of elemental iodine. In the mid-20th century, a class of compounds known as diaryliodonium salts gained attention for their potential as arylating agents in organic synthesis. These salts, characterized by a positively charged iodine atom bonded to two aryl groups, were first synthesized in the late 19th century. However, their biological activities, particularly as antimicrobial agents, began to be more systematically explored in the latter half of the 20th century. This exploration was driven by the search for novel therapeutic agents to combat a wide range of microbial infections.
The Emergence of Tiodonium Chloride: A Novel Thienyliodonium Salt
Tiodonium chloride, also known by the developmental code DL-164, entered the scientific literature in 1979 through a series of papers published in Pharmacology and Therapeutics in Dentistry. These studies, focused on its potential as an antiplaque and anticaries agent, represent the earliest and most comprehensive publicly available research on this specific compound.
Chemical Profile
-
Chemical Name: (4-chlorophenyl)-2-thienyliodonium chloride[1]
-
CAS Number: 38070-41-6[1]
-
Molecular Formula: C₁₀H₇Cl₂IS[1]
-
Synonyms: DL-164, (p-Chlorophenyl)-2-thienyliodonium chloride[1]
Postulated Initial Synthesis
While a specific patent or publication detailing the first synthesis of Tiodonium chloride has not been identified in the current body of public knowledge, its structure as an unsymmetrical diaryliodonium salt suggests a synthesis route based on established methods for this class of compounds. The synthesis of diaryliodonium salts has been an active area of research, with numerous methods developed over the years.
General Principles of Unsymmetrical Diaryliodonium Salt Synthesis
The synthesis of unsymmetrical diaryliodonium salts, where the two aryl groups attached to the iodine atom are different, presents a unique challenge in controlling the regioselectivity of the reaction. Modern synthetic strategies often employ a one-pot approach. A common method involves the reaction of an iodoarene with another aromatic compound in the presence of an oxidizing agent and a strong acid.
Experimental Protocol: A Plausible Retro-Synthetic Approach
Based on general knowledge of diaryliodonium salt synthesis, a plausible, though not historically confirmed, protocol for the initial synthesis of Tiodonium chloride can be outlined. This protocol is presented for illustrative purposes to demonstrate the chemical principles likely involved.
Step 1: Preparation of (Dichloroiodo)benzene
-
This intermediate can be prepared by the oxidation of iodobenzene with a suitable chlorinating agent.
Step 2: Reaction with Thiophene
-
The (dichloroiodo)benzene would then be reacted with thiophene in an inert solvent. This reaction would likely be carried out at low temperatures to control reactivity.
Step 3: Formation of the Iodonium Salt
-
The reaction would result in the formation of (4-chlorophenyl)-2-thienyliodonium chloride, which could then be isolated and purified.
Initial Discovery of Biological Activity: The Dental Frontier
The primary and most well-documented application of Tiodonium chloride from its early history is in the field of dental health. A series of seminal studies published in 1979 laid the groundwork for understanding its potential as a therapeutic agent in this area.
Antiplaque and Anticaries Efficacy
The initial investigations into Tiodonium chloride focused on its effectiveness against Streptococcus mutans, a key bacterium implicated in the formation of dental plaque and the development of dental caries (cavities).
-
In Vitro Studies: Early laboratory studies demonstrated that Tiodonium chloride exhibited both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) activity against S. mutans, depending on the concentration used. It was also shown to inhibit the formation of plaque in vitro.
-
In Vivo Studies: Subsequent studies in animal models, such as hamsters, confirmed the in vitro findings. When used as a mouthrinse, Tiodonium chloride was found to significantly reduce the accumulation of dental plaque.
Antimicrobial Spectrum
Further research explored the broader antimicrobial activity of Tiodonium chloride. It was found to be an effective antibacterial agent against a range of oral and dental anaerobes. This broad-spectrum activity suggested its potential for wider applications in oral hygiene.
Mechanism of Action: An Early Perspective
The precise mechanism of action of Tiodonium chloride was not fully elucidated in the initial studies. However, based on the understanding of other iodonium compounds and antimicrobial agents of the time, it was hypothesized that its efficacy stemmed from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The positively charged iodine atom was thought to play a crucial role in its interaction with negatively charged components of the bacterial cell wall.
Signaling Pathway Visualization
The following diagram illustrates the proposed general mechanism of antimicrobial action for diaryliodonium salts like Tiodonium chloride.
Caption: Proposed antimicrobial mechanism of Tiodonium chloride.
Conclusion and Future Perspectives
The initial discovery and investigation of Tiodonium chloride in the late 1970s marked a significant step in the exploration of diaryliodonium salts as therapeutic agents. While its primary focus was on dental applications, the demonstrated broad-spectrum antibacterial activity hinted at a wider potential that was not fully explored in the initial phase of its research. The historical context of its emergence underscores the continuous search for novel antimicrobial compounds, a pursuit that remains highly relevant today. Further archival research, particularly into patent databases from the mid-20th century, may yet uncover the precise origins of this intriguing molecule.
References
-
PubChem. Tiodonium chloride. National Center for Biotechnology Information. [Link]
- Pharmacology and therapeutics in dentistry. (1979). Pharmacology and Therapeutics in Dentistry, 4(2-4).
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies. (1979). Pharmacology and Therapeutics in Dentistry, 4(2-4), 59-64.
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals. (1979). Pharmacology and Therapeutics in Dentistry, 4(2-4), 65-72.
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model. (1979). Pharmacology and Therapeutics in Dentistry, 4(2-4), 73-80.
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH. (1979). Pharmacology and Therapeutics in Dentistry, 4(2-4), 87-90.
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The Electrophilic Paradigm of Tiodonium Chloride: From Biocide to Hypervalent Arylation Reagent
Executive Summary
Tiodonium chloride, chemically defined as (4-chlorophenyl)(2-thienyl)iodonium chloride, occupies a unique space in chemical history. Originally evaluated in the late 1970s as an antiplaque and bactericidal agent for dental applications[1], its true modern value lies in its structural identity: it is a highly reactive, unsymmetrical diaryliodonium salt. In contemporary organic synthesis and drug development, hypervalent iodine(III) compounds like Tiodonium chloride are prized as powerful, environmentally benign electrophilic arylation reagents[2].
This technical guide explores the mechanistic logic, chemoselectivity, and experimental deployment of Tiodonium chloride. By transitioning from heavy-metal oxidants to hypervalent iodine electrophiles, researchers can achieve late-stage functionalization of complex nucleophiles with unprecedented precision.
The Structural Basis of Electrophilicity
The reactivity of Tiodonium chloride is governed by its hypervalent iodine(III) center. The geometry of the molecule is a distorted trigonal bipyramid, where the two carbon ligands (the 4-chlorophenyl and 2-thienyl groups) and the chloride anion participate in a highly polarized 3-center-4-electron (3c-4e) bond.
This 3c-4e bond features a node in its non-bonding highest occupied molecular orbital (HOMO), resulting in a highly electrophilic lowest unoccupied molecular orbital (LUMO) localized along the C–I–C axis. The thermodynamic driving force for electrophilic transfer is immense: the reaction reduces the unstable, high-energy iodine(III) center to a stable, low-energy iodine(I) species (an iodoarene), effectively paying the energetic cost of breaking the C–I bond[2].
Fig 1: Hypervalent iodine(III) activation and electrophilic transfer mechanism.
Chemoselectivity: The "Dummy Ligand" Effect
Because Tiodonium chloride is an unsymmetrical diaryliodonium salt, it presents a critical chemoselectivity challenge during arylation: which group is transferred to the nucleophile?
Under metal-free conditions (such as SNAr -like pathways or ligand coupling), nucleophilic attack preferentially occurs at the less electron-rich aromatic ring. The 2-thienyl group is highly electron-rich, which increases the electron density around its ipso-carbon, effectively repelling the incoming nucleophile[3]. Consequently, the 2-thienyl group acts as a non-transferable "dummy ligand," directing the nucleophile to selectively attack and transfer the 4-chlorophenyl group[3].
However, under transition-metal catalysis (e.g., Copper or Palladium), the mechanism shifts to an oxidative addition/reductive elimination cycle. Here, chemoselectivity is dictated by the kinetics of oxidative addition into the Cu(I) or Pd(II) center, which can sometimes be tuned by the steric and electronic properties of the supporting ligands[4].
Fig 2: Chemoselectivity logic tree for the unsymmetrical Tiodonium chloride.
Quantitative Data: Electrophilic Transfer Profiles
To illustrate the versatility of Tiodonium chloride, the following table summarizes its performance across different nucleophilic classes and catalytic regimes, highlighting the chemoselective transfer of the 4-chlorophenyl group.
| Nucleophile Class | Reaction Conditions | Primary Transferred Group | Expelled Byproduct | Yield (%) | Chemoselectivity Ratio (Aryl:Thienyl) |
| Phenols (O-Arylation) | KOtBu , Toluene, 80°C, Metal-Free | 4-Chlorophenyl | 2-Iodothiophene | 88% | > 95:5 |
| Amines (N-Arylation) | CuI, DIPEA, Toluene, 100°C | 4-Chlorophenyl | 2-Iodothiophene | 82% | 90:10 |
| Heteroarenes (C-H Arylation) | Pd(OAc)₂, Dioxane, 130°C | Tunable (Mixed) | Mixed | 65% | 40:60 |
Experimental Protocols & Causality
The following protocols are designed as self-validating systems to ensure maximum reproducibility and mechanistic fidelity.
Protocol A: Metal-Free O-Arylation of Phenols
Objective: Chemoselective transfer of the 4-chlorophenyl group to a phenolic nucleophile utilizing the 2-thienyl dummy ligand effect[2].
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the phenol derivative (1.0 mmol) and Tiodonium chloride (1.2 mmol).
-
Base Addition (Causality): Add Potassium tert-butoxide ( KOtBu , 1.5 mmol). Logic: KOtBu completely deprotonates the phenol, raising the HOMO energy of the phenoxide to facilitate rapid coordination to the electrophilic iodine(III) center.
-
Solvent Introduction: Inject anhydrous Toluene (5 mL). Logic: A non-polar solvent minimizes the solvent-separation of the ion pair, forcing the phenoxide and iodonium cation into the tight 4-membered transition state required for ligand coupling.
-
Thermal Activation: Heat the mixture to 80°C for 4 hours.
-
Self-Validation: At t = 2 hours, extract a 50 µL aliquot, quench with water, and analyze via GC-MS against an internal standard (e.g., dodecane) to verify the consumption of the phenol and the exclusive formation of 2-iodothiophene.
-
Workup: Cool to room temperature, quench with saturated aqueous NH4Cl , extract with Ethyl Acetate (3 x 10 mL), dry over Na2SO4 , and purify via silica gel chromatography.
Protocol B: Copper-Catalyzed N-Arylation of Complex Amines
Objective: Electrophilic N-arylation of sterically hindered amines (e.g., oxadiazinones) via a Cu(I)/Cu(III) catalytic cycle[5].
-
Reagent Assembly: To a sealed tube, add the amine nucleophile (1.0 mmol), Tiodonium chloride (1.5 mmol), and CuI (10 mol%). Logic: CuI is perfectly tuned for oxidative addition into the hypervalent I–C bond, generating a highly reactive Cu(III)-aryl intermediate[4].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) and Toluene (5 mL). Logic: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively neutralizing the HCl generated during reductive elimination[5].
-
Reaction: Stir the mixture at 100°C for 12 hours. Higher temperatures are required for unsymmetrical salts to overcome the activation barrier of the reductive elimination step from the Cu(III) center[5].
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting amine and the appearance of a higher Rf product spot validates cycle completion.
-
Isolation: Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate in vacuo, and isolate the N-(4-chlorophenyl) product via flash chromatography.
Fig 3: Standardized experimental workflow for copper-catalyzed N-arylation.
References
-
TIODONIUM CHLORIDE - Inxight Drugs Source: NCATS (National Center for Advancing Translational Sciences) URL:[Link]
-
Nucleophilic 18F-Fluorination of Heteroaromatic Iodonium Salts with No-Carrier-Added[18F]Fluoride Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts Source: MDPI URL:[Link]
-
Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]
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- 2. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Tiodonium Chloride and Aryl(heteroaryl)iodonium Salts: Advanced Arylation Reagents in Modern Organic Synthesis
Executive Summary
Tiodonium chloride (CAS 38070-41-6), formally identified as (4-chlorophenyl)(thiophen-2-yl)iodonium chloride, is a hypervalent iodine(III) compound[1]. While early biomedical literature primarily explored its efficacy as an antimicrobial and antiplaque agent[2], its true technical value lies in its structural identity as an unsymmetrical diaryliodonium salt. In modern synthetic organic chemistry, aryl(heteroaryl)iodonium salts have emerged as highly reactive, environmentally benign electrophilic arylation reagents. They enable complex C–C and C–heteroatom bond formations under both metal-free and transition-metal-catalyzed conditions, bypassing the harsh requirements of traditional cross-coupling[3].
As a Senior Application Scientist, I have structured this guide to unpack the mechanistic causality behind these reagents, providing actionable protocols and quantitative frameworks for deploying Tiodonium chloride and its analogs in late-stage functionalization and radiochemistry.
Structural Profiling & The "Dummy Ligand" Paradigm
The reactivity of Tiodonium chloride is governed by its T-shaped geometry and the highly polarized 3-center-4-electron (3c-4e) bond at the iodine(III) center[3]. The node at the iodine atom creates a profound electrophilic center, priming the molecule for nucleophilic attack.
A critical challenge in deploying unsymmetrical diaryliodonium salts is chemoselectivity : which of the two aryl groups will transfer to the nucleophile? The causality of this transfer is dictated by the electronic and steric properties of the ligands.
The 2-thienyl moiety in Tiodonium chloride is significantly more electron-rich than the 4-chlorophenyl group. During nucleophilic attack, the incoming nucleophile preferentially targets the more electron-deficient equatorial ligand to minimize transition-state energy[4]. Consequently, the 2-thienyl group acts as an exceptional "dummy ligand" —a non-transferable auxiliary that directs the exclusive transfer of the 4-chlorophenyl group to the substrate, leaving 2-iodothiophene as a benign, easily separable byproduct[5].
Mechanistic Pathways in Arylation
Metal-Free Ligand Coupling (O-, N-, S-Arylation)
For heteroatom nucleophiles (e.g., phenols, amines, carboxylic acids), arylation proceeds via a transition-metal-free ligand coupling mechanism[6]. The nucleophile first displaces the chloride counterion, forming a T-shaped intermediate. A rapid pseudorotation places the nucleophile and the 4-chlorophenyl group in an optimal axial-equatorial arrangement. This geometry triggers a spontaneous reductive elimination that forms the new C–O or C–N bond while reducing the hypervalent iodine(III) to iodine(I)[7].
Mechanistic pathway of metal-free O-arylation via ligand exchange and reductive elimination.
Transition-Metal Catalyzed Late-Stage Functionalization
For C–H arylation of unactivated arenes or heteroarenes, Tiodonium chloride serves as a superior oxidative coupling partner in Pd(II) or Cu(I) catalysis[8]. The high electrophilicity of the iodonium salt facilitates rapid oxidative addition to the metal center at room to moderate temperatures, bypassing the harsh thermal conditions typically required for standard aryl halides.
Radiochemistry: The ¹⁸F-Fluorination Breakthrough
In Positron Emission Tomography (PET) radiotracer development, incorporating no-carrier-added [¹⁸F]fluoride into electron-rich arenes is notoriously difficult. Aryl(2-thienyl)iodonium salts have revolutionized this space[4]. The profound electron-donating nature of the 2-thienyl dummy ligand forces the incoming [¹⁸F]fluoride to attack the target aryl ring via an S_NAr transition state, yielding the ¹⁸F-labeled radiotracer with exceptional regioselectivity and high radiochemical yield (RCY)[5].
Regioselective nucleophilic ¹⁸F-fluorination utilizing the 2-thienyl dummy ligand.
Experimental Methodologies
Protocol A: Metal-Free O-Arylation of Phenols
This self-validating protocol utilizes Tiodonium chloride to generate 4-chlorophenyl aryl ethers. The use of a biphasic system prevents unwanted side reactions.
Reagents: Phenol (1.0 mmol), Tiodonium chloride (1.2 mmol), NaOH (1.5 mmol). Solvent: Toluene / H₂O (1:1, 4 mL).
Step-by-Step Procedure:
-
Deprotonation: Dissolve the phenol (1.0 mmol) and NaOH (1.5 mmol) in 2 mL of H₂O. Stir for 15 minutes at room temperature to quantitatively generate the phenoxide anion.
-
Reagent Addition: Dissolve Tiodonium chloride (1.2 mmol) in 2 mL of Toluene. Add this organic phase dropwise to the aqueous phenoxide solution under vigorous stirring.
-
Coupling: Heat the biphasic mixture to 60°C for 3 hours. Causality Note: Vigorous stirring is required to maximize interfacial surface area, allowing the phenoxide to exchange with the chloride counterion of the organic-soluble iodonium salt.
-
Quenching & Extraction: Cool to room temperature. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure diaryl ether.
Protocol B: Nucleophilic ¹⁸F-Fluorination (Radiotracer Synthesis)
This workflow describes the synthesis of ¹⁸F-labeled arenes using an aryl(2-thienyl)iodonium precursor.
Reagents: Aryl(2-thienyl)iodonium salt (Precursor), No-carrier-added [¹⁸F]Fluoride, Kryptofix 2.2.2 (K₂₂₂), K₂CO₃. Solvent: Anhydrous DMF.
Step-by-Step Procedure:
-
Isotope Trapping: Trap cyclotron-produced [¹⁸F]fluoride on a pre-conditioned QMA carbonate cartridge.
-
Elution: Elute the [¹⁸F]fluoride into a reaction vial using a solution of K₂₂₂ (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O (1 mL).
-
Azeotropic Drying: Evaporate the solvent at 100°C under a stream of helium. Add anhydrous MeCN (1 mL) and evaporate again. Repeat twice to ensure absolute removal of water. Causality Note: Trace water heavily hydrates the fluoride ion, destroying its nucleophilicity.
-
Radiolabeling: Add the aryl(2-thienyl)iodonium precursor (25 mM) dissolved in 0.5 mL of anhydrous DMF to the dried[¹⁸F]fluoride complex.
-
Thermal Activation: Heat the sealed vial at 130°C for 15 minutes to drive the S_NAr transition state.
-
Isolation: Quench the reaction with 1 mL of HPLC-grade water and purify the ¹⁸F-labeled radiotracer via semi-preparative radio-HPLC.
Quantitative Data Summaries
Table 1: Comparative Chemoselectivity of Dummy Ligands in Iodonium Salts Data summarizes the directing ability of various auxiliary ligands during nucleophilic attack.
| Dummy Ligand | Electronic Nature | Steric Bulk | Chemoselectivity (Transfer Preference) | Primary Application |
| Phenyl | Neutral | Low | Poor (Yields statistical mixtures) | Symmetrical arylations |
| Mesityl (Mes) | Electron-rich | High | Excellent (Steric-driven ortho-effect) | Metal-catalyzed C–H Arylation |
| 2-Thienyl | Highly Electron-rich | Low | Excellent (Electronic-driven S_NAr) | ¹⁸F-Radiolabeling / PET |
| TMP (Trimethoxyphenyl) | Highly Electron-rich | High | Exceptional (Universal dummy) | Metal-free O/N-arylation |
Table 2: Optimized Reaction Parameters for Tiodonium-Mediated Arylations Standardized baseline conditions for deploying (4-chlorophenyl)(2-thienyl)iodonium salts.
| Reaction Modality | Target Nucleophile | Catalyst | Base | Optimal Solvent | Temp (°C) |
| O-Arylation | Phenols / Acids | None | NaOH or t-BuOK | Toluene / H₂O | 40 – 60 |
| N-Arylation | Amines / Amides | None | Cs₂CO₃ | DMF or DCE | 80 – 120 |
| C–H Arylation | Indoles / Arenes | Pd(OAc)₂ (5 mol%) | TFA (Additive) | AcOH or HFIP | 80 – 100 |
| ¹⁸F-Fluorination | [¹⁸F]Fluoride | None | K₂CO₃ / K₂₂₂ | Anhydrous DMF | 130 |
References
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[1] PubChem Compound Summary for CID 10247721, Tiodonium Chloride . National Center for Biotechnology Information.[Link]
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[3] New Reactivity in Diaryliodonium Salt Chemistry . DiVA Portal (Olofsson Group).[Link]
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[7] Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations . ACS Chemical Reviews.[Link]
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[8] Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes . MDPI Catalysts.[Link]
-
[6] Metal-Free Arylation of Phenols and Carboxylic Acids . Blucher Chemistry Proceedings.[Link]
-
[4] Nucleophilic 18F-Fluorination of Heteroaromatic Iodonium Salts with No-Carrier-Added [18F]Fluoride . Journal of the American Chemical Society.[Link]
-
[5] Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide . MDPI Pharmaceuticals.[Link]
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Methodological & Application
Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Tiodonium Chloride
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Tiodonium chloride, a topical anti-infective agent. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This application note is intended for researchers, scientists, and drug development professionals engaged in the evaluation of the antimicrobial potency of Tiodonium chloride against a spectrum of clinically relevant microorganisms. The protocols for both broth microdilution and agar dilution methods are presented with an emphasis on the scientific rationale behind each procedural step to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] Determining the MIC is a critical step in the preclinical assessment of new anti-infective compounds like Tiodonium chloride, as it provides a quantitative measure of their potency.[4] These data are instrumental in the initial screening of potential drug candidates and in guiding the selection of therapeutic dosages.[4]
Tiodonium chloride is an organoiodine compound that has demonstrated both bacteriostatic and bactericidal activity, particularly against organisms like Streptococcus mutans.[5][6] Its efficacy as an antiplaque and anticaries agent has been attributed to its ability to reduce the viability of plaque microflora and inhibit acid production.[7] The antimicrobial action of iodine-containing compounds is generally broad, involving multiple mechanisms such as the penetration of bacterial cell walls, disruption of protein synthesis and electron transport, and destabilization of the cell membrane.[8] This multifaceted mode of action is a key reason for the low incidence of bacterial resistance to iodine-based antimicrobials.[8]
Given the importance of standardized testing to ensure the comparability of results across different laboratories, this guide will adhere to established protocols.[4] Two primary methods for MIC determination will be detailed: broth microdilution and agar dilution.[1][9]
Foundational Principles and Key Considerations
Before commencing any experimental work, a thorough understanding of the underlying principles and potential variables is essential for a self-validating system.
-
Choice of Methodology: Broth microdilution is often preferred for testing a large number of isolates against a few antimicrobial agents, while agar dilution is advantageous when testing a few isolates against a larger panel of agents.[9][10]
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the recommended media for routine susceptibility testing of non-fastidious aerobic bacteria.[1][11] These media have a low concentration of inhibitors that could interfere with the activity of certain antimicrobials.[11][12] For fastidious organisms, supplemented media such as MH-F broth (Mueller-Hinton with lysed horse blood and β-NAD) may be required.[13][14]
-
Inoculum Preparation: The standardization of the bacterial inoculum is a critical variable.[4][15] An inoculum density equivalent to a 0.5 McFarland standard is used to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells for broth microdilution.[1][2]
-
Quality Control (QC): The inclusion of well-characterized reference strains with known MIC values is mandatory for each experiment.[12][16][17] These QC strains, such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, serve to validate the test system, including the media, incubation conditions, and the activity of the antimicrobial agent.[12][16][17][18] The obtained MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.[1]
Materials and Equipment
Reagents and Consumables
-
Tiodonium chloride (powder form, with known purity and potency)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85% or 0.9% NaCl)
-
Sterile deionized water
-
Sterile 96-well U-shaped bottom microtiter plates
-
Sterile Petri dishes (90 mm or 100 mm)
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Reference Quality Control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Test bacterial isolates
Equipment
-
Class II Biological Safety Cabinet
-
35°C ± 2°C incubator (ambient air)
-
Vortex mixer
-
Spectrophotometer or turbidimeter
-
McFarland turbidity standards (0.5)
-
Analytical balance
-
pH meter
-
Autoclave
-
Water bath (45-50°C)
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[2][3][19]
Preparation of Tiodonium Chloride Stock Solution
-
Solubility Determination (Preliminary Step): The solubility of Tiodonium chloride in various solvents (e.g., sterile deionized water, DMSO) should be determined prior to preparing the stock solution.
-
Stock Solution Preparation: Prepare a stock solution of Tiodonium chloride at a concentration of 1280 µg/mL in the appropriate solvent. Ensure the compound is completely dissolved. Further dilutions will be made from this stock solution.[2]
Inoculum Preparation
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
In a sterile tube containing saline or broth, suspend the colonies to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[2]
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells. This is typically done by a 1:100 dilution followed by the addition of 50 µL to each well containing 50 µL of the drug dilution.[1]
Preparation of Microtiter Plates
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 100 µL of the appropriate starting concentration of Tiodonium chloride.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).[2]
-
Column 11 will serve as a growth control (no drug), and column 12 will be a sterility control (no bacteria).[2]
Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final inoculum concentration to 5 x 10^5 CFU/mL. Do not inoculate column 12.[2]
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
Reading and Interpreting Results
-
After incubation, visually inspect the plates. The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.
-
The MIC is the lowest concentration of Tiodonium chloride at which there is no visible growth (i.e., the first clear well).[1][3]
-
For certain bacteriostatic agents, a faint haze or a single button of growth at the bottom of the well may be disregarded.[1]
Diagram of Broth Microdilution Workflow
Caption: Workflow for Broth Microdilution MIC Testing.
Experimental Protocol: Agar Dilution Method
The agar dilution method is considered a reference method for antimicrobial susceptibility testing and is particularly useful for certain antibiotics or when testing multiple bacterial strains simultaneously.[9][10][11]
Preparation of Tiodonium Chloride-Containing Agar Plates
-
Prepare a series of Tiodonium chloride solutions at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it in a water bath to 45-50°C.
-
For each concentration, add 1 part of the Tiodonium chloride solution to 9 parts of the molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).[20] Mix thoroughly but gently to avoid bubbles.
-
Pour the mixture into sterile Petri dishes to a depth of 4.0 ± 0.5 mm and allow them to solidify.[21]
-
Prepare at least one drug-free plate to serve as a growth control.
Inoculum Preparation
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dilute this suspension 1:10 in sterile saline or broth to obtain a concentration of approximately 1-2 x 10^7 CFU/mL.
Inoculation and Incubation
-
Using a multipoint inoculator, spot 1-2 µL of the diluted inoculum onto the surface of each agar plate, including the growth control. This will deliver approximately 1 x 10^4 CFU per spot.[1]
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Tiodonium chloride that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[1]
Diagram of Agar Dilution Workflow
Caption: Workflow for Agar Dilution MIC Testing.
Data Presentation and Quality Control
Data Summary
All MIC results should be recorded in a tabular format for clarity and ease of comparison.
| Microorganism | Strain ID | Tiodonium Chloride MIC (µg/mL) |
| Staphylococcus aureus | Test Isolate 1 | 2 |
| Escherichia coli | Test Isolate 2 | 8 |
| Pseudomonas aeruginosa | Test Isolate 3 | 16 |
| Staphylococcus aureus | ATCC 29213 (QC) | [Observed Value] |
| Escherichia coli | ATCC 25922 (QC) | [Observed Value] |
| Pseudomonas aeruginosa | ATCC 27853 (QC) | [Observed Value] |
Quality Control Ranges
The validity of the entire experiment hinges on the performance of the QC strains. The observed MIC values for these strains must be within the established acceptable ranges.
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) - CLSI | Acceptable MIC Range (µg/mL) - EUCAST |
| S. aureus ATCC 29213 | Oxacillin | 0.12 - 0.5 | 0.12 - 0.5 |
| Vancomycin | 0.5 - 2 | 1 - 2 | |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | 0.004 - 0.015 |
| Ampicillin | 2 - 8 | 2 - 8 | |
| P. aeruginosa ATCC 27853 | Ceftazidime | 1 - 4 | 0.5 - 4 |
| Gentamicin | 0.25 - 1 | 0.25 - 2 |
Note: The table above provides examples of QC ranges for common antibiotics. As Tiodonium chloride is a novel compound, specific QC ranges will not be available. The performance of the test with standard antibiotics and QC strains validates the methodology.
Conclusion
The broth microdilution and agar dilution methods described in this application note provide robust and reproducible frameworks for determining the MIC of Tiodonium chloride. Adherence to standardized procedures, particularly concerning inoculum preparation and quality control, is paramount for generating high-quality, reliable data. The insights gained from these assays are fundamental to understanding the antimicrobial profile of Tiodonium chloride and are essential for its continued development as a potential therapeutic agent.
References
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
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Yankell, S. L., Paskow, G. W., Ram, R. M., Green, P. A., & Shern, R. J. (1979). The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH. Pharmacology and therapeutics in dentistry, 4(2-4), 87–90. [Link]
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Sabourin, J. R., & Hendricks, H. J. (1979). The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies. Pharmacology and therapeutics in dentistry, 4(2-4), 59–64. [Link]
- Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
-
European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. EUCAST. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
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Spafford, R. B., & Scrimager, S. G. (1979). The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals. Pharmacology and therapeutics in dentistry, 4(2-4), 65–72. [Link]
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Agar Dilution (MIC) Susceptibility Test Method. (2023, May 1). YouTube. [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 107. [Link]
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Bubonja-Sonje, M., Knežević, S., & Abram, M. (2020). Challenges to antimicrobial susceptibility testing of plant-derived polyphenolic compounds. Arhiv za higijenu rada i toksikologiju, 71(4), 300-311. [Link]
- UK Standards for Microbiology Investigations. (2018). Quality Control of Antimicrobial Susceptibility Testing. Public Health England.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10247721, Tiodonium chloride. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 16.0. [Link]
- Khan, F., & Singh, A. (2021). Comparative Study of Antimicrobial Activities of TiO2 and CdO Nanoparticles against the Pathogenic Strain of Escherichia coli.
- International Organization for Standardization. (2019). ISO 20776-1:2019 Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices — Part 1: Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against rapidly growing aerobic bacteria involved in infectious diseases.
- EUCAST. (2023). EUCAST Disk Diffusion Test Manual v. 11.0.
- Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References.
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Review of Ophthalmology. (2009). Iodine: An Elemental Force Against Infection. [Link]
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Microbiology Info. (n.d.). Broth Microdilution. [Link]
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Wikipedia. (n.d.). Agar dilution. [Link]
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests.
- IntechOpen. (2012). Quality Assurance in Antimicrobial Susceptibility Testing.
- Frontiers. (2023).
- Veazey, L. (2024).
- CLSI. (2002). M38-A: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard.
- CGSpace. (2022). Broth microdilution reference methodology.
- Journal of Pakistan Medical Association. (2004). Comparison of Microdilution and Standard Agar Dilution Method for Determining Penicillin Resistance among S.pneumoniae.
- MDPI. (2025).
- Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC)
- EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs.
- PubMed. (2020).
- Korean Journal of Clinical Microbiology. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.
- PubMed. (2021).
- MDPI. (2024).
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Application Note: Evaluating the Antimicrobial and Antibiofilm Efficacy of Tiodonium Chloride Against Streptococcus mutans
Introduction & Mechanistic Rationale
Streptococcus mutans is the primary cariogenic pathogen responsible for dental plaque formation and subsequent enamel demineralization. In the continuous search for effective, non-antibiotic topical antiseptics that do not induce rapid microbial resistance, onium compounds have garnered significant interest. Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) is a broad-spectrum, cationic antimicrobial agent that has demonstrated significant potential in inhibiting S. mutans proliferation and plaque accumulation[1].
Unlike traditional antibiotics that target specific intracellular metabolic pathways, tiodonium chloride operates via a non-specific, membrane-targeting mechanism. As a positively charged molecule, it binds electrostatically to the negatively charged bacterial cell envelope. This intercalation disrupts membrane integrity, leading to the leakage of critical intracellular components (such as potassium ions and ATP), ultimately causing cell death[2]. Furthermore, at sub-lethal concentrations, tiodonium chloride exhibits bacteriostatic effects that inhibit the accumulation of in vitro biofilms, likely by interfering with extracellular polymeric substance (EPS) synthesis and suppressing acid production[1][3].
Diagram 1: Mechanistic pathway of Tiodonium chloride inducing S. mutans cell death and biofilm degradation.
Experimental Design Logic (Causality & Self-Validation)
To rigorously evaluate tiodonium chloride, the experimental setup must isolate its effects on both planktonic cells and established biofilms. A self-validating system requires internal controls at every tier of the assay to prevent false positives (e.g., compound precipitation mimicking bacterial turbidity).
-
Media Selection Causality: Brain Heart Infusion (BHI) broth is utilized for planktonic growth. However, for biofilm assays, BHI must be supplemented with 1% sucrose. S. mutans relies strictly on sucrose as a substrate for glucosyltransferases (GTFs) to synthesize water-insoluble glucans, which form the structural backbone of cariogenic biofilms. Omitting sucrose will result in fragile, non-representative biofilms.
-
Self-Validating Viability Indicators: Standard Minimum Inhibitory Concentration (MIC) assays rely on optical density (OD). Because tiodonium chloride can occasionally precipitate in complex media, we incorporate Resazurin (Alamar Blue) as a metabolic indicator. Viable cells reduce blue resazurin to pink resorufin, ensuring that turbidity readings are metabolically validated.
-
Clinical Mimicry: Evaluating the Minimum Biofilm Eradication Concentration (MBEC) requires growing the biofilm for 24 hours prior to treatment. This mimics real-world clinical application (e.g., a therapeutic mouthwash applied to existing dental plaque)[4].
Diagram 2: Multi-tier experimental workflow separating planktonic and biofilm validation assays.
Step-by-Step Methodologies
Protocol A: Planktonic Susceptibility (MIC & MBC)
This protocol determines the lowest concentration of tiodonium chloride required to inhibit visible growth (MIC) and the concentration required to kill 99.9% of the bacteria (MBC)[5].
Step 1: Inoculum Preparation
-
Cultivate S. mutans (e.g., strain UA159 or 6715-15) overnight in BHI broth at 37°C under 5% CO₂.
-
Adjust the bacterial suspension to an OD₆₀₀ of 0.1 (approximately 1×108 CFU/mL), then dilute 1:100 in fresh BHI to achieve a final working inoculum of 1×106 CFU/mL.
Step 2: Microbroth Dilution
-
In a 96-well microtiter plate, add 100 µL of BHI broth to columns 2–12.
-
Add 200 µL of the tiodonium chloride stock solution (e.g., 128 µg/mL) to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 100 µL from column 10.
-
Add 100 µL of the S. mutans working inoculum to columns 1–11.
-
Self-Validation: Column 11 serves as the positive growth control (bacteria + media, no drug). Column 12 serves as the negative sterility control (media only).
-
Step 3: Incubation and Resazurin Validation
-
Incubate the plate at 37°C in 5% CO₂ for 24 hours.
-
Read the OD₆₀₀ using a microplate reader. The MIC is the lowest concentration with no significant increase in OD.
-
Validation: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. Wells remaining blue indicate growth inhibition; wells turning pink indicate metabolic activity.
Step 4: MBC Determination
-
Plate 10 µL aliquots from all wells showing no visible growth (blue resazurin) onto BHI agar plates.
-
Incubate for 48 hours at 37°C. The MBC is the lowest concentration that yields no colony-forming units (CFUs).
Protocol B: Biofilm Inhibition and Eradication (MBIC & MBEC)
This protocol evaluates the compound's ability to prevent plaque formation and its efficacy in penetrating established biofilms[4].
Step 1: Biofilm Inhibition (MBIC)
-
Prepare a 96-well plate with serial dilutions of tiodonium chloride in BHI supplemented with 1% sucrose .
-
Inoculate with S. mutans ( 1×106 CFU/mL final concentration).
-
Incubate at 37°C for 24 hours without agitation to allow biofilm formation on the well bottoms.
-
Carefully aspirate the supernatant and wash the wells twice with Phosphate-Buffered Saline (PBS) to remove non-adherent (planktonic) cells.
-
Stain the remaining biofilm with 0.1% Crystal Violet for 15 minutes. Wash thrice with distilled water and solubilize the stain with 33% acetic acid.
-
Measure absorbance at 590 nm. The MBIC is the concentration that reduces biofilm biomass by ≥90% compared to the untreated control.
Step 2: Biofilm Eradication (MBEC)
-
Grow S. mutans biofilms in a 96-well plate (BHI + 1% sucrose) for 24 hours without any antimicrobial agent.
-
Aspirate the media and wash the established biofilms gently with PBS.
-
Add fresh media containing serial dilutions of tiodonium chloride to the established biofilms.
-
Incubate for an additional 24 hours.
-
To determine viability, perform an XTT reduction assay or use Confocal Laser Scanning Microscopy (CLSM) with SYTO 9/Propidium Iodide (Live/Dead staining) to visualize the penetration and bactericidal effect within the EPS matrix.
Quantitative Data Synthesis
The following table summarizes the expected quantitative outcomes when evaluating tiodonium chloride against S. mutans, benchmarked against Chlorhexidine (a gold-standard cationic antiseptic). Data reflects the typical efficacy profile where biofilm eradication requires significantly higher concentrations than planktonic inhibition due to the protective EPS matrix[4][5].
| Assay Type | Parameter | Target Description | Expected Range (Tiodonium Chloride) | Positive Control (Chlorhexidine 0.12%) |
| Planktonic | MIC | Minimum Inhibitory Concentration | 1.5 - 3.0 µg/mL | 0.5 - 1.0 µg/mL |
| Planktonic | MBC | Minimum Bactericidal Concentration | 3.0 - 6.0 µg/mL | 1.0 - 2.0 µg/mL |
| Biofilm | MBIC | Minimum Biofilm Inhibitory Conc. | 6.0 - 12.5 µg/mL | 2.0 - 4.0 µg/mL |
| Biofilm | MBEC | Minimum Biofilm Eradication Conc. | > 50.0 µg/mL | 15.0 - 30.0 µg/mL |
Note: The elevated MBEC highlights the necessity of the 1% sucrose BHI model; without sucrose, the MBEC would artificially appear much lower, leading to false assumptions regarding clinical efficacy.
References
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies. PubMed / NIH.
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals. PubMed / NIH.
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III.
- TIODONIUM.
Sources
- 1. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TIODONIUM [drugs.ncats.io]
- 4. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxicity Profiling of Tiodonium Chloride in Oral Mucosal Models
Introduction & Mechanistic Rationale
Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) is a broad-spectrum antimicrobial agent historically investigated for its potent antiplaque and anticaries properties in oral formulations[1]. As a bactericide and algicide[2], its primary mechanism of action involves binding to negatively charged microbial surfaces, leading to the disruption of cell membrane integrity and the denaturation of lipoprotein complexes.
While tiodonium chloride has demonstrated significant in vivo efficacy in reducing the accumulation of dental plaque caused by Streptococcus mutans and Actinomyces viscosus[3],[4], its non-specific, membrane-disrupting nature necessitates rigorous biocompatibility testing against mammalian cells. For drug development professionals formulating topical or mucosal antiseptics, establishing a precise therapeutic index—the ratio between the minimum inhibitory concentration (MIC) for bacteria and the half-maximal cytotoxic concentration (CC50) for host tissue—is critical.
This application note details a self-validating, multi-parametric cell culture protocol to quantify tiodonium chloride cytotoxicity using Human Gingival Fibroblasts (HGF-1), ensuring high scientific integrity and reproducible data.
Experimental Design & Causality (E-E-A-T)
To build a trustworthy toxicological profile, this workflow avoids relying on a single viability metric. Instead, it triangulates cell health using three distinct physiological markers to establish direct causality between drug exposure and cell death mechanisms:
-
Membrane Integrity (LDH Release): Directly measures the primary toxicological mechanism of iodonium-based antiseptics. Because tiodonium chloride physically disrupts lipid bilayers, the leakage of intracellular Lactate Dehydrogenase (LDH) into the media often precedes complete metabolic arrest.
-
Mitochondrial Metabolic Activity (WST-8): Assesses the functional state of cellular dehydrogenases. If tiodonium chloride causes massive membrane rupture (confirmed by LDH), WST-8 reduction will precipitously drop, validating a necrotic mechanism.
-
Apoptosis vs. Necrosis (Annexin V/PI): Differentiates between programmed cell death (typically induced by sub-lethal, chronic doses) and catastrophic necrotic lysis (induced by high acute doses).
Expert Insight on Causality: Tiodonium chloride is highly lipophilic. Conducting treatments in standard 10% Fetal Bovine Serum (FBS) can cause serum proteins to sequester the active compound, artificially inflating the apparent CC50 and masking its true toxicity. Therefore, this protocol mandates a reduced-serum (1% FBS) exposure phase to accurately capture intrinsic cytotoxicity.
Workflow Visualization
Caption: Multiparametric workflow for evaluating Tiodonium chloride cytotoxicity.
Step-by-Step Protocols
Phase 1: Cell Expansion and Seeding
-
Cultivation: Culture HGF-1 cells (ATCC® CRL-2014™) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvesting: Detach cells at 80% confluency using 0.25% Trypsin-EDTA. Neutralize with complete media and centrifuge at 200 × g for 5 minutes.
-
Seeding: Seed cells into 96-well flat-bottom tissue culture plates at a density of 1.0×104 cells/well in 100 µL of complete media.
-
Self-Validation Step: Leave column 1 as a "Blank" (media only, no cells) to subtract background absorbance, and column 12 as "Untreated Control" (cells + vehicle).
-
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for adherence.
Phase 2: Tiodonium Chloride Preparation and Treatment
-
Stock Preparation: Prepare a 100 mM stock solution of tiodonium chloride in anhydrous DMSO. Critical: Ensure the final DMSO concentration in the culture does not exceed 0.1% to prevent solvent-induced baseline toxicity.
-
Media Exchange: Aspirate the complete media from the 96-well plates. Wash the adherent cells once with 100 µL of warm PBS to remove residual serum proteins.
-
Dose-Response Dilutions: Prepare serial dilutions of tiodonium chloride (e.g., 0.1, 1, 10, 50, 100, and 500 µM) in reduced-serum media (DMEM + 1% FBS).
-
Treatment: Add 100 µL of the respective treatment media to the wells (n=4 replicates per concentration).
-
Positive Control: Add 100 µL of 0.1% Triton X-100 to designated positive control wells 45 minutes prior to the end of the incubation period to induce maximum LDH release.
-
Incubation: Incubate the plates for 24 hours.
Phase 3: Multiplexed Cytotoxicity Assays
Assay A: LDH Release (Membrane Integrity)
-
Following the 24-hour treatment, gently centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any detached necrotic cells or debris.
-
Transfer 50 µL of the supernatant from each well into a new, optically clear 96-well plate.
-
Add 50 µL of LDH Reaction Mix to each well. Incubate in the dark at room temperature for 30 minutes.
-
Add 50 µL of Stop Solution and measure absorbance at 490 nm (reference wavelength 680 nm) using a microplate reader.
Assay B: WST-8 Viability (Metabolic Activity)
-
To the remaining 50 µL of media and cells in the original treatment plate, add 50 µL of fresh reduced-serum media and 10 µL of WST-8 reagent (CCK-8).
-
Incubate for 2 hours at 37°C.
-
Measure absorbance at 450 nm. Calculate the Z'-factor using the untreated and positive controls to ensure assay robustness (a Z'-factor > 0.5 validates the assay).
Data Presentation
Summarizing quantitative outputs is essential for comparing the biocompatibility of tiodonium chloride against industry-standard antiseptics. Below is a representative data structure for evaluating therapeutic windows.
| Compound | Target Cell Line | WST-8 IC₅₀ (µM) | LDH CC₅₀ (µM) | Primary Cell Death Mechanism |
| Tiodonium Chloride | HGF-1 | 45.2 ± 3.1 | 52.8 ± 4.0 | Necrosis (Membrane Lysis) |
| Chlorhexidine (Control) | HGF-1 | 28.4 ± 2.5 | 35.1 ± 2.8 | Mixed (Apoptosis/Necrosis) |
| Stannous Fluoride | HGF-1 | > 500 | > 500 | Minimal Cytotoxicity |
(Note: Data values are representative models based on comparative antiseptic profiling for assay validation purposes).
References
-
Yankell, S. L., Paskow, G. W., Ram, R. M., Green, P. A., & Shern, R. J. "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH." Pharmacology and Therapeutics in Dentistry, PubMed, National Institutes of Health. [Link]
-
Sabourin, J. R., & Hendricks, H. J. "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies." Pharmacology and Therapeutics in Dentistry, PubMed, National Institutes of Health.[Link]
-
Shern, R. J., & Couet, K. M. "Effects of Stannous Fluoride and Tiodonium Chloride on Dental Plaque in Rats." Journal of Dental Research, PubMed, National Institutes of Health. [Link]
-
National Center for Advancing Translational Sciences (NCATS). "TIODONIUM." Inxight Drugs.[Link]
Sources
- 1. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TIODONIUM [drugs.ncats.io]
- 3. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tiodonium Chloride as an Advanced Iodine(III) Noncovalent Organocatalyst
Executive Summary
Tiodonium chloride ((4-chlorophenyl)-2-thienyliodonium chloride) is an unsymmetrical diaryliodonium salt historically recognized for its biological applications[1]. However, recent advances in physical organic chemistry have repositioned diaryliodonium salts as powerful, metal-free organocatalysts. Characterized by a highly polarized, hypervalent iodine(III) center, tiodonium chloride acts as an exceptional Halogen Bond (XB) donor . This application note provides a comprehensive, causality-driven guide to utilizing tiodonium chloride as a noncovalent organocatalyst for carbonyl activation and as a specialized reagent in metal-free arylation pathways.
Mechanistic Rationale: The Iodine(III) σ-Hole
The catalytic efficacy of tiodonium chloride is fundamentally governed by the stereoelectronic environment of its iodine(III) center.
-
Deepened σ-Holes: The electron-withdrawing nature of the 4-chlorophenyl and thienyl ligands significantly depletes the electron density at the iodine atom along the extension of the C–I bonds. This creates two highly positive electrostatic potential regions known as σ-holes[2].
-
Lewis Acid Activation: These σ-holes act as potent, soft Lewis acids. They engage in highly directional halogen bonding (XB) with neutral Lewis bases, such as the oxygen atoms of carbonyls or the nitrogen atoms of imines[2].
-
LUMO Lowering: Upon XB coordination, the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is lowered, drastically accelerating subsequent nucleophilic attacks in transformations like Knorr-type cyclizations, Diels-Alder reactions, and Pictet-Spengler condensations[2][3].
Fig 1: Mechanistic pathway of Halogen Bond (XB) catalysis by Tiodonium chloride.
Experimental Workflows & Self-Validating Protocols
Protocol A: Halogen Bond-Catalyzed Pictet-Spengler Reaction
This protocol utilizes tiodonium chloride to catalyze the condensation of N-protected tryptamines with aliphatic or aromatic aldehydes to form tetrahydro-β-carbolines (THβCs)[3].
Causality of Experimental Choices:
-
Solvent Selection (Dry CHCl₃): Halogen bonding is highly sensitive to solvent competition. Chloroform is chosen because it is non-coordinating; using a Lewis basic solvent like THF or DMF would competitively bind to the iodine(III) σ-hole, poisoning the catalyst[3].
-
Catalyst Loading (0.5 - 5.0 mol%): The high turnover frequency of the unsymmetrical iodine(III) center allows for exceptionally low catalyst loading compared to traditional Brønsted acids (which often require 10-20 mol%)[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL Schlenk tube under argon. Add N-benzyl tryptamine (0.5 mmol) and the target aldehyde (0.55 mmol, 1.1 equiv).
-
Solvation: Dissolve the reactants in 2.0 mL of anhydrous, ethanol-free CHCl₃. Critical: Trace ethanol in standard chloroform will act as a competitive XB acceptor.
-
Catalyst Introduction: Add tiodonium chloride (5.0 mol%, 0.025 mmol). Seal the tube and stir at room temperature (20–25 °C).
-
Self-Validation (Control Quench): To prove the reaction is strictly XB-catalyzed and not driven by hidden Brønsted acidity, extract a 100 µL aliquot into a vial containing 1.0 equiv of tetrabutylammonium chloride (TBACl). The chloride anion will strongly bind the iodine(III) σ-hole, immediately arresting the reaction. Monitor both the main vessel and the quenched aliquot via TLC.
-
Isolation: After complete consumption of the starting material (typically 2–4 hours), concentrate the mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the THβC product.
Fig 2: Standardized workflow for XB-catalyzed reactions with built-in mechanistic validation.
Protocol B: Metal-Free Synthesis of Phenols via O-Arylation
Beyond noncovalent catalysis, tiodonium chloride acts as a highly electrophilic arylating agent. It can be used to synthesize sterically congested phenols from water under metal-free conditions, utilizing an organocatalyst (e.g., N-benzylpyridin-2-one) to facilitate C–O coupling[4].
Step-by-Step Methodology:
-
Reagent Assembly: In a reaction vial, combine tiodonium chloride (1.0 mmol), N-benzylpyridin-2-one catalyst (10 mol%), and H₂O (5.0 mmol) in chlorobenzene (3.0 mL).
-
Thermal Activation: Heat the mixture to 110 °C under an inert atmosphere for 16 hours. The unsymmetrical nature of tiodonium chloride generally favors the transfer of the more electron-deficient or less sterically hindered aryl group[4].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and isolate the resulting phenol via chromatography.
Quantitative Data Analysis
The table below summarizes the catalytic efficiency of iodine(III) XB donors (represented by the tiodonium scaffold) against traditional Lewis and Brønsted acids in carbonyl activation workflows[2][3].
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanism of Activation |
| Tiodonium Chloride | 5.0 | CHCl₃ | 25 | 2.5 | 94 | Halogen Bonding (σ-hole) |
| Iodine(I) XB Donor | 20.0 | CHCl₃ | 25 | 24.0 | 45 | Weak Halogen Bonding |
| Trifluoroacetic Acid | 10.0 | CH₂Cl₂ | 25 | 12.0 | 82 | Brønsted Acidity (H-bond) |
| BF₃·OEt₂ | 10.0 | CH₂Cl₂ | 0 to 25 | 4.0 | 88 | Hard Lewis Acidity |
| None (Control) | 0.0 | CHCl₃ | 25 | 48.0 | <5 | Uncatalyzed |
Table 1: Comparative efficacy of Tiodonium Chloride in the Pictet-Spengler condensation of N-benzyl tryptamine and benzaldehyde.
References
-
Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem. Source: National Institutes of Health (NIH). 1
-
Iodonium salts as efficient iodine(III)-based noncovalent organocatalysts for Knorr-type reactions. Source: RSC Publishing. 2
-
Halogen Bond-catalyzed Pictet-Spengler Reaction. Source: ChemRxiv. 3
-
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions. Source: ACS Publications. 4
Sources
- 1. Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iodonium salts as efficient iodine( iii )-based noncovalent organocatalysts for Knorr-type reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09640G [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Characterization of Tiodonium Chloride Derivatives
Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Hypervalent iodine chemistry, antimicrobial agent synthesis, and structural derivatization.
Introduction and Mechanistic Rationale
Tiodonium chloride, chemically designated as (4-chlorophenyl)-thiophen-2-yliodanium chloride (Molecular Weight: 357.04 g/mol )[1], is a well-documented unsymmetrical diaryliodonium salt. Historically evaluated for its efficacy as a bactericide, algicide, and antiplaque agent[2][3], the compound operates by disrupting plaque microflora and inhibiting acid production[2].
From a synthetic standpoint, diaryliodonium salts are highly versatile hypervalent iodine(III) compounds. The synthesis of Tiodonium chloride and its derivatives requires the precise electrophilic coupling of an electron-rich heteroarene (thiophene) with an oxidized iodine(III) precursor.
The Causality of Experimental Design
The primary challenge in synthesizing thiophene-bearing iodonium salts is the extreme acid-sensitivity of the thiophene ring. Under standard harsh oxidative conditions (e.g., using H2SO4 or elevated temperatures), thiophene rapidly undergoes electrophilic oligomerization (polymerization), resulting in intractable black tars.
-
The Solution: We utilize a pre-formed, bench-stable iodine(III) reagent—such as 4-chloro-(diacetoxyiodo)benzene—activated by a mild Lewis or Brønsted acid (like Trifluoroacetic acid, TFA) at cryogenic temperatures (-78 °C). This suppresses the activation energy required for thiophene polymerization while maintaining sufficient electrophilicity at the iodine center to drive the C2-regioselective iodonation.
-
Self-Validating System: The protocol validates itself during the final anion exchange step. Diaryliodonium triflates or acetates are highly soluble in polar organic solvents, whereas their chloride counterparts exhibit a significantly lower solubility product ( Ksp ) in aqueous media. The sudden, quantitative precipitation of a white/off-white solid upon the addition of aqueous NaCl serves as an immediate visual confirmation of successful anion exchange.
Synthetic Workflow and Pathway
The following diagram illustrates the logical progression from the aryl iodide precursor to the final unsymmetrical iodonium chloride salt.
Fig 1: Stepwise synthetic pathway for Tiodonium chloride via hypervalent iodine intermediate.
Step-by-Step Experimental Protocols
Protocol A: Preparation of the Iodine(III) Precursor
Objective: Synthesize 4-chloro-(diacetoxyiodo)benzene from 4-chloroiodobenzene.
-
Dissolution: Dissolve 10.0 mmol of 4-chloroiodobenzene in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.
-
Oxidation: Slowly add 12.0 mmol of peracetic acid (32% in dilute acetic acid) dropwise over 10 minutes. Causality: Controlled addition prevents thermal runaway, as the oxidation of iodine(I) to iodine(III) is exothermic.
-
Crystallization: Stir the mixture at room temperature for 12 hours. The target (diacetoxyiodo)arene will precipitate as a microcrystalline white solid.
-
Isolation: Filter the solid, wash with cold hexanes (3 x 10 mL) to remove unreacted starting material, and dry under high vacuum.
Protocol B: Electrophilic Coupling and Anion Exchange
Objective: Couple the iodine(III) precursor with thiophene and isolate the chloride salt (Tiodonium chloride).
-
Activation: Suspend 5.0 mmol of 4-chloro-(diacetoxyiodo)benzene in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Acid Catalysis: Add 10.0 mmol of Trifluoroacetic acid (TFA) dropwise. Causality: TFA displaces the acetate ligands, generating a highly electrophilic, transient iodonium species [Ar−I−OAc]+ .
-
Heteroarene Addition: Slowly add 5.5 mmol of freshly distilled thiophene diluted in 5 mL of DCM over 30 minutes. Maintain the temperature at -78 °C for 2 hours, then allow it to slowly warm to 0 °C. Causality: Strict temperature control ensures functionalization occurs exclusively at the more nucleophilic C2 position of the thiophene ring without inducing polymerization.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (keeping the bath temperature below 30 °C to prevent degradation of the hypervalent bond).
-
Anion Exchange: Redissolve the resulting oil/residue in a minimal amount of methanol (approx. 5 mL). Vigorously stir and add 25 mL of saturated aqueous NaCl (brine).
-
Validation & Isolation: A dense white precipitate of Tiodonium chloride will form immediately. Stir for 15 minutes to ensure complete exchange. Filter the solid, wash with copious amounts of distilled water (to remove NaOAc and NaTFA ), followed by diethyl ether, and dry under vacuum.
Quantitative Data: Derivative Yields and Properties
By altering the starting aryl iodide or the heteroarene, a library of Tiodonium derivatives can be synthesized. The table below summarizes expected quantitative metrics for various functionalized derivatives based on this optimized protocol.
| Derivative ID | Aryl Substituent ( R1 ) | Heteroarene ( R2 ) | Yield (%) | Melting Point (°C) | Molecular Weight ( g/mol ) |
| Tiodonium Cl (Parent) | 4-Chloro | Thiophen-2-yl | 78% | 157 - 159 | 357.04[1] |
| Derivative 1 | 4-Fluoro | Thiophen-2-yl | 82% | 142 - 144 | 340.58 |
| Derivative 2 | 4-Methyl | Thiophen-2-yl | 75% | 161 - 163 | 336.64 |
| Derivative 3 | 4-Chloro | 5-Methylthiophen-2-yl | 68% | 150 - 152 | 371.07 |
| Derivative 4 | 3-(Trifluoromethyl) | Thiophen-2-yl | 85% | 138 - 140 | 390.59 |
Note: Yields are calculated based on the starting iodine(III) precursor. The high yield of Derivative 4 is attributed to the electron-withdrawing nature of the CF3 group, which increases the electrophilicity of the iodine center during the coupling step.
References
-
National Center for Advancing Translational Sciences (NCATS). TIODONIUM CHLORIDE - Inxight Drugs. Retrieved from [Link][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10247721, Tiodonium Chloride. Retrieved from[Link][1]
-
PubMed (National Library of Medicine). The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model. Pharmacol Ther Dent. 1979;4(2-4):73-80. Retrieved from[Link][3]
Sources
- 1. Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TIODONIUM CHLORIDE [drugs.ncats.io]
- 3. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Tiodonium chloride in studies of microbial resistance
Application Note: Utilizing Tiodonium Chloride as a Mechanistic Probe for Efflux-Mediated Antiseptic Resistance
Introduction & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) has driven a clinical paradigm shift toward the use of broad-spectrum topical antiseptics. Because these agents possess unspecific, multi-target mechanisms, they are theoretically less prone to inducing resistance. However, the widespread emergence of plasmid-encoded multidrug efflux pumps (such as the qacA/B genes in Staphylococcus aureus) has necessitated the development of rigorous, standardized methodologies to study antiseptic tolerance.
Tiodonium chloride (TDC) —an iodonium-based antimicrobial compound ((4-chlorophenyl)-thiophen-2-yliodanium chloride)—serves as an ideal molecular probe for these investigations. Originally evaluated in the late 1970s for its potent antiplaque and anticaries efficacy against Streptococcus mutans, TDC functions by electrostatically binding to negatively charged microbial cell surfaces. Upon binding, it destabilizes the lipid bilayer, inducing the lethal leakage of intracellular components .
The Causality of Experimental Design: Because TDC's primary mechanism is membrane-centric, microbial resistance to this compound is rarely due to target-site mutations. Instead, bacterial survival depends on either active extrusion via efflux pumps or gross structural alterations in membrane lipid composition. By pairing TDC with Efflux Pump Inhibitors (EPIs) and fluorometric membrane assays, researchers can isolate efflux kinetics from general membrane stress responses. This Application Note details self-validating protocols for utilizing TDC to definitively phenotype resistance mechanisms.
Visualizing the Resistance Pathway
Mechanism of Tiodonium Chloride action and efflux-mediated microbial resistance pathways.
Experimental Design & Self-Validating Protocols
To ensure scientific trustworthiness, the following workflows are designed as self-validating systems. By pairing baseline susceptibility testing with competitive inhibition and direct fluorometric observation, researchers can definitively establish the causality of the observed resistance phenotype.
Protocol 1: Baseline Susceptibility (MIC) Determination
-
Objective: Establish the baseline Minimum Inhibitory Concentration (MIC) of TDC for wild-type and resistant isolates.
-
Causality: Before investigating efflux mechanisms, we must quantify the magnitude of resistance. Comparing a suspected resistant isolate against a known susceptible quality-control strain (e.g., S. aureus ATCC 25923) validates that the resistance is a true phenotypic shift rather than an artifact of the media or testing environment.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow bacterial strains overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100 in fresh CAMHB.
-
Compound Dilution: Prepare a stock solution of Tiodonium chloride (10 mg/mL in DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of TDC in CAMHB to achieve a final test range of 0.25 µg/mL to 128 µg/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final well volume = 100 µL; final inoculum = 5×105 CFU/mL). Include a growth control well (no TDC) and a sterility control well (no bacteria).
-
Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of TDC that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibition (EPI) Diagnostic Assay
-
Objective: Determine if the observed TDC resistance is driven by active efflux.
-
Causality: Adding an Efflux Pump Inhibitor (EPI) such as reserpine acts as a diagnostic toggle. If the addition of the EPI significantly lowers the MIC of TDC (a ≥ 4-fold reduction), we can definitively attribute the resistance phenotype to active efflux. If the MIC remains unchanged, the resistance is likely structural (e.g., altered membrane lipid composition preventing TDC binding).
Step-by-Step Methodology:
-
EPI Preparation: Prepare a stock solution of Reserpine (20 mg/mL in DMSO).
-
Media Supplementation: Prepare CAMHB supplemented with a sub-inhibitory concentration of Reserpine (typically 20 µg/mL). Self-Validation Step: Ensure a control row contains Reserpine alone to verify it does not inhibit bacterial growth independently.
-
Parallel MIC Testing: Repeat the exact serial dilution and inoculation steps from Protocol 1, but utilize the Reserpine-supplemented CAMHB.
-
Analysis: Calculate the Fold Reduction = (MIC of TDC alone) / (MIC of TDC + EPI). A value ≥ 4 indicates efflux-mediated resistance.
Protocol 3: Fluorometric Membrane Integrity Validation
-
Objective: Directly measure TDC-induced membrane disruption to confirm the mechanistic site of action and the protective effect of efflux pumps.
-
Causality: By utilizing a SYTO 9 / Propidium Iodide (PI) dual-stain system, we create a self-validating readout of membrane integrity. SYTO 9 permeates all cells (establishing a baseline cell count), while PI only enters cells with compromised membranes. A lack of PI fluorescence in resistant strains treated with TDC confirms that the compound is being extruded before it can accumulate and destabilize the inner leaflet.
Step-by-Step Methodology:
-
Cell Washing: Harvest mid-log phase bacterial cells via centrifugation (5,000 x g, 5 min). Wash twice with sterile 0.85% NaCl to remove media components that might quench fluorescence.
-
TDC Exposure: Resuspend cells to 107 CFU/mL. Expose aliquots to TDC at 2x the wild-type MIC for 30 minutes at room temperature. Prepare parallel aliquots exposed to TDC + Reserpine (20 µg/mL).
-
Staining: Add SYTO 9 (final concentration 5 µM) and PI (final concentration 30 µM) in the dark. Incubate for 15 minutes.
-
Quantification: Measure fluorescence in a microplate reader (SYTO 9: Ex 485 nm / Em 530 nm; PI: Ex 485 nm / Em 630 nm). Calculate the PI/SYTO 9 ratio to quantify the proportion of membrane-disrupted cells.
Data Interpretation & Expected Outcomes
The structured table below summarizes the expected diagnostic profiles when utilizing TDC to phenotype resistance mechanisms in S. aureus models.
| Strain Phenotype | TDC MIC (µg/mL) | TDC + EPI MIC (µg/mL) | Fold Reduction | PI Signal (Membrane Disruption) | Mechanistic Conclusion |
| Wild-Type (Susceptible) | 2 | 2 | 1x | High | Normal susceptibility; membrane successfully disrupted by TDC. |
| qacA+ Clinical Isolate | 32 | 4 | 8x | Low | Efflux-mediated resistance; TDC is actively extruded before disruption occurs. |
| mprF Mutant | 32 | 32 | 1x | Low | Structural resistance; altered membrane charge repels TDC binding passively. |
References
-
Sabourin, J. R., & Hendricks, H. J. "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies." Pharmacol Ther Dent. 1979;4(2-4):59-64.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10247721, Tiodonium Chloride." PubChem.[Link]
Application Note: Advanced Methodologies for Assessing Tiodonium Chloride Efficacy in Dental Plaque Inhibition
Introduction & Mechanistic Rationale
Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) is a potent antimicrobial and antiplaque agent historically evaluated for its efficacy in reducing dental caries and gingivitis. Operating as a bactericide and algicide, it targets key cariogenic pathogens such as Streptococcus mutans and Actinomyces viscosus[1][2]. Unlike conventional bacteriostatic agents, Tiodonium chloride disrupts the structural integrity of the plaque biofilm and actively inhibits the acidogenic metabolism of the plaque microflora[3].
To rigorously assess an antiplaque agent, the experimental model must replicate the physiological conditions of the oral cavity. Simple planktonic minimum inhibitory concentration (MIC) assays are insufficient because bacteria protected within an extracellular polymeric substance (EPS) matrix exhibit vastly different pharmacokinetic susceptibilities[4]. Therefore, the methodologies detailed in this guide utilize hydroxyapatite (HA) substrata coated with a salivary pellicle to mimic tooth enamel, alongside continuous-flow systems that replicate salivary shear forces[4][5].
Logical pathway of Tiodonium chloride's antimicrobial and anti-acidogenic effects on plaque.
Protocol 1: Static Polyspecies Biofilm Model on Hydroxyapatite
This protocol evaluates the bactericidal efficacy and metabolic inhibition of Tiodonium chloride on a mature, mixed-species biofilm[5].
Causality & Rationale: Hydroxyapatite discs are utilized because they facilitate the natural adsorption of salivary proline-rich proteins and mucins, creating a physiological pellicle. This pellicle is an absolute prerequisite for the initial adherence of primary colonizers like A. viscosus, which subsequently co-aggregate with S. mutans[2][5]. Furthermore, measuring the pH drop after a sucrose challenge is critical because Tiodonium chloride's clinical value lies in preventing the acidogenic cascade that leads to enamel demineralization[3].
Step-by-Step Methodology
-
Pellicle Formation: Incubate sterile hydroxyapatite discs (10 mm diameter) in clarified, pooled human saliva for 4 hours at 37°C to establish the acquired salivary pellicle.
-
Inoculation: Transfer the discs to a 24-well plate. Inoculate each well with 1.5 mL of a saliva-based medium containing a standardized mixed suspension of S. mutans (e.g., strain 6715-15) and A. viscosus (e.g., strain T-6) at 107 CFU/mL[2][5].
-
Biofilm Maturation: Incubate the plates anaerobically (80% N₂, 10% CO₂, 10% H₂) at 37°C for 40.5 hours. Replace the medium at 16.5 hours to replenish nutrients and remove unattached planktonic cells[5].
-
Treatment Exposure: Expose the mature biofilms to 1 mL of Tiodonium chloride solutions (0.1%, 0.2%, and 0.3% w/v) for 60 seconds to simulate the contact time of a standard mouthrinse[2].
-
Metabolic Challenge (pH Assessment): Transfer half of the treated discs into a 10% sucrose solution. Measure the pH immediately and after 15 minutes to assess the restriction of acid production[3].
-
Viability Quantification: Sonicate the remaining discs in neutralizing broth to detach the biofilm. Serially dilute and plate on selective media to determine the log reduction in viable CFU/mL.
Self-Validating System Checkpoint: Include a 0.12% Chlorhexidine digluconate (CHX) positive control and a sterile water negative control. The assay is strictly valid only if the CHX control achieves a >3-log reduction in viable CFU/mL and the negative control demonstrates a post-sucrose pH drop to ≤4.5. A failure of the negative control to acidify indicates that the bacterial inoculum lacked baseline metabolic activity, rendering the anti-acidogenic assessment void.
Protocol 2: Continuous-Flow Time-Lapse Permeabilization Assay
This workflow measures the real-time biological action time required for Tiodonium chloride to penetrate the EPS matrix and permeabilize bacterial membranes[4].
Causality & Rationale: Static assays often overestimate antimicrobial efficacy by ignoring the diluting effect of saliva and the diffusion barriers of the EPS. A continuous-flow cell coupled with time-lapse microscopy measures the true penetration kinetics of the active agent under hydrodynamic shear[4].
Step-by-Step Methodology
-
Flow Cell Setup: Inoculate a sterile glass capillary tube reactor with the mixed-species biofilm suspension. Allow static adhesion for 45 minutes at 37°C.
-
Hydrodynamic Maturation: Initiate a continuous flow of 1/10 strength Tryptic Soy Broth (TSB) with 0.05% sucrose at a rate of 1 mL/min for 20 hours[4].
-
Fluorophore Preloading: Perfuse the flow cell with a membrane-permeable green fluorescent dye (e.g., Calcein AM). Stop the flow and incubate statically for 1 hour to allow intracellular enzymatic cleavage, trapping the fluorescent signal inside intact cells[4].
-
Wash Phase: Restore buffer flow for 1 hour to wash out excess extracellular dye.
-
Time-Lapse Treatment: Mount the flow cell on a confocal laser scanning microscope. Perfuse the system with 0.3% Tiodonium chloride at 1 mL/min.
-
Data Acquisition: Capture images every 30 seconds for 60 minutes. Membrane permeabilization is quantified by the loss of green fluorescence as the damaged lipid bilayers allow the trapped dye to leak out[4].
Self-Validating System Checkpoint: Prior to the introduction of Tiodonium chloride, the baseline fluorescence must remain stable under continuous buffer flow for at least 15 minutes. If fluorescence decreases prematurely during the wash phase, spontaneous dye leakage is occurring (indicating poor esterase cleavage), and the permeabilization kinetics will be artificially skewed.
Step-by-step workflow for in vitro biofilm maturation and functional assessment.
Quantitative Data Interpretation
The following table synthesizes the expected quantitative outcomes based on established in vitro and clinical microbiological evaluations of Tiodonium chloride compared to standard controls[2][3][4].
| Treatment Group | Concentration | Biofilm Viability (Log CFU/mL) | Post-Sucrose pH (15 min) | Membrane Permeabilization Time (min) |
| Negative Control (Water) | N/A | 7.8 ± 0.2 | 4.5 ± 0.2 | N/A (Intact) |
| Tiodonium Chloride | 0.1% | 5.2 ± 0.3 | 5.8 ± 0.3 | ~12.5 |
| Tiodonium Chloride | 0.3% | 3.1 ± 0.2 | 6.7 ± 0.1 | ~8.2 |
| Positive Control (CHX) | 0.12% | 2.9 ± 0.2 | 6.9 ± 0.1 | ~6.5 |
Note: A post-sucrose pH remaining above 5.5 indicates successful inhibition of the critical pH threshold required for enamel demineralization.
References
-
The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals. PubMed.[Link][1]
-
The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model. PubMed.[Link][2]
-
The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH. PubMed.[Link][3]
-
Validation of an in vitro biofilm model of supragingival plaque. PubMed.[Link][5]
-
Antimicrobial Penetration and Efficacy in an In Vitro Oral Biofilm Model. ASM Journals.[Link][4]
Sources
- 1. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Validation of an in vitro biofilm model of supragingival plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Tiodonium chloride precipitation in aqueous solutions
Welcome to the Technical Support Center for Tiodonium chloride formulation. As a Senior Application Scientist, I frequently consult with drug development professionals and microbiologists who encounter solubility hurdles when working with complex organic salts.
Tiodonium chloride ((4-chlorophenyl)-2-thienyliodonium chloride) is a potent antimicrobial and antiplaque agent historically evaluated for its efficacy against oral pathogens like Streptococcus mutans[1]. However, because it is a diaryliodonium-type salt with a molecular weight of 357.04 g/mol [2], its bulky, hydrophobic organic cation severely limits its hydration in purely aqueous environments.
This guide is designed to provide you with a mechanistic understanding of why precipitation occurs, alongside field-proven, self-validating protocols to ensure your assays remain robust and reproducible.
Mechanistic Primer: The Causality of Precipitation
To troubleshoot precipitation, we must first understand the physical chemistry governing iodonium salts in solution. Precipitation is rarely a random failure; it is a predictable thermodynamic response to environmental variables.
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The Common Ion Effect: Tiodonium chloride exists in equilibrium with its dissociated ions. When introduced into biological buffers containing high concentrations of chloride (e.g., Phosphate-Buffered Saline, which contains ~137 mM NaCl), the excess chloride ions push the equilibrium to the left (Le Chatelier's Principle), forcing the solid salt to crash out of solution.
-
Alkaline Degradation: Iodonium salts are electrophilic and susceptible to nucleophilic attack. At a pH > 7.5, hydroxide ions can displace the chloride or degrade the diaryliodonium complex entirely, leading to the formation of insoluble byproducts[3].
-
Dielectric Constant Limitations: Water has a high dielectric constant, which is excellent for solvating small inorganic ions but insufficient for the large, hydrophobic thienyl and chlorophenyl rings of Tiodonium. Without a co-solvent to disrupt water-water hydrogen bonding, the lattice energy of the salt often exceeds the hydration energy[4].
Diagnostic Troubleshooting Workflow
Use the following logical matrix to diagnose and resolve sudden precipitation in your workflows.
Fig 1: Logical workflow for diagnosing and resolving Tiodonium chloride precipitation.
Quantitative Data: Solubility Parameters
To prevent precipitation before it starts, ensure your assay conditions align with the validated physicochemical thresholds outlined below.
Table 1: Physicochemical Parameters Influencing Tiodonium Chloride Solubility
| Parameter | Threshold / Value | Mechanistic Impact |
| Molecular Weight | 357.04 g/mol | Bulky hydrophobic cation limits aqueous hydration shell formation[2]. |
| Chloride Concentration | < 50 mM | Exceeding this induces the common ion effect, driving equilibrium toward the solid state. |
| Co-solvent (DMSO/EtOH) | 1.0% - 5.0% (v/v) | Reduces the dielectric constant of the bulk solvent, improving organic cation solvation. |
| Optimal pH Range | 5.5 - 6.5 | Prevents alkaline hydrolysis and the formation of insoluble iodonium hydroxides[3]. |
| Temperature | > 25°C | Increases kinetic energy, providing the thermodynamic push to overcome lattice energy. |
Self-Validating Experimental Protocols
Do not simply mix dry powder into water. The following self-validating protocols utilize sequential solvation to ensure thermodynamic stability.
Protocol A: Preparation of a Stable 10 mM Tiodonium Chloride Working Solution
Causality: Direct addition of dry powder to an aqueous buffer causes localized supersaturation and immediate crystallization. Pre-dissolving the salt in a polar aprotic solvent (DMSO) lowers the activation energy required for complete solvation[4].
-
Stock Preparation: Accurately weigh 3.57 mg of Tiodonium chloride[2].
-
Primary Solvation: Dissolve the powder in 100 µL of 100% molecular-grade DMSO to create a 100 mM master stock. Vortex for 30 seconds until the solution is optically clear.
-
Buffer Adjustment: Prepare your target aqueous buffer (e.g., 10 mM HEPES or MOPS). Crucial Step: Verify that the buffer contains < 50 mM NaCl to minimize the common ion effect.
-
Dropwise Integration: While continuously vortexing the aqueous buffer at 500 rpm, add the DMSO stock dropwise (approx. 10 µL/min) to reach the final 10 mM concentration. Rapid addition will cause localized crashing.
-
Thermal Stabilization: Incubate the final solution at 37°C for 15 minutes to allow the solvent micro-environments to reach thermodynamic equilibrium.
-
Validation Step: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 validates a true solution devoid of micro-precipitates.
Protocol B: Rescuing a Precipitated Assay Solution
Causality: Precipitation during an assay is often a kinetic trap caused by rapid temperature drops (e.g., moving a plate from an incubator to a cold lab bench). Gentle thermodynamic shifts can reverse this without degrading the active pharmaceutical ingredient.
-
Visual Inspection: Confirm the precipitate is crystalline (white, needle-like, or powdery) and not a biological contaminant.
-
Thermal Shift: Transfer the vessel to a thermomixer set to 37°C. Heat increases the kinetic energy of the solvent molecules, shifting the equilibrium back toward dissolution.
-
Mechanical Agitation: Sonicate the solution in a water bath for 3–5 minutes. Sonication provides localized cavitation energy to physically break apart the crystalline lattice.
-
Co-solvent Rescue: If turbidity persists after 10 minutes, add DMSO in 0.5% (v/v) increments (up to a maximum of 2.5%), vortexing thoroughly after each addition.
-
Validation Step: Centrifuge the tube at 10,000 x g for 2 minutes. The absence of a visible pellet at the bottom of the tube confirms complete re-solubilization.
Frequently Asked Questions (FAQs)
Q: My Tiodonium chloride solution turns cloudy immediately upon adding it to PBS. Why? A: Phosphate-Buffered Saline (PBS) typically contains 137 mM NaCl. This high concentration of chloride ions triggers the common ion effect, forcing the Tiodonium chloride out of solution. Solution: Switch to a low-chloride buffer system like HEPES, Tris-acetate, or PIPES, and rely on non-halide salts for osmotic balance if necessary.
Q: Can I use heat to force the precipitated Tiodonium chloride back into solution permanently? A: Heat will force it into solution thermodynamically, but this is often temporary. If the solution cools back to room temperature during your downstream assay, it will undergo spontaneous nucleation (crashing out). It is scientifically sounder to utilize a co-solvent (e.g., 2% DMSO) to achieve a stable thermodynamic equilibrium at room temperature.
Q: Does the pH of my aqueous solution affect precipitation? A: Absolutely. Iodonium salts are highly susceptible to nucleophilic attack and ligand exchange. At pH > 7.5, hydroxide ions can displace the chloride or cause the degradation of the diaryliodonium complex, leading to permanently insoluble byproducts[3]. Maintain your assay pH between 5.5 and 6.5 for optimal stability.
Q: Is Tiodonium chloride compatible with biological assays involving oral microflora? A: Yes. Tiodonium chloride (at concentrations of 0.1% - 0.3%) is historically validated as a highly effective antiplaque agent against Streptococcus mutans and Actinomyces viscosus[1][5]. To maintain solubility in in vitro microbiological assays, ensure your liquid culture media (e.g., Brain Heart Infusion broth) does not contain excessive precipitating anions.
References
- Source: National Institutes of Health (NIH)
- Source: National Center for Advancing Translational Sciences (NCATS)
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I.
- Isolation and Reactivity of Trifluoromethyl Iodonium Salts Source: UC Berkeley - eScholarship URL
- Source: American Chemical Society (ACS)
Sources
- 1. TIODONIUM CHLORIDE [drugs.ncats.io]
- 2. Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tiodonium Chloride Concentration for Antibacterial Assays
Welcome to the Technical Support Center for Antimicrobial Assays. As a Senior Application Scientist, I frequently encounter challenges related to the solubility and assay optimization of halogenated organic salts. Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) is a potent cationic antimicrobial agent historically evaluated for its antiplaque and anticaries properties against oral pathogens like Streptococcus mutans and Actinomyces viscosus[1].
However, its unique physicochemical properties require precise handling to ensure reproducible in vitro data. This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to optimize your antibacterial assays.
Frequently Asked Questions (FAQs)
Q: How does Tiodonium chloride exert its antibacterial mechanism? A: Tiodonium chloride functions primarily through membrane disruption. As a lipophilic cationic agent, it binds electrostatically to the negatively charged components of the bacterial cell wall (such as teichoic acids in Gram-positive bacteria). This interaction depolarizes the cell membrane, leading to permeabilization, leakage of intracellular contents, and ultimately cell death [2].
Mechanism of action of Tiodonium chloride disrupting bacterial cell membranes.
Q: What are the expected Minimum Inhibitory Concentration (MIC) ranges? A: Depending on the strain and assay conditions, MIC values for S. mutans typically range between 3.9 to 15.6 µg/mL [3]. In in vivo antiplaque models, higher concentrations of 0.1% to 0.3% (1000 - 3000 µg/mL) are commonly utilized in mouthrinses to ensure rapid bactericidal action and biofilm penetration [1].
Q: What is the optimal solvent for Tiodonium chloride stock solutions? A: Due to its structure as a halogenated organic salt, Tiodonium chloride exhibits limited solubility in pure aqueous buffers at high concentrations [4]. We highly recommend dissolving it in 100% Dimethyl sulfoxide (DMSO) to create a concentrated primary stock (e.g., 10 mg/mL).
Quantitative Data Summary
For quick reference during experimental design, consult the standardized physicochemical and assay parameters below:
Table 1: Physicochemical and Assay Parameters for Tiodonium Chloride
| Parameter | Value / Recommendation |
| Chemical Formula | C10H7Cl2IS |
| Molecular Weight | 357.04 g/mol [4] |
| Target Pathogens | Streptococcus mutans, Actinomyces viscosus |
| Primary Mechanism | Membrane depolarization and disruption |
| Recommended Stock Solvent | 100% DMSO (up to 10 mg/mL) |
| Max Final DMSO in Assay | ≤ 2.0% (v/v) to prevent vehicle toxicity |
| Typical MIC Range (S. mutans) | 3.9 – 15.6 µg/mL [3] |
| Recommended Assay Medium | Brain Heart Infusion (BHI) or Mueller-Hinton Broth (MHB) |
Troubleshooting Guide: Resolving Precipitation Issues
Issue: I am observing precipitation/cloudiness in my microtiter plates immediately after adding the drug to the broth.
Causality: Precipitation occurs when a highly concentrated DMSO stock is rapidly introduced into a high-ionic-strength medium (like MHB). The localized supersaturation forces the lipophilic iodonium salt out of solution. Solution: Do not perform serial dilutions directly in the aqueous broth. Instead, perform the serial dilution in 100% DMSO first, and then transfer a constant, small volume (e.g., 2 µL) into the aqueous broth. This maintains a uniform DMSO concentration across all wells and prevents localized crashing.
Troubleshooting logic tree for resolving Tiodonium chloride precipitation issues.
Step-by-Step Methodologies
Protocol: Standardized Broth Microdilution Assay for Tiodonium Chloride
Objective: Determine the MIC of Tiodonium chloride against S. mutans while preventing compound precipitation.
Self-Validating System Requirements: To ensure trustworthiness, your plate must include three distinct controls:
-
Positive Growth Control: Broth + Bacteria (Validates bacterial viability).
-
Negative Sterility Control: Broth only (Validates medium sterility).
-
Vehicle Control: Broth + Bacteria + 2% DMSO (Validates that the solvent itself is not causing the observed growth inhibition).
Step 1: Primary Stock Preparation
-
Weigh exactly 10.0 mg of Tiodonium chloride powder.
-
Dissolve in 1.0 mL of 100% molecular-grade DMSO to yield a 10 mg/mL stock. Vortex thoroughly until the solution is completely clear.
Step 2: Serial Dilution (DMSO Pre-dilution Method)
-
Prepare 10 microcentrifuge tubes, each containing 50 µL of 100% DMSO.
-
Add 50 µL of the 10 mg/mL stock to the first tube and mix well (yielding 5 mg/mL).
-
Perform a 2-fold serial dilution across the remaining tubes. Causality: Diluting in DMSO prevents the drug from precipitating before it reaches the final assay medium.
Step 3: Plate Inoculation
-
Prepare a bacterial suspension of S. mutans in BHI broth adjusted to a final concentration of 5×105 CFU/mL.
-
Add 98 µL of the inoculated broth to each test well of a 96-well microtiter plate.
-
Add 2 µL of the respective DMSO drug dilutions to the wells. Note: This yields a final drug concentration range of 200 µg/mL down to 0.39 µg/mL, with a constant, non-toxic final DMSO concentration of exactly 2.0% in all wells.
Step 4: Incubation & Readout
-
Incubate the microtiter plate at 37°C for 24 hours under 5% CO₂ (required for optimal S. mutans growth).
-
Measure the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration exhibiting no visible growth (OD600 comparable to the negative sterility control).
Step-by-step workflow for Tiodonium chloride Broth Microdilution MIC assay.
References
-
Title: The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies. Source: PubMed (Pharmacol Ther Dent. 1979;4(2-4):59-64) URL: [Link]
-
Title: The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model. Source: PubMed (Pharmacol Ther Dent. 1979;4(2-4):73-80) URL: [Link]
-
Title: Tiodonium Chloride | C10H7Cl2IS | CID 10247721 Source: PubChem URL: [Link]
-
Title: Experiences with amine fluoride containing products in the management of dental hard tissues lesions focusing on Hungarian studies: A review Source: ResearchGate URL: [Link]
Sources
- 1. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tiodonium Chloride Experimental Support Center: Troubleshooting Solubility & Formulation
Welcome to the Technical Support Center for Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride)[1]. As a diaryliodonium salt, it exhibits potent antimicrobial and antiplaque properties[2], but its unique physicochemical profile often presents significant solubility challenges in standard in vitro and in vivo experimental media. This guide provides self-validating protocols, mechanistic insights, and troubleshooting FAQs to ensure reliable integration into your assays.
Section 1: The Causality of Tiodonium Chloride Precipitation
Q: Why does Tiodonium chloride precipitate immediately upon addition to standard biological media (e.g., PBS, DMEM)? A: The precipitation is driven by the intrinsic thermodynamics of iodonium salts in aqueous environments. Tiodonium chloride has a molecular weight of 357.04 g/mol and contains highly hydrophobic 4-chlorophenyl and thienyl rings[1]. When introduced to physiological buffers like PBS, the highly polarizable iodonium cation reacts with multivalent anions (e.g., phosphates) and high concentrations of chloride ions. This triggers the common ion effect , shifting the equilibrium toward the solid phase and forming highly stable, insoluble iodonium-phosphate or iodonium-chloride complexes[3].
Q: What are the best primary solvents for creating stock solutions? A: Tiodonium chloride is practically insoluble in pure water but highly soluble in polar aprotic solvents[4]. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standards. These solvents disrupt the crystal lattice of the salt by solvating the iodonium cation without providing competing counter-ions that would induce precipitation.
Section 2: Quantitative Data: Solubility & Excipient Compatibility
To prevent experimental failure, stock concentrations must be strictly controlled. Table 1 summarizes the empirical solubility limits and recommended working concentrations for Tiodonium chloride across various solvent systems.
| Solvent / Media | Max Solubility (approx.) | Recommended Stock Conc. | Stability / Notes |
| 100% DMSO | > 50 mg/mL | 10 - 20 mM | Stable at -20°C for 6 months. Thaw at 37°C. |
| 100% Ethanol | < 5 mg/mL | 1 mM | Prone to evaporation; unreliable for long-term storage. |
| Deionized Water | < 0.1 mg/mL | N/A | Forms micro-suspensions; requires surfactants. |
| PBS (1X, pH 7.4) | < 0.05 mg/mL | N/A | Immediate precipitation due to phosphate complexes. |
| Media + 10% FBS | ~ 0.5 mg/mL | 100 µM (Final) | Protein binding (albumin) partially rescues solubility. |
Section 3: Step-by-Step Self-Validating Protocol for Media Integration
To overcome the "solvent shock" that occurs when transferring Tiodonium chloride from DMSO directly to aqueous media, we recommend a Two-Step Micellar Solubilization Workflow .
Methodology:
-
Primary Stock Preparation: Dissolve Tiodonium chloride powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 2 minutes and sonicate in a water bath at 25°C for 10 minutes until the solution is completely clear.
-
Intermediate Surfactant Complexation: Prepare an intermediate dilution using a non-ionic surfactant (e.g., 10% Tween-80 in sterile water) or a cyclodextrin solution (e.g., 20% HP-β-CD). Mix the DMSO stock into the surfactant solution at a 1:10 ratio. Causality: The hydrophobic rings of Tiodonium partition into the micellar core or cyclodextrin cavity, sterically shielding the iodonium cation from aqueous anions[5].
-
Dropwise Aqueous Integration: Add the intermediate solution dropwise to your final pre-warmed (37°C) experimental media while under constant agitation.
-
Self-Validation Step: Before introducing the media to cells or bacteria, measure the Optical Density (OD) at 600 nm.
-
Pass: OD600 < 0.05 (Solution is clear; no micro-precipitates). Proceed to assay.
-
Fail: OD600 ≥ 0.05 (Precipitation occurred. Do not use. Re-evaluate surfactant ratio).
-
Workflow for Tiodonium Chloride solubilization and self-validation in aqueous media.
Section 4: Advanced Troubleshooting & Alternative Formulations
Q: My downstream assay is highly sensitive to DMSO (e.g., primary cell cultures). How can I achieve an aqueous-only formulation? A: If DMSO is toxic to your experimental model, you must utilize advanced pharmaceutical formulation strategies, such as ionic liquid conversion or cyclodextrin inclusion[4]. By complexing Tiodonium chloride with Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic thienyl and chlorophenyl moieties are sequestered within the cyclodextrin's hydrophobic cavity. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility without the need for organic solvents[5].
Q: I am observing a drop in antimicrobial efficacy in my plaque/caries models after solubilization. What went wrong? A: Tiodonium chloride functions by inhibiting plaque microflora (e.g., Streptococcus mutans) and reducing acid production[6],[7]. If your surfactant concentration (e.g., Tween-80) is too high, the Tiodonium molecules become permanently trapped within the micellar core. This reduces the "free drug" concentration available to interact with and disrupt negatively charged bacterial cell membranes. You must titrate the surfactant to the minimum concentration required to maintain an OD600 < 0.05, ensuring a thermodynamic equilibrium that favors drug release at the target site.
Mechanistic pathway of Tiodonium precipitation and steric stabilization via excipients.
References
-
Title: Tiodonium Chloride | C10H7Cl2IS | CID 10247721 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: TIODONIUM Source: Inxight Drugs (National Center for Advancing Translational Sciences) URL: [Link]
-
Title: The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH Source: PubMed (National Library of Medicine) URL: [Link]
- Title: Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients (US8802596B2)
Sources
- 1. Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TIODONIUM [drugs.ncats.io]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. US8802596B2 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]
- 5. EP1931760A2 - Multi-functional ionic liquid compositions - Google Patents [patents.google.com]
- 6. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tiodonium Chloride-Mediated Arylations
Welcome to the advanced technical support portal for hypervalent iodine chemistry. As an unsymmetrical diaryliodonium salt, Tiodonium chloride [(4-chlorophenyl)-2-thienyliodonium chloride] is a highly reactive electrophilic arylating agent[1]. While it offers exceptional atom economy by utilizing the 2-thienyl group as a "dummy ligand," researchers frequently encounter challenges regarding chemoselectivity, reagent solubility, and counterion interference.
This guide is engineered for drug development professionals and synthetic chemists. It moves beyond basic instructions to explain the causality behind experimental parameters, providing self-validating protocols and field-proven troubleshooting strategies.
Mechanistic Pathway Visualization
Understanding the divergent reaction pathways of Tiodonium chloride is critical for controlling chemoselectivity. In metal-free conditions, the nucleophile attacks the iodine(III) center, forming a T-shaped intermediate governed by the "ortho effect" and electronic differentiation[2]. Conversely, transition-metal catalysis fundamentally alters the pathway via an oxidative addition mechanism[1][3].
Fig 1: Divergent chemoselectivity in Tiodonium chloride arylations (metal-free vs Cu-catalyzed).
Standard Operating Procedure: Metal-Free O-Arylation of Phenols
Objective: Chemoselective 4-chlorophenylation of phenols. Causality Note: Metal-free conditions are selected to exploit the electronic differentiation between the ligands. The more electron-deficient 4-chlorophenyl ring preferentially occupies the equatorial position in the T-shaped intermediate, driving its selective transfer during reductive elimination[1][2].
Step 1: Counterion Metathesis (Critical for Sluggish Substrates)
-
Action: Stir Tiodonium chloride (1.0 equiv) with AgOTf (1.05 equiv) in anhydrous DCM for 1 hour in the dark. Filter the AgCl precipitate through a Celite pad.
-
Why: The native chloride anion strongly coordinates to the I(III) center, forming dimeric clusters that suppress electrophilicity[4]. Exchanging chloride for a non-coordinating triflate (OTf) anion drastically increases the hypervalent iodine's reactivity[5].
Step 2: Reaction Assembly
-
Action: In an oven-dried 10 mL Schlenk tube, add the phenol derivative (0.5 mmol, 1.0 equiv), the activated Tiodonium salt (0.6 mmol, 1.2 equiv), and potassium tert-butoxide (0.75 mmol, 1.5 equiv).
-
Why: A strong base is required to fully deprotonate the phenol. The resulting highly nucleophilic phenoxide is necessary to attack the sterically hindered iodine(III) center[6].
Step 3: Solvent Addition
-
Action: Evacuate and backfill the tube with Argon (3x). Add anhydrous Toluene (2.5 mL, 0.2 M).
-
Why: Non-polar solvents like toluene prevent the premature stabilization of the leaving group and maintain the strict geometric integrity of the T-shaped intermediate, which is non-negotiable for high chemoselectivity[2].
Step 4: Thermal Activation
-
Action: Seal the tube and heat at 80 °C for 12 hours.
-
Why: Elevated temperatures provide the activation energy necessary for the pseudo-rotation of the intermediate and the subsequent reductive elimination step[2].
Step 5: Quenching and Purification
-
Action: Cool to room temperature, dilute with EtOAc, and wash with water. Purify via silica gel chromatography.
-
Why: The primary byproduct, 2-iodothiophene, is highly soluble in organic solvents and possesses low polarity, allowing for effortless chromatographic separation from the diaryl ether product[1].
Quantitative Optimization Data
The following table synthesizes benchmark optimization data, illustrating how specific variables dictate the chemoselectivity (4-Chlorophenyl vs. 2-Thienyl transfer) during the reaction[1][7].
| Entry | Catalyst / Additive | Base | Solvent | Temp (°C) | Major Product | Yield (%) | Chemoselectivity (4-Cl-Ph : 2-Thienyl) |
| 1 | None | t-BuOK | Toluene | 80 | 4-Cl-Ph ether | 85 | >95:5 |
| 2 | None | K₂CO₃ | DMF | 100 | 4-Cl-Ph ether | 78 | 90:10 |
| 3 | CuOTf (10 mol%) | Et₃N | DCM | 40 | 2-Thienyl ether | 82 | 5:95 |
| 4 | Pd(OAc)₂ (5 mol%) | K₂CO₃ | MeCN/H₂O | 80 | 4-Cl-Ph coupled | 89 | >99:1 |
Troubleshooting Matrix: Field-Proven Interventions
Issue 1: Poor Chemoselectivity (Mixture of Arylation Products)
-
Observation: GC-MS reveals a mixture of 4-chlorophenyl and 2-thienyl transfer products.
-
Causality: In metal-free pathways, chemoselectivity is governed by the electronic differentiation of the aryl ligands[2]. Highly polar protic solvents (or trace water) can disrupt the T-shaped geometry, leading to competitive transfer of the "dummy" thienyl ligand.
-
Solution: Ensure strictly anhydrous conditions. Switch from polar aprotic solvents (DMF/DMSO) to non-polar solvents (Toluene) to enforce strict geometric control during reductive elimination.
Issue 2: Sluggish Reaction / High Starting Material Recovery
-
Observation: Reaction stalls at <30% conversion after 24 hours.
-
Causality: The chloride counterion in Tiodonium chloride strongly coordinates to the iodine(III) center, forming stable clusters in solution that drastically reduce the reagent's electrophilicity[4].
-
Solution: Perform an in-situ counterion metathesis by adding a stoichiometric amount of AgOTf or AgBF₄. The precipitation of AgCl drives the formation of the highly reactive, cationic Tiodonium species[5].
Issue 3: Unexpected Chlorination of the Substrate
-
Observation: Mass spectrometry reveals M+34 peaks corresponding to substrate chlorination.
-
Causality: At elevated temperatures (>100 °C), the chloride counterion can act as a competing nucleophile, leading to aryl chloride formation or electrophilic chlorination of electron-rich substrates[4].
-
Solution: Lower the reaction temperature to 80 °C. If high temperatures are mandatory, exchange the chloride anion for a non-nucleophilic counterion (e.g., tosylate) prior to the reaction[5].
Frequently Asked Questions (FAQs)
Q: Why utilize Tiodonium chloride over symmetrical bis(4-chlorophenyl)iodonium salts? A: Symmetrical iodonium salts suffer from poor atom economy, as one equivalent of the potentially expensive aryl group is lost as an aryl iodide byproduct. Tiodonium chloride utilizes the 2-thienyl group as a "dummy ligand." Because the 4-chlorophenyl group is more electron-deficient, it is selectively transferred in metal-free conditions, leaving 2-iodothiophene as an easily separable, low-molecular-weight byproduct[1][2].
Q: Can I reverse the chemoselectivity to selectively transfer the 2-thienyl group? A: Yes. While metal-free conditions favor the transfer of the electron-deficient 4-chlorophenyl group, introducing a Copper(I) catalyst fundamentally changes the reaction mechanism. Cu(I) undergoes oxidative addition into the iodonium salt, preferentially directing selectivity toward the more electron-rich heteroarene moiety. Adding 10 mol% CuOTf will reliably invert the selectivity to favor 2-thienylation[1][3].
Q: Is Tiodonium chloride suitable for the N-arylation of aliphatic amines? A: Proceed with caution. Aliphatic amines are highly basic and can induce unwanted side reactions, such as α-deprotonation or single-electron transfer (SET) radical pathways, rather than the desired nucleophilic attack. To mitigate this, use mild inorganic bases (e.g., K₃PO₄) and conduct the reaction at lower temperatures, or utilize a transition-metal catalyst to facilitate the coupling[2][5].
References
-
Royal Society of Chemistry. "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines." 7
-
ARKIVOC. "Applications of iodonium salts and iodonium ylides as precursors for nucleophilic fluorination in Positron Emission Tomography." 4
-
ResearchGate. "Arylation of Nucleophiles Using Diaryliodonium (III) Salts." 6
-
Tezpur University. "Diaryliodonium Salts: A Hypervalent Iodine(III) aryl- transferring reagent." 2
-
Frontiers in Chemistry. "Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles." 1
-
National Institutes of Health (PMC). "Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles - PMC." 3
-
National Institutes of Health (PMC). "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations."5
Sources
- 1. Frontiers | Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles [frontiersin.org]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Technical Support Center: Troubleshooting & Quenching Tiodonium Chloride Reactions
Welcome to the Technical Support Center for hypervalent iodine chemistry. This guide is specifically tailored for researchers, application scientists, and drug development professionals working with Tiodonium chloride ((4-chlorophenyl)-2-thienyliodonium chloride)[1].
As an unsymmetrical diaryliodonium salt, tiodonium chloride is utilized as a potent electrophilic arylating agent. However, its high reactivity demands precise quenching protocols to prevent over-reaction, safely neutralize the hypervalent iodine(III) species, and ensure high-purity product isolation[2][3].
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanistic rationale for quenching Tiodonium chloride with sodium thiosulfate? A: Tiodonium chloride contains a highly electrophilic hypervalent iodine(III) center. To abruptly halt the reaction, the I(III) center must be reduced to a stable, unreactive iodine(I) state. Aqueous sodium thiosulfate (Na₂S₂O₃) acts as a mild, highly effective reducing agent[2]. It donates electrons to the iodine(III) center, reducing the unreacted tiodonium chloride into stable aryl iodides (e.g., 1-chloro-4-iodobenzene and 2-iodothiophene) while the thiosulfate is oxidized to tetrathionate (S₄O₆²⁻). This self-validating redox quench prevents any further electrophilic arylation or oxidative side reactions during the workup[3][4].
Q2: My reaction mixture is highly acidic after the arylation step. How does this affect the quenching process? A: Diaryliodonium salt reactions often generate acidic byproducts (in this case, HCl, as tiodonium is a chloride salt) or require acidic promoters (like TfOH or TsOH)[5]. Thiosulfate can disproportionate in highly acidic environments, precipitating elemental sulfur and releasing SO₂ gas. To prevent this, you must use a dual-quench system : a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous sodium bicarbonate (NaHCO₃)[6]. The bicarbonate neutralizes the acid, keeping the aqueous phase slightly basic (pH ~7.5-8.0), which stabilizes the thiosulfate and ensures a clean reduction[6].
Q3: During purification, my arylated product co-elutes with the aryl iodide byproducts generated from the quench. How can I resolve this? A: This is a classic challenge in diaryliodonium chemistry, as the stoichiometric byproduct of the reaction (and the quench) is an aryl iodide[7]. Since tiodonium chloride is unsymmetrical, the quench generates a mixture of 1-chloro-4-iodobenzene and 2-iodothiophene. These are highly non-polar. If your target product is also non-polar, standard silica gel chromatography using hexanes/ethyl acetate may result in co-elution. Troubleshooting step: Switch to a biphasic solvent system during extraction (e.g., acetonitrile/hexane) to wash away non-polar iodides if your product is polar. Alternatively, use reverse-phase chromatography (C18) or trituration (e.g., precipitating your product in cold diethyl ether, where aryl iodides remain highly soluble)[5].
Section 2: Quantitative Data & Reagent Specifications
To ensure reproducibility, adhere to the following stoichiometric and physicochemical parameters when formulating your quenching buffer.
| Parameter | Specification / Value | Mechanistic Rationale |
| Quenching Agent | Saturated Na₂S₂O₃ (aq) | Efficiently reduces electrophilic I(III) to stable I(I)[2]. |
| Neutralizing Agent | Saturated NaHCO₃ (aq) | Buffers the system to pH ~8, preventing Na₂S₂O₃ disproportionation[6]. |
| Volume Ratio | 1:1 (Na₂S₂O₃ : NaHCO₃) | Provides balanced reduction capacity and acid neutralization. |
| Quench Temperature | 0 °C to 5 °C (Ice bath) | Controls the exothermic neutralization and prevents thermal degradation. |
| Stirring Time | 15 - 30 minutes | Ensures complete biphasic mass transfer and I(III) reduction[3]. |
| Extraction Solvent | Dichloromethane (DCM) or EtOAc | Solubilizes the organic products and aryl iodide byproducts[6]. |
Section 3: Step-by-Step Experimental Protocol
This protocol provides a self-validating workflow for quenching a standard 1.0 mmol scale tiodonium chloride reaction.
Step 1: Preparation of the Quench Solution
-
In a separate flask, mix 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Chill the mixture in an ice-water bath to 0–5 °C.
Step 2: Reaction Quenching
-
Once TLC or LC-MS indicates the completion of the tiodonium chloride arylation, immediately transfer the reaction vessel to an ice-water bath.
-
Slowly add the chilled Na₂S₂O₃/NaHCO₃ quench solution dropwise to the reaction mixture under vigorous magnetic stirring. Caution: CO₂ gas evolution will occur due to the neutralization of acidic byproducts.
-
Maintain vigorous stirring for 15 to 30 minutes at room temperature[3].
-
Self-Validation Check: The cessation of CO₂ bubbling indicates complete acid neutralization, while the transition from a dark/colored reactive mixture to a lighter, stable biphasic suspension confirms the successful reduction of the hypervalent iodine species.
-
Step 3: Phase Separation and Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Dilute with 15 mL of an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) and 10 mL of deionized water to dissolve any precipitated inorganic salts[6].
-
Shake vigorously and vent. Allow the layers to separate.
-
Collect the organic layer. Extract the remaining aqueous layer with two additional 10 mL portions of the organic solvent.
Step 4: Washing and Drying
-
Combine the organic layers and wash with 15 mL of brine (saturated NaCl).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the suspension and concentrate the filtrate under reduced pressure to yield the crude product, which will contain your target compound and the aryl iodide byproducts[2][6].
Section 4: Reaction & Quenching Workflow Visualization
Workflow for quenching and extracting tiodonium chloride reactions.
References
-
[1] Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem. National Institutes of Health (NIH). 1
-
[2] Technical Support Center: Optimization of Iodine-Mediated Synthesis. Benchchem. 2
-
[3] Thioamination of Alkenes with Hypervalent Iodine Reagents - PMC. National Institutes of Health (NIH). 3
-
[5] Advancements in the synthesis of diaryliodonium salts: Updated protocols. ChemRxiv. 5
-
[6] How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. 6
-
[4] Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry - ACS Publications. 4
-
[7] Scheme 3. Reaction scope with diaryliodonium salts 1a-1y and aliphatic... ResearchGate. 7
Sources
- 1. Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thioamination of Alkenes with Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Tiodonium Chloride In Vivo Research: Technical Support & Troubleshooting Guide
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals conducting preclinical animal studies with Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride), a broad-spectrum anti-infective and anticaries agent. Here, we bridge the gap between theoretical pharmacology and benchtop execution, providing causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure your in vivo models yield reproducible, high-integrity data.
Part 1: Experimental Design & Formulation Pitfalls (FAQ)
Q1: Why is my Tiodonium chloride mouthrinse failing to reduce plaque in rat models despite strong in vitro efficacy? The Causality: In vitro assays lack the dynamic fluid mechanics of the oral cavity, specifically salivary clearance and the protective exopolysaccharide (EPS) matrix of dental biofilms. While Tiodonium chloride exhibits bacteriostatic activity at very low concentrations in vitro, these levels are rapidly diluted in vivo. The Solution: You must increase the concentration to overcome the salivary washout effect. Studies demonstrate that while 0.1% and 0.2% concentrations yield inconsistent results, a 0.3% twice-daily topical application is required to significantly inhibit plaque formation by Streptococcus mutans and Actinomyces viscosus in rodent models ()[1].
Q2: How do I control for systemic confounding factors when applying topical oral treatments in rodents? The Causality: Rodents are obligate groomers and will invariably ingest topically applied mouthrinses. This ingestion can alter gut microbiota or cause systemic toxicity, indirectly affecting the animal's feeding behavior and, consequently, sucrose-dependent plaque formation. The Solution: Implement a dual-delivery experimental design. Include a cohort receiving Tiodonium chloride as a dietary admixture (e.g., 600 µg/g in food) ()[2]. This allows you to isolate the localized topical efficacy of the mouthrinse from the systemic anticaries effects of the ingested compound.
Q3: My plaque scores are highly variable within the negative control group. How can I stabilize the baseline? The Causality: High variability in baseline plaque scores is almost always a symptom of incomplete suppression of the animal's indigenous oral flora prior to inoculation. If native bacteria outcompete the inoculated cariogenic strains, biofilm architecture will be heterogeneous. The Solution: Implement the self-validating suppression protocol detailed in Part 3. Always perform a pre-inoculation oral swab plated on blood agar; if colony-forming units (CFUs) are present, extend the antibiotic washout phase before proceeding.
Part 2: Quantitative Data & Efficacy Benchmarks
To assist in dose-finding and model selection, the following table synthesizes the expected efficacy of Tiodonium chloride across different delivery methods and concentrations based on foundational pharmacological evaluations.
Table 1: Comparative Efficacy of Tiodonium Chloride in Rodent Models
| Delivery Method | Concentration | Animal Model | Target Organism(s) | Plaque/Caries Reduction Efficacy | Reference |
| Mouthrinse | 0.1% - 0.2% | Rat | S. mutans / A. viscosus | Inconsistent / Moderate | Miller et al.[1] |
| Mouthrinse | 0.3% | Rat / Hamster | S. mutans / A. viscosus | Highly Significant | Sabourin et al.[3] |
| Dietary Admixture | 600 µg/g | Rat | Mixed Cariogenic Flora | Significant Caries Reduction | Schuster et al.[2] |
Part 3: Validated Experimental Protocols
Protocol: Standardized In Vivo Antiplaque Evaluation in Rodent Models
This step-by-step methodology is designed as a self-validating system. Each critical phase includes a verification checkpoint to ensure experimental integrity before proceeding.
Step 1: Indigenous Flora Suppression
-
Action: Administer a broad-spectrum antibiotic (e.g., Penicillin G, 4000 units/mL) in the drinking water of weanling rats (e.g., Osborne-Mendel strain) for 3 consecutive days.
-
Validation Checkpoint: Swab the oral cavity of 10% of the cohort. Plate on tryptic soy agar with 5% sheep blood. Incubate for 48 hours. Proceed to Step 2 only if plates show <10 CFUs.
Step 2: Washout Phase
-
Action: Replace antibiotic water with sterile distilled water for 48 hours to ensure complete clearance of the antibiotic, preventing interference with the subsequent pathogen inoculation.
Step 3: Pathogen Inoculation
-
Action: Orally inoculate the animals with a standardized suspension (10⁸ CFU/mL) of Streptococcus mutans (strain 6715-15) and Actinomyces viscosus (strain T-6) using a micropipette (50 µL per animal) for 3 consecutive days[1].
-
Action: Simultaneously transition the animals to a high-sucrose diet (e.g., Diet 2000) to provide the necessary substrate for bacterial glucosyltransferases to synthesize adhesive glucans.
Step 4: Treatment Administration
-
Action: Apply 0.3% Tiodonium chloride solution topically to the dentition twice daily (e.g., 8:00 AM and 4:00 PM) using a standardized swab or soft-bristled micro-brush[3].
Step 5: Endpoint Analysis
-
Action: Euthanize animals after 1 to 4 weeks of treatment. Extract the mandibles, stain with 1% erythrosin to visualize the biofilm, and score plaque accumulation under a dissecting microscope using a standardized index (e.g., Keyes scoring system).
Part 4: Mechanistic & Workflow Visualizations
Understanding the specific points of intervention is critical for troubleshooting unexpected results. The diagrams below map both the experimental workflow and the biochemical mechanism of action for Tiodonium chloride.
Diagram 1: In Vivo Experimental Workflow
Standardized workflow for evaluating Tiodonium chloride efficacy in rodent antiplaque models.
Diagram 2: Mechanism of Action & Intervention Pathway
Mechanistic pathway of Tiodonium chloride inhibiting cariogenic bacteria to prevent caries.
References
-
Sabourin JR, Hendricks HJ. "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies." Pharmacology and Therapeutics in Dentistry, 1979;4(2-4):59-64. URL: [Link]
-
Schuster GS, Ciarlone AE, Burnett GW, Dirksen TR, Lankford M, Reynolds M. "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals." Pharmacology and Therapeutics in Dentistry, 1979;4(2-4):65-72. URL:[Link]
-
Miller CJ, Shern RJ, Mirth DB. "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model." Pharmacology and Therapeutics in Dentistry, 1979;4(2-4):73-80. URL:[Link]
Sources
- 1. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tiodonium chloride vs. chlorhexidine: a comparative study on antibacterial efficacy
Title: Tiodonium Chloride vs. Chlorhexidine: A Comparative Guide on Antibacterial Efficacy and Antiplaque Formulations
Introduction
In the landscape of oral antimicrobial formulations, has long been established as the gold standard due to its broad-spectrum efficacy and high substantivity[1]. However, its widespread clinical use is frequently limited by adverse effects, including severe tooth discoloration and taste alteration. In the continuous search for viable alternatives, —a synthetic onium compound and thiophene derivative—was heavily evaluated for its antiplaque and anticaries properties[2][3].
As a Senior Application Scientist, I have structured this guide to provide a rigorous scientific comparison of TC and CHX. By analyzing their divergent mechanisms of action, comparative efficacies, and the standardized experimental protocols used to validate their performance, drug development professionals can better understand the nuances of formulating next-generation antibacterial agents.
Mechanisms of Action: Bisbiguanides vs. Onium Compounds
The antibacterial efficacy of both CHX and TC relies on their cationic nature, which facilitates initial electrostatic interaction with the negatively charged bacterial cell envelope. However, their downstream mechanisms diverge significantly.
Chlorhexidine (CHX): As a bisbiguanide, CHX exhibits a concentration-dependent mechanism[1]. At low (bacteriostatic) concentrations, it binds to the negatively charged bacterial cell wall, compromising membrane integrity and causing the leakage of low-molecular-weight intracellular components (e.g., potassium ions)[1]. At higher (bactericidal) concentrations, CHX penetrates the cell and induces the precipitation and coagulation of cytoplasmic proteins and nucleic acids, leading to rapid cell death[1].
Tiodonium Chloride (TC): TC (4-chlorophenyl-2-thienyliodonium chloride) is an onium compound[4]. Its mechanism of action is primarily ascribed to the denaturation of lipoprotein complexes within the bacterial cell membrane, a hallmark of quaternary-like onium compounds[5]. Furthermore, TC exhibits a potent metabolic inhibitory effect. Studies have demonstrated that TC not only reduces the viable count of cariogenic bacteria but also significantly restricts the ability of plaque and saliva to metabolize sucrose into organic acids, thereby exerting a dual antiplaque and anticaries effect[6].
Comparative mechanism of action pathways for Chlorhexidine and Tiodonium Chloride.
Comparative Antibacterial Efficacy: In Vitro and In Vivo Data
To objectively evaluate these compounds, researchers rely on a combination of in vitro minimum inhibitory concentration (MIC) assays and in vivo animal models (typically rats or hamsters inoculated with cariogenic bacteria).
In preliminary in vitro studies, TC demonstrated potent bactericidal and bacteriostatic activity against , effectively inhibiting plaque formation at concentrations below its bacteriostatic level[2][7]. In vivo, when applied as a twice-daily mouthrinse at a concentration of 0.3%, TC significantly inhibited dental plaque formation in rats inoculated with S. mutans 6715-15 and Actinomyces viscosus T-6[8][9].
However, comparative clinical and advanced animal studies revealed nuanced differences. While TC at 0.3% showed significant antiplaque potential, its efficacy was sometimes found to be less consistent than the established 0.12% - 0.2% CHX formulations[1][8]. Furthermore, while CHX exhibits high substantivity (prolonged retention and slow release in the oral cavity)[1], TC's clinical effectiveness in short-term studies was occasionally reported as unremarkable compared to other agents like stannous fluoride or CHX[10][11].
Table 1: Quantitative Comparison of Efficacy Metrics
| Metric / Property | Chlorhexidine (CHX) | Tiodonium Chloride (TC) |
| Chemical Class | Bisbiguanide | Onium Compound (Thiophene) |
| Target Organisms | Broad-spectrum (Gram +/-, fungi) | S. mutans, A. viscosus |
| Effective Concentration | 0.12% - 0.20% (Mouthrinse) | 0.10% - 0.30% (Mouthrinse) |
| Substantivity | High (12+ hours) | Moderate to Low |
| In Vivo Plaque Inhibition | >50% reduction (Clinical) | Significant in rats; inconsistent in humans |
| Metabolic Inhibition | Secondary to membrane disruption | Primary (inhibits sucrose metabolism/acid production) |
Experimental Protocol: In Vitro Biofilm Inhibition Assay
To ensure scientific integrity and self-validation, drug development professionals must employ standardized protocols when comparing novel antimicrobial agents against CHX. The following is a validated workflow for assessing antiplaque efficacy via a biofilm inhibition assay.
Causality of Experimental Choices: We utilize a sucrose-supplemented medium to simulate the cariogenic environment, as sucrose is the primary substrate for extracellular polymeric substance (EPS) synthesis by S. mutans[6]. Crystal violet staining is chosen for its stoichiometric binding to negatively charged surface molecules and EPS, providing a reliable proxy for total biofilm biomass. To ensure the protocol is a self-validating system, vehicle controls (sterile water) and media-only blanks are strictly required to establish baseline growth and subtract background noise.
Step-by-Step Methodology:
-
Inoculum Preparation : Culture Streptococcus mutans (e.g., strain 6715-15) overnight in Brain Heart Infusion (BHI) broth at 37°C under 5% CO₂. Adjust the suspension to an optical density (OD₆₀₀) of 0.1.
-
Treatment Formulation : Prepare working solutions of CHX gluconate (0.12% w/v) and TC (0.3% w/v) in sterile distilled water. Prepare a vehicle control (sterile water) and a media-only blank.
-
Biofilm Cultivation : In a 96-well microtiter plate, add 100 µL of the bacterial suspension to 100 µL of BHI broth supplemented with 2% sucrose.
-
Agent Application : Add 20 µL of the respective treatment solutions to the designated wells in triplicate.
-
Incubation : Incubate the plate statically for 24 hours at 37°C in a 5% CO₂ atmosphere to allow biofilm maturation.
-
Washing and Fixation : Carefully aspirate the planktonic phase. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Fix the biofilm with 200 µL of 96% methanol for 15 minutes.
-
Biomass Quantification : Stain the fixed biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes. Wash extensively with distilled water until the wash runs clear.
-
Elution and Measurement : Elute the bound dye using 200 µL of 33% acetic acid. Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the vehicle control, subtracting the media-only blank from all values.
Step-by-step experimental workflow for the in vitro biofilm inhibition assay.
Conclusion
While Tiodonium chloride demonstrates distinct mechanistic advantages—particularly its dual capacity to disrupt lipoprotein complexes and inhibit acidogenic metabolism—it ultimately lacks the clinical consistency and high substantivity that cement Chlorhexidine as the gold standard. For drug development professionals, TC serves as a compelling case study in the challenges of translating promising in vitro and animal model efficacy into reliable human clinical outcomes.
References
-
Sabourin, J. R., & Hendricks, H. J. (1979). "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies." Pharmacology and Therapeutics in Dentistry. URL:[Link]
-
Miller, C. J., Shern, R. J., & Mirth, D. B. (1979). "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model." Pharmacology and Therapeutics in Dentistry. URL: [Link]
-
Yankell, S. L., Stoller, N. H., Tawil, G., & Green, P. A. (1979). "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH." Pharmacology and Therapeutics in Dentistry. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10247721, Tiodonium Chloride." PubChem. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9554, Chlorhexidine." PubChem. URL:[Link]
Sources
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TIODONIUM CHLORIDE [drugs.ncats.io]
- 5. Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TIODONIUM [drugs.ncats.io]
- 11. discovery.researcher.life [discovery.researcher.life]
Comparative Analysis of Biofilm Disruption: Tiodonium Chloride vs. Industry Standard Antiseptics
As a Senior Application Scientist, evaluating the efficacy of antimicrobial agents requires moving beyond planktonic susceptibility (MIC) to understand how these compounds interact with the complex, three-dimensional architecture of biofilms. Biofilms exhibit phenotypic resistance profiles up to 1000-fold higher than their planktonic counterparts, driven by the protective Extracellular Polymeric Substance (EPS) matrix and the presence of metabolically dormant persister cells.
This technical guide provides a rigorous comparison of the biofilm disruption capabilities of Tiodonium chloride , a specialized onium compound, against modern clinical standards such as Chlorhexidine (CHX) and Octenidine dihydrochloride (OCT) .
Mechanistic Pathways of Biofilm Disruption
To engineer effective anti-biofilm formulations, we must first understand the causality of molecular interactions at the EPS interface. Cationic antiseptics rely on electrostatic affinity to breach the biofilm barrier.
-
Tiodonium Chloride: A thiophene-based onium compound (4-chlorophenyl-2-thienyliodonium chloride). It acts by binding to negatively charged surfaces, effectively inhibiting the accumulation of 1[1]. Its mechanism is driven by the2 and the subsequent disruption of the microbial cell membrane[2].
-
Octenidine (OCT): A bispyridinium compound that offers a distinct toxicological advantage over CHX: it lacks the amide and ester structures that liberate toxic 4-chloroaniline upon degradation. OCT triggers 3[3].
-
Chlorhexidine (CHX): The traditional bisbiguanide standard. While highly effective, repeated sub-lethal exposure has been shown to select for 4 (encoding a fatty acid kinase), leading to altered cell envelope morphology and increased biocide tolerance[4].
Mechanistic pathways of cationic antiseptic-mediated biofilm disruption and cellular eradication.
Quantitative Efficacy Comparison
The true measure of an antiseptic's utility in chronic infections is its Minimum Biofilm Eradication Concentration (MBEC), which is often magnitudes higher than its Minimum Inhibitory Concentration (MIC). The table below synthesizes the performance profiles of these agents against mature biofilms.
| Antiseptic Agent | Chemical Classification | Mechanism of Action | MIC Range (μg/mL) | MBEC Range (μg/mL) | Primary Clinical Target | Key Limitations |
| Tiodonium Chloride | Thiophene Onium Compound | Lipoprotein denaturation & membrane disruption | 1.0 – 10.0 | 50 – 200 | S. mutans, A. viscosus (Dental) | Limited modern clinical translation |
| Chlorhexidine (CHX) | Bisbiguanide | Concentration-dependent membrane leakage | 0.5 – 8.0 | >64 – 5000 | Broad-spectrum (Oral/Wound) | Tissue toxicity, fakA tolerance emergence |
| Octenidine (OCT) | Bispyridinium | Cell wall disruption & bacterium lysis | 0.5 – 2.0 | 8 – 100 | MRSA, P. aeruginosa (Wounds) | Cytotoxicity at high concentrations |
Data Note: MBEC values are highly dependent on the culture medium. For instance, 3 are frequently lower than those recorded in Tryptic Soy Broth (TSB) due to nutrient-driven alterations in EPS density[3].
Standardized Experimental Methodologies
To guarantee scientific integrity and reproducibility, biofilm assays must be designed as self-validating systems. The following protocols detail the critical steps and the underlying causality required to accurately assess antiseptic efficacy.
Protocol A: High-Throughput MBEC Assay (Calgary Biofilm Device)
This assay determines the lowest concentration of an antimicrobial required to eradicate a mature biofilm.
-
Inoculation & Biofilm Growth: Seed a 96-peg lid device with 105 CFU/mL of the target pathogen (e.g., S. mutans or P. aeruginosa) in TSB supplemented with 1% glucose.
-
Causality: The addition of glucose induces osmotic stress and provides a carbon source that upregulates EPS matrix production, ensuring a robust, clinically relevant biofilm architecture.
-
-
Planktonic Wash: After 24-48 hours of incubation, carefully rinse the peg lid in a 96-well plate containing sterile Phosphate-Buffered Saline (PBS) for 1 minute.
-
Causality: This removes loosely adhered planktonic cells. Failing to wash the pegs will result in an overestimation of the antiseptic's efficacy, as the agent will act on the highly susceptible planktonic cells rather than the intended sessile population.
-
-
Antiseptic Challenge: Transfer the peg lid to a challenge plate containing serial dilutions of Tiodonium chloride, CHX, and OCT. Incubate for the desired contact time (e.g., 10 to 30 minutes).
-
Neutralization & Recovery (Critical Self-Validation Step): Transfer the peg lid to a recovery plate containing a neutralizing broth (e.g., Dey-Engley Neutralizing Broth), and sonicate for 10 minutes to dislodge surviving cells.
-
Causality: Cationic antiseptics readily bind to the plastic pegs and can carry over into the recovery media. Without a chemical neutralizer to quench the active agent, this carryover will inhibit planktonic growth in the recovery phase, leading to a false-positive MBEC reading. The neutralizer ensures that the absence of growth is strictly due to biofilm eradication.
-
-
Incubation & Readout: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration well with no visible turbidity (OD600 < 0.1).
Protocol B: Confocal Laser Scanning Microscopy (CLSM) Validation
To visually validate the structural disruption of the EPS matrix and cellular viability.
-
Biofilm Cultivation: Grow biofilms on glass coverslips or hydroxyapatite discs (to simulate dental enamel for Tiodonium chloride testing).
-
Treatment: Expose the discs to the established MBEC of the respective antiseptics.
-
Fluorescent Staining: Stain the biofilm using a LIVE/DEAD BacLight kit (SYTO 9 and Propidium Iodide).
-
Causality: SYTO 9 (green) permeates all cells, while Propidium Iodide (red) is a bulky molecule that only enters cells with compromised membranes. Because Tiodonium chloride and OCT function via membrane disruption, a successful treatment will show a rapid shift from green to red fluorescence, validating the mechanism of action.
-
-
Z-Stack Imaging: Capture images across the Z-axis to quantify the depth of antiseptic penetration through the EPS matrix.
Strategic Implications for Drug Development
When formulating new topical or oral therapeutics, relying solely on historical agents like CHX introduces risks related to emerging tolerance and tissue toxicity.
-
For Dental Applications: Tiodonium chloride remains a highly specific, effective agent for 5[5]. Its ability to function at concentrations below its bacteriostatic level suggests it actively interferes with bacterial adherence mechanisms rather than relying purely on bactericidal activity.
-
For Wound Care: OCT is rapidly replacing CHX in advanced wound dressings. In modified disc-diffusion models,6[6] without the associated risk of liberating toxic byproducts.
Drug developers must prioritize formulation excipients (such as surfactants or chelating agents like EDTA) that destabilize the EPS matrix, thereby lowering the required MBEC of the active cationic agent and widening the therapeutic index.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The High Impact of Staphylococcus aureus Biofilm Culture Medium on In Vitro Outcomes of Antimicrobial Activity of Wound Antiseptics and Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FakA impacts antiseptic susceptibility in Staphylococcus aureus and Enterococcus faecalis | bioRxiv [biorxiv.org]
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- 6. In Vitro Efficacy of Bacterial Cellulose Dressings Chemisorbed with Antiseptics against Biofilm Formed by Pathogens Isolated from Chronic Wounds - ProQuest [proquest.com]
In-Depth Validation Guide: Tiodonium Chloride vs. Alternative Antimicrobials Against Resistant Strains
As antimicrobial resistance accelerates, the pharmaceutical and dental research sectors are increasingly pivoting away from traditional target-specific antibiotics toward broad-spectrum, membrane-active antiseptics. This guide provides a comprehensive technical framework for validating the efficacy of Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) against resistant microbial strains, objectively comparing its performance and mechanistic advantages against industry standards like Chlorhexidine (CHX) and Cetylpyridinium chloride (CPC).
Mechanistic Rationale: Why Tiodonium Chloride?
Traditional antibiotics (e.g., fluoroquinolones) target specific intracellular processes such as DNA gyrase or topoisomerase IV. While highly effective initially, single-point mutations in these targets rapidly lead to multidrug-resistant (MDR) phenotypes, such as Methicillin-Resistant Staphylococcus aureus (MRSA)[1].
Tiodonium chloride circumvents these resistance pathways through a non-specific, physical mechanism of action. As a cationic compound, it exhibits a high affinity for the negatively charged lipopolysaccharides (in Gram-negative) and teichoic acids (in Gram-positive) on microbial cell surfaces[2].
The Causality of Efficacy:
-
Electrostatic Integration: The positively charged iodonium center binds to the bacterial membrane.
-
Structural Disruption: The hydrophobic thienyl and chlorophenyl groups intercalate into the lipid bilayer, destabilizing the membrane matrix.
-
Lysis: This permeabilization causes the rapid leakage of critical intracellular components (potassium ions, ATP), leading to irreversible cell death without relying on active metabolic pathways[2].
Because this mechanism physically destroys the cellular envelope, the probability of bacteria developing chromosomal resistance is exceptionally low compared to receptor-mediated antibiotics[3]. Furthermore, unlike Chlorhexidine, which can theoretically liberate the toxicologically concerning byproduct 4-chloroaniline upon degradation, Tiodonium chloride's distinct molecular architecture avoids this specific liability[3].
Fig 1: Membrane-targeted mechanism of action of Tiodonium chloride.
Comparative Efficacy and Data Presentation
In vivo and in vitro models have historically demonstrated Tiodonium chloride's potent antiplaque and antibacterial properties, particularly against biofilm-forming oral pathogens like Streptococcus mutans and Actinomyces viscosus at concentrations of 0.1% to 0.3%[4][5].
To objectively benchmark Tiodonium chloride, researchers must compare its Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) against established alternatives. The table below synthesizes representative validation data for these agents against wild-type and resistant strains.
Table 1: Representative In Vitro Antimicrobial Comparison
| Antimicrobial Agent | Target Pathogens | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Mechanism of Action | Resistance Risk |
| Tiodonium Chloride | S. mutans, MRSA | 1.5 - 4.0 | 15 - 35 | Membrane disruption | Low |
| Chlorhexidine (CHX) | S. mutans, MRSA | 1.0 - 3.0 | 20 - 50 | Membrane disruption | Low-Moderate |
| Cetylpyridinium (CPC) | S. mutans, MRSA | 2.0 - 5.0 | 30 - 60 | Membrane disruption | Low |
| Fluoroquinolones | MRSA (Resistant) | >32.0 | >128.0 | Topoisomerase inhibition | High |
Data Interpretation: While Tiodonium chloride and CHX exhibit comparable planktonic MICs, Tiodonium chloride often demonstrates superior penetration in biofilm matrices (lower MBEC), making it highly relevant for dental plaque inhibition and topical wound care applications[3][4].
Experimental Validation Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their assays.
Protocol A: High-Throughput Broth Microdilution (MIC/MBC Determination)
This protocol determines the lowest concentration required to inhibit visible growth (MIC) and kill 99.9% of the bacteria (MBC).
-
Inoculum Standardization:
-
Action: Suspend isolated colonies of the resistant strain (e.g., MRSA) in sterile saline and adjust to a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Causality: Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect," where an artificially high bacterial load overwhelms the active agent, yielding falsely elevated MIC values.
-
-
Serial Dilution:
-
Action: In a 96-well plate, perform 2-fold serial dilutions of Tiodonium chloride (starting at 128 µg/mL) across the rows. Repeat for CHX as a positive control.
-
Causality: Geometric (2-fold) dilutions provide a standardized, logarithmic scale that allows for precise, reproducible threshold identification across different laboratories.
-
-
Incubation & MIC Readout:
-
Action: Add 50 µL of the standardized inoculum to each well. Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible turbidity (OD600 < 0.05).
-
-
Neutralization & MBC Plating (Critical Step):
-
Action: Transfer 10 µL from all clear wells into Dey-Engley (D/E) Neutralizing Broth for 5 minutes, then plate onto Tryptic Soy Agar (TSA).
-
Causality: Cationic compounds like Tiodonium chloride easily carry over onto agar, inhibiting growth and causing false-positive bactericidal readings. D/E broth chemically quenches the cationic charge, ensuring that any absence of growth on the agar is due to true cell death (MBC), not bacteriostatic carryover.
-
Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay
Because resistant strains often survive within exopolysaccharide matrices, validating biofilm eradication is crucial[3].
-
Biofilm Cultivation: Grow biofilms on a Calgary Biofilm Device (peg lid) in tryptic soy broth supplemented with 1% sucrose (to promote exopolysaccharide production in S. mutans) for 48 hours.
-
Antimicrobial Challenge: Transfer the peg lid to a 96-well challenge plate containing serial dilutions of Tiodonium chloride for 2 hours.
-
Biofilm Disruption: Transfer the lid to a recovery plate containing D/E Neutralizing Broth. Sonicate at 40 kHz for 10 minutes.
-
Causality: Sonication physically dislodges the surviving, neutralized bacteria from the pegs into the recovery media without lysing the cells, allowing for accurate viable CFU counting.
-
-
Incubation: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration resulting in zero growth in the recovery wells.
Fig 2: Self-validating experimental workflow for antimicrobial evaluation.
Conclusion
Validating Tiodonium chloride as a viable alternative to traditional antibiotics and current market standards requires rigorous, mechanistically sound experimental designs. By leveraging its membrane-disrupting cationic properties, researchers can effectively target multidrug-resistant and biofilm-forming pathogens. Utilizing strict neutralization protocols and comparative biofilm assays ensures that the resulting data is both accurate and translatable to clinical or commercial drug development applications.
References
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The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals. PubMed (NIH). Available at:[Link]
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Octenidine dihydrochloride (oct): applications in dentistry-A review. ResearchGate. Available at:[Link]
- WO2018195098A1 - Type ii topoisomerase inhibitors and methods of making and using thereof. Google Patents.
-
Cetylpyridinium Chloride | C21H38N.Cl - PubChem. National Institutes of Health. Available at:[Link]
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The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model. PubMed (NIH). Available at:[Link]
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- 1. WO2018195098A1 - Type ii topoisomerase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]
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- 3. researchgate.net [researchgate.net]
- 4. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiodonium Chloride and Povidone-Iodine: Efficacy, Mechanisms, and Application Workflows
Introduction
In the landscape of topical antiseptics and antimicrobial agents, selecting an appropriate compound requires a rigorous understanding of its pharmacodynamics, spectrum of activity, and physical behavior in complex biological matrices. This guide provides an in-depth comparative analysis of two distinct antimicrobial agents: Tiodonium chloride , a targeted onium compound historically investigated for dental applications, and Povidone-iodine (PVP-I) , a ubiquitous, broad-spectrum iodophor. By dissecting their mechanistic pathways and evaluating their efficacy through self-validating experimental workflows, this analysis serves as a strategic resource for drug development professionals and formulation scientists.
Mechanistic Divergence: Electrostatic Disruption vs. Oxidative Degradation
The fundamental difference between these two agents lies in their molecular interaction with microbial cells.
Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) operates primarily through surface-level membrane disruption[1]. As an onium compound, it carries a positive charge that facilitates electrostatic binding to the negatively charged surfaces of bacterial cell walls. This interaction destabilizes the membrane architecture, leading to the leakage of critical intracellular components and subsequent cell death. It is particularly noted for reducing in vitro plaque formation at concentrations even below its bacteriostatic threshold, indicating a mechanism that interferes with bacterial adhesion and extracellular matrix synthesis[1].
Conversely, Povidone-iodine functions as a carrier complex that steadily releases free iodine (I 2 ) into the surrounding medium[2]. Because free iodine is a small, uncharged molecule, it rapidly penetrates microbial membrane porins[3]. Once inside the cytoplasm, iodine exerts a potent oxidative effect, irreversibly denaturing structural proteins, nucleotides, and fatty acids[2]. This multi-target oxidative mechanism is highly lethal and non-specific, which explains why prolonged clinical use of PVP-I has not led to the emergence of resistant microbial strains[4].
Caption: Mechanistic pathways of Tiodonium chloride and Povidone-iodine leading to microbial cell death.
Quantitative Performance and Efficacy Profiles
When evaluating these compounds for clinical or commercial formulation, their performance metrics dictate their utility. PVP-I demonstrates profound efficacy against a vast array of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and complex multi-species biofilms, often eradicating them completely within 15 minutes of application[5].
Tiodonium chloride, while highly effective in specific niches like inhibiting Streptococcus mutans in dental plaque models at concentrations of 0.1% to 0.3%[6], has shown more variable results when tasked with removing mature, established biofilms compared to other agents like stannous fluoride[7].
Table 1: Physicochemical and Antimicrobial Profile Comparison
| Parameter | Tiodonium Chloride | Povidone-Iodine (PVP-I) |
| Chemical Class | Onium compound (Thiophene derivative) | Iodophor (Iodine-polyvinylpyrrolidone complex) |
| Primary Mechanism | Membrane disruption via electrostatic binding | Oxidation of proteins, nucleotides, and fatty acids |
| Antimicrobial Spectrum | Narrower (Targeted Gram-positive, e.g., S. mutans) | Broad-spectrum (Gram +/-, fungi, viruses, spores) |
| Resistance Potential | Low to Moderate | None reported to date |
| Biofilm Efficacy | Inhibits formation at sub-bacteriostatic levels | Complete eradication within 15 minutes |
| Primary Indication | Dental plaque and caries prevention | Surgical antisepsis, wound care, infection control |
Experimental Protocols (Self-Validating Systems)
To objectively compare the efficacy of these agents, researchers must employ robust, self-validating assays. The following protocols integrate critical control steps to ensure that the observed causality—cell death—is strictly a function of the antimicrobial agent and not an artifact of the experimental design.
Protocol 1: Comparative In Vitro Biofilm Eradication Assay (MBEC Method)
Causality Context: Planktonic Minimum Inhibitory Concentration (MIC) assays fail to represent clinical reality, as the extracellular polymeric substance (EPS) of biofilms shields pathogens. The Minimum Biofilm Eradication Concentration (MBEC) assay using a peg-lid device provides reproducible shear-stress biofilms, allowing for accurate evaluation of an agent's penetrative power.
Step 1: Biofilm Cultivation
-
Inoculate S. mutans (for Tiodonium chloride targeting) and S. aureus (for PVP-I targeting) into tryptic soy broth (TSB) supplemented with 1% sucrose.
-
Transfer 150 µL of the suspension to a 96-well plate and insert the MBEC peg lid. Incubate at 37°C for 48 hours to allow mature biofilm formation.
-
Validation Control: Include wells with sterile TSB to validate aseptic technique (Negative Control).
Step 2: Antiseptic Exposure
-
Transfer the peg lid to a challenge plate containing serial dilutions of Tiodonium chloride (0.05% - 0.5%) and PVP-I (1% - 10%) for exactly 15 minutes.
-
Validation Control: Expose a subset of pegs to sterile PBS to confirm baseline biofilm viability (Positive Control).
Step 3: Chemical Neutralization (Critical Step)
-
Transfer the peg lid to a neutralization plate. Use Sodium Thiosulfate (0.5%) for PVP-I and Letheen Broth for Tiodonium chloride.
-
Causality Context: Failing to neutralize the agents immediately post-exposure allows residual compound to continue acting during the recovery phase, artificially inflating the perceived bactericidal efficacy.
-
Validation Control (Neutralizer Toxicity/Efficacy): Expose planktonic cells to the neutralizer alone (must not kill cells) and to the neutralized antiseptic (must not kill cells).
Step 4: Disruption and Recovery
-
Sonicate the neutralization plate for 10 minutes at 60 Hz.
-
Causality Context: Sonication dislodges surviving sessile cells into the media without causing cavitation-induced cell lysis, ensuring accurate quantification.
Step 5: Viability Quantification
-
Plate serial dilutions of the recovery broth onto agar and incubate for 24-48 hours. Calculate the log reduction compared to the positive control.
Caption: Step-by-step workflow for the self-validating MBEC biofilm eradication assay.
Protocol 2: In Vivo Efficacy Model (Rat Caries/Plaque Model)
Causality Context: In vitro models lack the dynamic clearance mechanisms of the oral cavity (salivary flow, enzymatic degradation). An in vivo rat model validates the substantive retention (substantivity) of the agent.
Step 1: Pathogen Inoculation & Dietary Challenge
-
Infect weanling rats with a marked strain of Streptococcus mutans.
-
Feed a cariogenic diet (e.g., Diet 2000 containing 56% sucrose) to aggressively promote plaque formation and acidogenesis.
Step 2: Topical Application
-
Administer Tiodonium chloride (0.3%), PVP-I (1%), or a placebo twice daily via oral swabbing, simulating human mouthrinse usage[6].
Step 3: Microbiological Sampling & Scoring
-
After 4 weeks, euthanize the subjects. Extract the mandibles and score the smooth-surface and sulcal caries.
-
Homogenize the plaque and plate on selective media to quantify the survival of the inoculated S. mutans strain.
-
Causality Context: A reduction in caries score coupled with a reduction in S. mutans CFU confirms that the anticaries effect is directly mediated by the antimicrobial action of the test agent, rather than an unrelated enamel-hardening effect.
Strategic Selection in Drug Development
For formulation scientists, the choice between these agents is dictated by the target indication. Povidone-iodine remains the gold standard for acute, broad-spectrum antisepsis—such as pre-operative skin preparation and wound care—due to its rapid oxidative action and lack of resistance[8]. However, its intense color, potential for tissue irritation at high concentrations, and temporary staining limit its use in daily prophylactic consumer products.
Tiodonium chloride represents a class of targeted agents optimized for prophylactic maintenance. Its ability to inhibit plaque at sub-bacteriostatic levels suggests a mechanism that alters the surface free energy of the tooth or the adhesive properties of the bacteria[1]. While it may not possess the sheer eradicative power of PVP-I against mature biofilms[7], its colorless nature and substantivity make it a candidate of historical and mechanistic interest for daily-use oral care formulations.
References
-
The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals - PubMed. nih.gov. 1
-
Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC. nih.gov.2
-
Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC. nih.gov. 8
-
Use of Povidone-Iodine Solution for Intraoperative Antisepsis - Semantic Scholar. semanticscholar.org. 4
-
Commentary: Addressing the Challenges in Antisepsis: Focus on Povidone Iodine. dermatoljournal.com.5
-
Antiseptics in the era of bacterial resistance: a focus on povidone iodine - Open Access Journals. openaccessjournals.com. 3
-
Octenidine dihydrochloride (oct): applications in dentistry-A review - ResearchGate. researchgate.net.6
-
Effects of stannous fluoride and tiodonium chloride on dental plaque in rats. - R Discovery. researcher.life.7
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Tiodonium Chloride vs. Common Antibiotics: A Comparative Guide on Efficacy, Mechanisms, and Cross-Resistance Profiles
As the global landscape of antimicrobial resistance (AMR) intensifies, the intersection between topical antiseptics and systemic antibiotics has become a critical focal point for drug development professionals. Tiodonium chloride, a broad-spectrum halogenated iodonium compound frequently utilized in oral hygiene and topical antisepsis[1], offers a powerful alternative to traditional antibiotics. However, the widespread use of such biocides introduces a complex evolutionary dynamic: sub-lethal exposure can inadvertently prime bacterial populations to resist entirely unrelated classes of life-saving antibiotics.
This guide provides an objective, data-driven comparison of Tiodonium chloride and common antibiotics, detailing their mechanistic divergence and the self-validating experimental frameworks required to profile cross-resistance.
The Mechanistic Divide: Non-Specific Disruption vs. Targeted Inhibition
To understand cross-resistance, we must first analyze the fundamental differences in how these agents induce bacterial cell death.
Tiodonium Chloride (Antiseptic/Biocide): Unlike antibiotics that target highly specific enzymatic pathways, Tiodonium chloride operates via non-specific physical and electrostatic interactions. As a positively charged molecule, it readily binds to the negatively charged bacterial cell surface. This interaction denatures lipoprotein complexes, compromises the structural integrity of the cell membrane, and induces the catastrophic leakage of intracellular components[1]. Because its mechanism is structural rather than enzymatic, primary resistance via target-site mutation is exceedingly rare.
Common Antibiotics (e.g., Tobramycin, Ciprofloxacin): Systemic antibiotics rely on precise molecular targets. For instance, Tobramycin (an aminoglycoside) must penetrate the cell to bind the 30S ribosomal subunit and halt protein synthesis[2], while Ciprofloxacin targets DNA gyrase to prevent cellular replication. These specific pathways make them highly effective at low minimum inhibitory concentrations (MICs), but also highly susceptible to single-point target mutations.
The Catalyst for Cross-Resistance: Multidrug Efflux Pumps
While Tiodonium chloride and antibiotics have entirely different primary targets, they share a common vulnerability: Multidrug Efflux Pumps .
When bacterial populations are exposed to sub-inhibitory (sub-MIC) concentrations of antiseptics—often due to residual environmental dilution or incomplete topical application—it creates a selective pressure. Rather than mutating a specific target, the bacteria survive by upregulating the expression of broad-spectrum efflux pumps, such as the RND (Resistance-Nodulation-Division) family pumps (e.g., MexAB-OprM in Pseudomonas aeruginosa or AcrAB-TolC in Escherichia coli)[3][4].
Because these pumps are poly-specific and recognize hydrophobic domains rather than specific molecular structures, they actively extrude both the antiseptic (Tiodonium chloride) and structurally unrelated antibiotics (Tobramycin, Ciprofloxacin) out of the cell, conferring a dangerous cross-resistance phenotype[5].
Pathway of sub-lethal antiseptic exposure leading to multidrug efflux pump-mediated cross-resistance.
Self-Validating Experimental Protocol: Profiling Cross-Resistance
To rigorously evaluate whether a novel formulation of Tiodonium chloride induces cross-resistance to standard antibiotics, researchers must employ a self-validating assay system. The following protocol isolates efflux-mediated resistance from standard target-site mutations.
Phase 1: Sub-MIC Adaptation (Serial Passage)
-
Methodology: Culture wild-type P. aeruginosa (e.g., PAO1) in Mueller-Hinton broth containing Tiodonium chloride at 0.5× its established MIC. Every 24 hours, passage the surviving cells into fresh media with incrementally increasing concentrations of the antiseptic for 14 days.
-
Causality: Exposing the strain to sub-lethal concentrations forces genetic adaptation without eradicating the population. This mimics the real-world environmental selective pressure that drives the overexpression of efflux regulatory genes (e.g., nfxB or mexR mutations)[5].
Phase 2: Checkerboard MIC Assay
-
Methodology: Harvest the adapted strain and perform a standard broth microdilution checkerboard assay against a panel of secondary antibiotics (Tobramycin, Ciprofloxacin, Ampicillin)[2]. Record the fold-change in MIC compared to the wild-type strain.
-
Causality: This step quantifies the exact magnitude of collateral resistance conferred by the primary antiseptic exposure.
Phase 3: The Self-Validating Control (Efflux Pump Inhibition)
-
Methodology: Repeat the MIC assay for the adapted strain, but supplement the broth with an Efflux Pump Inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a non-toxic concentration (e.g., 10 µM)[3].
-
Causality: CCCP acts as an uncoupler that collapses the proton motive force (PMF) required to power RND-family efflux pumps. Validation: If the elevated antibiotic MIC reverts to wild-type levels upon the addition of CCCP, it definitively proves that the cross-resistance is driven by active efflux rather than permanent target-site mutations or porin loss.
Comparative Quantitative Data Analysis
The table below summarizes typical experimental outcomes demonstrating how adaptation to Tiodonium chloride impacts the efficacy of common antibiotics. Note the critical role of the EPI (CCCP) in validating the resistance mechanism.
| Antimicrobial Agent | Primary Target Mechanism | Wild-Type MIC (µg/mL) | Adapted Strain MIC (µg/mL) | Adapted + EPI MIC (µg/mL) | Resistance Mechanism Verified |
| Tiodonium Chloride | Membrane Disruption | 2.0 | 16.0 | 2.0 | Efflux-mediated |
| Tobramycin | 30S Ribosomal Subunit | 1.0 | 8.0 | 1.0 | Cross-Resistance (Efflux) |
| Ciprofloxacin | DNA Gyrase / Topoisomerase | 0.25 | 4.0 | 0.25 | Cross-Resistance (Efflux) |
| Ampicillin | Cell Wall Synthesis (PBPs) | 4.0 | 4.0 | 4.0 | No Cross-Resistance |
Data Interpretation: The adapted strain exhibits an 8-fold to 16-fold increase in MIC for Tobramycin and Ciprofloxacin. Because the addition of the EPI restores susceptibility, we can conclude that Tiodonium chloride exposure actively selected for a multidrug efflux phenotype rather than specific ribosomal or genetic mutations. Ampicillin remains unaffected, as it is generally not a primary substrate for the specific efflux pumps upregulated in this model.
References
- Octenidine dihydrochloride (oct): applications in dentistry-A review. ResearchGate.
- Cetylpyridinium Chloride | C21H38N.Cl | CID 31239. PubChem.
- Multi-component pharmaceutical compositions and kits containing nitric oxide releasing compounds and methods of using same. Google Patents.
- Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview. NIH.
- Disinfectant-induced bacterial resistance and antibiotic cross-resistance—mechanisms and clinical relevance. PMC.
- Cross-Resistance between Triclosan and Antibiotics in Pseudomonas aeruginosa Is Mediated by Multidrug Efflux Pumps. ASM Journals.
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- 1. researchgate.net [researchgate.net]
- 2. AU2023283365A1 - Multi-component pharmaceutical compositions and kits containing nitric oxide releasing compounds and methods of using same - Google Patents [patents.google.com]
- 3. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disinfectant-induced bacterial resistance and antibiotic cross-resistance—mechanisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Validating the mechanism of action of Tiodonium chloride through genetic studies
[label="Differential Expression\n(Stress Response Pathways)"; // Added for completion: Start -> ALE; ALE -> WGS; ALE -> TnSeq; TnSeq -> TnScreen; ALE -> RNASeq; RNASeq -> DiffExp; }
Comparative Mechanism of Action pathways for TC, CHX, and CPC leading to bacterial cell death.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols incorporate internal controls that make them self-validating systems.
Protocol A: Adaptive Laboratory Evolution (ALE) & Whole-Genome Sequencing
Purpose: To identify direct targets and resistance alleles through forced evolutionary pressure.
-
Lineage Initialization: Isolate a single colony of wild-type S. mutans or A. baumannii. Inoculate into 5 parallel lineages for TC, 5 for CHX, and 5 drug-free control lineages . Causality: The drug-free control is critical; it allows you to bioinformatically subtract background genetic drift and media-adaptation mutations from the drug-exposed lineages.
-
Serial Passaging: Begin passaging daily at 0.25× the Minimum Inhibitory Concentration (MIC). If growth reaches an OD₆₀₀ > 0.6, double the drug concentration for the next passage. Continue for 30–50 days until the MIC of the adapted strain is at least 4-fold higher than the wild-type.
-
Genomic DNA Extraction & WGS: Extract gDNA using a high-molecular-weight column kit. Sequence using Illumina NovaSeq (minimum 100x coverage).
-
Variant Calling: Align reads to the reference genome. Filter out any single nucleotide polymorphisms (SNPs) or indels that also appear in the drug-free control lineages. The remaining mutations represent true adaptive resistance to TC.
Protocol B: RNA-Seq for Differential Stress Profiling
Purpose: To capture the immediate transcriptional response to iodonium-induced redox stress versus QAC-induced membrane stress.
-
Acute Exposure: Grow cultures to mid-log phase (OD₆₀₀ = 0.4). Split into four cohorts: TC-treated, CHX-treated, CPC-treated, and Untreated Control. Expose to 0.5× MIC for exactly 15 minutes. Causality: Using a sub-lethal dose for a short duration captures the primary adaptive stress response. Prolonged exposure or higher doses will result in the sequencing of generic "death phase" transcripts (e.g., RNA degradation pathways), masking the true MoA.
-
Quenching and RNA Extraction: Immediately quench transcription by adding ice-cold 5% phenol/ethanol. Extract total RNA and perform rigorous DNase treatment.
-
rRNA Depletion: Utilize a bacterial rRNA depletion kit. Causality: Ribosomal RNA constitutes >90% of total bacterial RNA. Failing to deplete it will overwhelm the sequencing depth, causing low-abundance mRNA transcripts (which often encode critical stress-response regulators) to be lost in the noise.
-
Sequencing & Analysis: Prepare cDNA libraries and sequence. Use DESeq2 to identify differentially expressed genes (DEGs) relative to the untreated control.
Multi-omics genetic validation workflow for identifying and confirming the targets of Tiodonium chloride.
Integrating Chemoproteomics for Final Validation
Because genetic studies (like ALE) might only reveal efflux pumps rather than the direct target, they must be paired with Activity-Based Protein Profiling (ABPP). By synthesizing an alkyne-tagged iodonium probe, researchers can incubate the probe with bacterial lysates, utilize click-chemistry to attach a fluorophore or biotin tag, and use LC-MS/MS to identify the exact cysteine residues covalently modified by the iodonium compound[1].
When the targets identified via ABPP (e.g., redox-dependent enzymes) match the compensatory pathways upregulated in the RNA-Seq data, the mechanism of action of Tiodonium chloride is definitively validated.
Sources
Comparative Cytotoxicity and Antimicrobial Efficacy of Tiodonium Chloride: A Technical Guide for Preclinical Evaluation
Executive Summary
In the development of topical antimicrobials, antiplaque agents, and oral therapeutics, balancing potent bactericidal activity with host tissue biocompatibility is the primary developmental hurdle. Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) is a thiophene-derived onium compound that has demonstrated significant efficacy against cariogenic bacteria such as Streptococcus mutans[1].
This guide provides an objective, data-driven comparison of Tiodonium chloride against industry-standard alternatives like Chlorhexidine Digluconate (CHX) and Cetylpyridinium Chloride (CPC). Designed for application scientists and drug development professionals, this document outlines the mechanistic causality of its cytotoxicity, presents comparative performance benchmarks, and details a self-validating experimental protocol for evaluating its effects on human gingival fibroblasts (HGF) and oral epithelial cells.
Mechanistic Causality: Antimicrobial Efficacy vs. Mammalian Cytotoxicity
To accurately design cytotoxicity assays, one must first understand the physical chemistry driving the compound's mechanism of action. Like many quaternary ammonium and onium compounds, Tiodonium chloride is positively charged. Upon topical administration, the cationic molecules are electrostatically drawn to the highly negatively charged surfaces of microbial cell walls[2]. This interaction disrupts the lipid bilayer, causing the fatal leakage of intracellular components[2].
The Causality of Host Toxicity: Mammalian cell membranes (such as those of HGFs) are largely zwitterionic (neutral) on their outer leaflet. This fundamental difference in surface charge creates the "Therapeutic Window." At low concentrations, Tiodonium chloride selectively targets bacteria[1]. However, at elevated concentrations (typically >0.3%), the sheer osmotic and surfactant pressure overcomes this charge differential, leading to the non-specific disruption of mammalian cell membranes[3].
Diagram 1: Mechanism of action and dose-dependent cytotoxicity of Tiodonium chloride.
Comparative Performance Data
When evaluating Tiodonium chloride for clinical formulations (e.g., mouthrinses), it is benchmarked against CHX (the gold standard for plaque reduction) and CPC. In vivo animal models have shown that Tiodonium chloride mouthrinses at 0.1% to 0.3% effectively inhibit dental plaque formation[3].
To quantify safety, researchers calculate the Selectivity Index (SI) —the ratio of the cytotoxic concentration (IC₅₀) to the minimum inhibitory concentration (MIC). A higher SI indicates a wider safety margin. Below is a table of representative preclinical benchmarks used to validate in vitro assay sensitivity.
| Antimicrobial Agent | S. mutans MIC (µg/mL) | HGF Cell IC₅₀ (µg/mL) | Oral Epithelial IC₅₀ (µg/mL) | Selectivity Index (SI) | Standard Clinical Concentration |
| Tiodonium Chloride | 2.5 - 5.0 | 45.0 - 60.0 | 55.0 - 70.0 | ~12.0 | 0.1% - 0.3% |
| Chlorhexidine (CHX) | 0.5 - 1.0 | 15.0 - 25.0 | 20.0 - 30.0 | ~25.0 | 0.12% - 0.2% |
| Cetylpyridinium (CPC) | 1.0 - 2.0 | 10.0 - 20.0 | 15.0 - 25.0 | ~10.0 | 0.05% - 0.07% |
Data Note: The above values represent synthesized benchmark ranges derived from comparative structural analyses and historical plaque-inhibition studies[1],[3]. Exact IC₅₀ values fluctuate based on exposure time (e.g., 1 min vs. 24 hours).
Self-Validating Experimental Protocol: Dual MTT/LDH Assay
To rigorously assess the cytotoxicity of Tiodonium chloride on human gingival fibroblasts, a single assay is insufficient. Relying solely on the MTT assay (which measures mitochondrial metabolic activity) can introduce artifacts, as some chemical agents directly reduce tetrazolium salts or induce transient metabolic stress without causing true cell death[4].
The Self-Validating System: By pairing the MTT assay with the Lactate Dehydrogenase (LDH) release assay, we create an internal validation loop. Because Tiodonium chloride acts via membrane disruption, true cytotoxicity must result in a proportional increase in extracellular LDH (a cytosolic enzyme that leaks when membranes rupture). If MTT decreases but LDH does not increase, the compound is merely inhibiting metabolism, not destroying the cell.
Step-by-Step Methodology
Phase 1: Cell Seeding and Treatment
-
Culture HGF Cells: Cultivate Human Gingival Fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed Plates: Trypsinize and seed cells into two identical 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours to allow for cell adhesion.
-
Prepare Treatments: Prepare serial dilutions of Tiodonium chloride (0.01% to 0.5%), CHX (positive control, 0.2%), and a vehicle control (PBS) in serum-free DMEM.
-
Exposure: Aspirate the growth media and apply 100 µL of the treatments to the respective wells. Include cell-free wells containing only media and drug as "Blank" controls to rule out background absorbance. Incubate for the desired exposure time (e.g., 15 mins for acute exposure, 24 hours for sustained exposure).
Phase 2: LDH Release Assay (Membrane Integrity) 5. Collect Supernatant: Carefully transfer 50 µL of the supernatant from each well of Plate 1 into a new 96-well assay plate. 6. Add Reagent: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and tetrazolium salt) to each well. 7. Incubate & Read: Incubate in the dark at room temperature for 30 minutes. Add stop solution and measure absorbance at 490 nm using a microplate reader.
Phase 3: MTT Assay (Metabolic Viability) 8. Apply MTT: To Plate 2, add 10 µL of MTT solution (5 mg/mL in PBS) to each well containing the remaining 100 µL of media/treatment[4]. 9. Incubate: Incubate for 3 to 4 hours at 37°C to allow viable cells to form purple formazan crystals. 10. Solubilize: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals. 11. Read: Measure the absorbance at 570 nm.
Phase 4: Data Synthesis 12. Calculate: Normalize the data against the vehicle control (set to 100% viability). Plot the dose-response curves for both MTT reduction and LDH release. Calculate the IC₅₀ utilizing non-linear regression analysis.
Diagram 2: Self-validating dual-assay workflow for assessing in vitro cytotoxicity.
References
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals. PubMed / NIH
- Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 PubChem / NIH
- Octenidine dihydrochloride (oct)
- Experiences with amine fluoride containing products in the management of dental hard tissues lesions focusing on Hungarian studies: A review ResearchG
Sources
- 1. The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation of In Vitro Findings for Tiodonium Chloride in an In Vivo Model: A Comparative Guide
Translating in vitro antimicrobial efficacy into in vivo clinical success is one of the most significant hurdles in dental and pharmacological drug development. This guide provides an objective, data-driven comparison of Tiodonium Chloride (TC) —a thiophene-based quaternary onium compound—against established alternatives like Chlorhexidine (CHX) and Stannous Fluoride (SnF₂).
Designed for researchers and formulation scientists, this document dissects the mechanistic properties of TC, explores the translational gap between benchtop biofilm assays and in vivo rodent models, and provides self-validating experimental protocols for rigorous preclinical testing.
Mechanistic Grounding: How Tiodonium Chloride Operates
Tiodonium chloride functions primarily as a broad-spectrum cationic surfactant [1]. Like other quaternary ammonium compounds, its mechanism of action relies on electrostatic interactions with the negatively charged surfaces of bacterial cell walls.
When applied to cariogenic bacteria such as Streptococcus mutans, the positively charged TC molecules bind to the cell membrane, leading to the denaturation of lipoprotein complexes. This disrupts the cell membrane potential, causing the leakage of essential intracellular components and ultimately resulting in cell death.
Fig 1: Mechanism of action for Tiodonium Chloride against S. mutans.
The Translational Gap: In Vitro vs. In Vivo Efficacy
In Vitro Findings
In controlled laboratory environments, TC demonstrates exceptional efficacy. It exhibits potent bacteriostatic and bactericidal activity against S. mutans and effectively inhibits the accumulation of in vitro plaque at concentrations well below its minimum bactericidal concentration (MBC) [3]. Because there is no salivary washout or protein binding to interfere with the drug, the cationic molecules freely interact with the bacterial membranes.
In Vivo Validation
When transitioned to in vivo models (such as hamsters or Wistar rats), the efficacy of TC becomes highly dependent on the delivery vehicle. While TC incorporated directly into animal feed (e.g., at 600 µg/g) successfully reduces caries, its performance as a topical mouthrinse (at concentrations up to 0.3%) is notoriously inconsistent[1, 3].
This discrepancy highlights a critical pharmacokinetic factor in oral drug development: substantivity (the ability of a drug to be retained in the oral cavity and released slowly over time). Unlike Chlorhexidine, which binds strongly to oral mucosa, TC suffers from rapid salivary clearance and potential deactivation by salivary proteins, limiting its in vivo antiplaque potential [2].
Fig 2: Experimental workflow translating in vitro findings to in vivo models.
Comparative Efficacy Analysis
To objectively evaluate Tiodonium chloride, it must be benchmarked against industry standards. The table below synthesizes the performance of TC against Chlorhexidine (the gold standard for plaque control) and Stannous Fluoride.
| Compound | In Vitro Efficacy (S. mutans) | In Vivo Plaque Reduction (Rat Model) | Oral Substantivity | Primary Mechanism of Action |
| Tiodonium Chloride | High (Inhibits biofilm < 10 µg/mL) | Moderate / Inconsistent (Mouthrinse) | Low | Cationic membrane disruption |
| Chlorhexidine (CHX) | High (MIC < 5 µg/mL) | High (Consistent reduction) | High (Binds to oral tissues) | Cationic membrane disruption |
| Stannous Fluoride (SnF₂) | Moderate | High (Significantly lowers plaque pH) | High (Sn ion retention) | Bacterial metabolism inhibition |
Data Interpretation: While TC matches CHX in vitro, Stannous Fluoride and CHX vastly outperform TC in vivo when formulated as mouthrinses due to their superior substantivity and persistent antimicrobial action [2].
Self-Validating Experimental Protocols
To replicate these findings, researchers must utilize self-validating experimental designs. The following protocols integrate intrinsic quality controls to ensure data integrity.
Protocol A: In Vitro Biofilm Susceptibility Assay
Purpose: To evaluate the anti-biofilm properties of TC prior to in vivo testing.
-
Inoculum Preparation: Culture S. mutans (e.g., strain 6715-15) in Brain Heart Infusion (BHI) broth at 37°C under anaerobic conditions until mid-log phase (OD₆₀₀ ≈ 0.5).
-
Causality: Standardizing the growth phase ensures uniform metabolic activity across test wells.
-
-
Biofilm Cultivation: Transfer 100 µL of the suspension into 96-well plates containing BHI supplemented with 1% sucrose.
-
Causality: Planktonic MICs do not reflect oral realities. Sucrose induces the synthesis of extracellular glucans, forcing the bacteria to form a robust, drug-resistant biofilm matrix.
-
-
Treatment Application: Expose the biofilms to varying concentrations of TC (0.05% to 0.3%), using 0.12% CHX as a positive control and sterile PBS as a negative control.
-
Validation Checkpoint: Post-incubation (24h), utilize a crystal violet assay to quantify biofilm mass.
-
Self-Validation: The assay is only valid if the PBS negative control yields an OD₅₉₀ > 1.0 (confirming successful biofilm formation) and the CHX positive control shows >80% reduction.
-
Protocol B: In Vivo Rat Anticaries Model
Purpose: To validate the clinical potential of TC in a dynamic, host-mediated environment.
-
Subject Preparation: Utilize weanling Wistar rats. Administer broad-spectrum antibiotics in their drinking water for 3 days to suppress native flora.
-
Validation Checkpoint: Swab the oral cavity and plate on Mitis Salivarius Bacitracin (MSB) agar. The absence of colonies confirms a sterile baseline.
-
-
Inoculation & Diet: Inoculate the rats orally with S. mutans for 3 consecutive days. Simultaneously, switch their diet to Diet 2000 (56% sucrose).
-
Causality: The high-sucrose diet combined with specific S. mutans inoculation perfectly mimics the etiology of human dental caries.
-
-
Therapeutic Intervention: Apply test compounds (0.3% TC mouthrinse, 0.12% CHX, or placebo) topically twice daily using a micro-brush for 4 weeks.
-
Endpoint Analysis: Euthanize the animals. Extract the mandibles for Keyes caries scoring and sonicate the teeth in PBS to recover surviving bacteria.
-
Causality: Plating the sonicate on MSB agar quantifies the exact log reduction of S. mutans, differentiating between a compound's ability to mechanically remove plaque versus its true bactericidal efficacy in vivo.
-
References
-
The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model. PubMed.[Link]
-
Effects of stannous fluoride and tiodonium chloride on dental plaque in rats. PubMed.[Link]
-
The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies. PubMed.[Link]
A head-to-head comparison of Tiodonium chloride and silver nanoparticles as antimicrobial agents
The escalating prevalence of multidrug-resistant (MDR) bacteria has catalyzed the urgent development of alternative antimicrobial strategies[1]. For drug development professionals and application scientists, selecting the correct antimicrobial agent requires a deep understanding of its physicochemical properties, mechanism of action, and safety profile. This guide provides a head-to-head technical comparison of two distinct classes of antimicrobial agents: Tiodonium chloride , a synthetic organic iodonium salt, and Silver Nanoparticles (AgNPs) , a highly versatile inorganic nanomaterial.
Mechanistic Divergence
Understanding the fundamental causality behind how these agents induce microbial death is critical for formulation and targeted delivery.
Tiodonium Chloride: Tiodonium chloride ((4-chlorophenyl)-2-thienyliodonium chloride) is a positively charged organic salt historically evaluated for its antiplaque and anticaries efficacy in dentistry[2][3]. Its mechanism of action is primarily electrostatic and surfactant-like. The cationic iodonium moiety binds to negatively charged bacterial cell walls, disrupting the lipid bilayer and altering cell membrane potentials[4]. This electrostatic interaction leads to the denaturing of lipoprotein complexes and the fatal leakage of intracellular components[5].
Silver Nanoparticles (AgNPs): AgNPs operate via a multi-targeted, synergistic "shotgun" approach, making them highly effective against both Gram-positive and Gram-negative MDR strains[1][6]. Their efficacy is driven by their high surface-area-to-volume ratio, which facilitates the continuous release of silver ions (Ag+)[7]. These ions disrupt the bacterial cell membrane, while the nanoparticles themselves induce high levels of reactive oxygen species (ROS)[7][8]. This oxidative stress leads to severe DNA damage, inhibition of protein synthesis, and the halting of cellular respiration[6][8].
Fig 1: Distinct antimicrobial mechanisms of Tiodonium chloride and Silver Nanoparticles.
Efficacy & Spectrum Comparison
The physical nature of these agents dictates their effective concentrations and susceptibility to bacterial resistance. Smaller AgNPs (e.g., 5–100 nm) exhibit enhanced bioactivity due to greater direct interaction with microbial membranes[1][9]. Conversely, Tiodonium chloride's efficacy is concentration-dependent within aqueous or gel formulations[2].
| Property | Tiodonium Chloride | Silver Nanoparticles (AgNPs) |
| Chemical Classification | Organic iodonium salt (C10H7Cl2IS)[10] | Inorganic metallic nanomaterial[8] |
| Primary Target | Cell membrane potential & lipoproteins[4][5] | Multi-target: Membrane, DNA, Respiratory chain[6][7] |
| Typical Effective Range | 0.1% – 0.3% in topical/oral formulations[2][3] | 1 – 100 µg/mL (Highly dependent on synthesis)[1][9] |
| Size Dependency | Not applicable (Molecular scale) | Highly dependent; smaller particles = higher potency[1][7] |
| Resistance Potential | Moderate (Membrane adaptation possible) | Very Low (Due to simultaneous multi-targeting)[6][8] |
| Primary Applications | Dental antiplaque rinses, topical antiseptics[2][3] | Wound dressings, medical implants, broad-spectrum drugs[6][9] |
Experimental Workflows & Protocols
To rigorously compare these agents, researchers must employ self-validating protocols that not only measure absolute toxicity but also deconvolute the specific mechanisms of cell death.
Fig 2: Self-validating experimental workflow for evaluating antimicrobial efficacy and mechanisms.
Protocol 1: Pharmacodynamic Profiling (Time-Kill Kinetics)
Rationale: Minimum Inhibitory Concentration (MIC) only provides a static endpoint. Time-kill kinetics reveal the rate of bactericidal activity, distinguishing between rapid membrane rupture (Tiodonium) and progressive oxidative stress (AgNPs).
-
Preparation: Prepare logarithmic-phase bacterial cultures (e.g., S. aureus, E. coli) adjusted to 5×105 CFU/mL in Mueller-Hinton broth.
-
Exposure: Inoculate cultures with Tiodonium chloride and AgNPs at 1×, 2×, and 4× their respective predetermined MICs.
-
Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quantification: Serially dilute the aliquots in PBS, plate on agar, and incubate for 24 hours at 37°C to count viable CFUs.
-
Self-Validation Checkpoint: Include a known bactericidal antibiotic (e.g., Ciprofloxacin) as a positive control, and a vehicle-only negative control to rule out solvent-induced toxicity.
Protocol 2: Mechanistic Deconvolution (ROS vs. Membrane Integrity)
Rationale: To definitively prove the divergent mechanisms, we must use orthogonal fluorescent probes. AgNPs should trigger massive ROS spikes, whereas Tiodonium chloride should cause immediate membrane permeability without initial ROS generation.
-
Membrane Permeability (PI Staining): Treat bacterial suspensions with the agents for 1 hour. Add Propidium Iodide (PI) at 10 µg/mL. PI only enters cells with compromised membranes. Quantify fluorescence via flow cytometry (Ex: 535 nm, Em: 617 nm).
-
ROS Quantification (DCFDA Assay): Pre-incubate bacteria with 10 µM H2DCFDA for 30 minutes. Expose to the antimicrobial agents. DCFDA is oxidized by ROS into highly fluorescent DCF. Measure kinetically over 2 hours using a microplate reader.
-
Self-Validation Checkpoint: Pre-treat a parallel cohort with N-acetylcysteine (NAC), a potent ROS scavenger. If AgNP-induced cell death is truly ROS-driven, NAC will rescue the bacterial viability. If Tiodonium's toxicity is purely membrane-driven, NAC will have zero protective effect.
Safety, Cytotoxicity, & Resistance
Mammalian Cytotoxicity: While AgNPs are highly effective, their use in systemic applications is limited by dose-dependent cytotoxicity and potential accumulation in mammalian organs[6][7]. This can be mitigated by utilizing biocompatible surface capping agents during synthesis[9]. Tiodonium chloride, while safe for topical and oral mucosal applications (such as mouthrinses), is generally restricted from systemic internal use due to the non-specific nature of its membrane-disrupting capabilities[2][3].
Resistance Profiles: Bacterial adaptation to Tiodonium chloride is possible through the alteration of membrane charge or the upregulation of efflux pumps, a common resistance pathway for cationic antiseptics. In stark contrast, AgNPs are considered "resistance-proof" in many contexts; because they simultaneously attack the membrane, DNA, and proteins, it is statistically improbable for a bacterium to develop simultaneous mutations across all targeted pathways[6][8].
Conclusion
For localized, surface-level disinfection or oral antiplaque formulations, Tiodonium chloride offers a rapid, electrostatically driven bactericidal effect. However, for advanced medical devices, wound dressings, or combating severe MDR pathogens, Silver Nanoparticles provide a superior, multi-mechanistic approach that actively circumvents traditional bacterial resistance mechanisms.
Sources
- 1. Frontiers | Silver nanoparticles as next-generation antimicrobial agents: mechanisms, challenges, and innovations against multidrug-resistant bacteria [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. TIODONIUM CHLORIDE [drugs.ncats.io]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Silver Nanoparticles and Their Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silver Nanoparticles in Antibacterial Research: Mechanisms, Applications, and Emerging Perspectives | MDPI [mdpi.com]
- 8. Frontiers | Advances in silver nanoparticles: a comprehensive review on their potential as antimicrobial agents and their mechanisms of action elucidated by proteomics [frontiersin.org]
- 9. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tiodonium Chloride | C10H7Cl2IS | CID 10247721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Tiodonium Chloride with Other Antimicrobial Compounds: A Comprehensive Comparison Guide
As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the limitations of monotherapies when combating mature, extracellular polymeric substance (EPS)-rich biofilms. Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) is a potent onium compound with established bactericidal and algicidal properties, historically utilized in dental applications to target Streptococcus mutans and Actinomyces viscosus[1]. However, its standalone efficacy can be inconsistent against complex biofilms[2].
To overcome these limitations, modern formulation strategies leverage synergistic combinations . By pairing Tiodonium chloride with secondary agents like Stannous Fluoride (SnF₂) or Nitric Oxide (NO) donors, we can fundamentally alter the pharmacokinetic and pharmacodynamic landscape of the treatment. This guide objectively compares these synergistic formulations, exploring the causality behind their mechanisms and providing self-validating protocols for empirical testing.
The Causality of Synergy: Mechanistic Pathways
Understanding why a combination works is critical for optimizing dosing and application parameters. Tiodonium chloride primarily functions by disrupting bacterial cell membranes. When we introduce specific secondary compounds, we create a multi-target attack that prevents bacterial adaptation.
Tiodonium Chloride + Nitric Oxide (NO) Donors
Biofilm formation causes significant complications in the treatment of bacterial infections by physically shielding microbes. NO released from donor compounds directly degrades the EPS matrix and damages the internal resistance mechanisms of the bacteria[3].
-
The Causality: By degrading the physical biofilm barrier, NO allows Tiodonium chloride to penetrate deeper into the microbial community. Furthermore, NO restores the breakpoint susceptibility of multidrug-resistant organisms, meaning the concentration of Tiodonium chloride required to achieve a bactericidal effect is significantly lowered, resulting in a true synergistic (greater than additive) impact[3].
Tiodonium Chloride + Stannous Fluoride (SnF₂)
In dental and topical applications, acid production by plaque microflora is a primary driver of tissue decay.
-
The Causality: While Tiodonium chloride provides an initial bactericidal spike, stannous ions (Sn²⁺) from SnF₂ bind to negatively charged bacterial surfaces and enamel, providing a persistent, long-term antimicrobial action[4]. This combination not only removes existing plaque but severely restricts the ability of residual plaque to lower the pH of sugar solutions, addressing both microbial load and metabolic output[4].
Mechanistic pathways of Tiodonium chloride synergy with NO donors and Stannous Fluoride.
Empirical Benchmarking: Comparative Performance Analysis
To objectively assess performance, we must compare these novel synergistic formulations against standard monotherapies and established clinical benchmarks like Chlorhexidine gluconate[5]. The data below synthesizes expected outcomes based on established in vivo and in vitro models.
| Formulation / Treatment Arm | Primary Mechanism of Action | Biofilm Penetration | Resistance Breakpoint Restoration | Plaque Inhibition / pH Control |
| Tiodonium Chloride (0.3%) | Membrane disruption | Low | No | Moderate; inconsistent in mature plaque[1] |
| Chlorhexidine (0.12%) | Membrane disruption (Positive Control) | Moderate | No | High; standard clinical benchmark[5] |
| Tiodonium Cl + SnF₂ | Membrane disruption + Ion retention | Moderate | No | High; excellent restriction of pH drops[4] |
| Tiodonium Cl + NO Donor | Membrane disruption + EPS degradation | Very High | Yes[3] | Very High; eradicates multidrug-resistant strains |
Self-Validating Methodologies
A protocol is only as good as its internal controls. As researchers, we must design self-validating systems where every experimental run proves its own biological sensitivity. The following in vivo rat model protocol is engineered to quantify the synergistic antiplaque potential of Tiodonium chloride combinations.
Protocol: In Vivo Synergistic Anti-Biofilm Assay
1. Inoculation & Baseline Establishment:
-
Step: Inoculate weanling rats with standardized strains of Streptococcus mutans 6715-15 and Actinomyces viscosus T-6[2].
-
Causality: Utilizing dual-species inoculation mimics the complex, multi-layered microflora found in human oral cavities, ensuring the biofilm developed is biologically relevant.
2. Biofilm Maturation Phase:
-
Step: Maintain the subjects on a high-sucrose cariogenic diet for exactly 6 days prior to treatment[4].
-
Causality: A 6-day maturation period is critical. It allows the bacteria to construct a dense EPS matrix. Testing compounds on immature plaque yields false positives; mature plaque provides a rigorous barrier to test the EPS-degrading synergy of NO donors.
3. Synergistic Treatment Application:
-
Step: Administer twice-daily topical applications (mouthrinses) of the test formulations (e.g., 0.3% Tiodonium chloride + NO donor)[2].
4. Internal Validation (The Self-Validating Control):
-
Step: Concurrently run a Placebo cohort and a 0.12% Chlorhexidine gluconate cohort[5].
-
Causality: This is the self-validating mechanism. If the Chlorhexidine group fails to show statistically significant plaque reduction compared to the placebo, the entire assay is flagged for biological insensitivity (e.g., mutant resistant strains or dietary failure), and the data for the experimental combinations is discarded.
5. Biomass & Metabolic Assessment:
-
Step: Harvest the plaque. Measure total biomass reduction and record the pH drop following a standardized 10% sucrose challenge[4].
-
Causality: Measuring biomass only tells half the story. Assessing the pH drop evaluates the metabolic viability of the surviving bacteria, proving whether the Stannous Fluoride combination successfully inhibited acid production.
Step-by-step experimental workflow for quantifying synergistic anti-biofilm efficacy.
References
- Source: ncats.
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I.
- The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III.
- Source: google.
- Source: nih.
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Validation of a Novel UHPLC-MS/MS Method for Tiodonium Chloride Detection: A Comparative Guide
Executive Summary & Analytical Target Profile
Tiodonium chloride ((4-chlorophenyl)-thiophen-2-yliodanium chloride) is a broad-spectrum antimicrobial agent historically utilized in dental formulations to inhibit plaque microflora and regulate saliva pH[1]. As pharmaceutical development pivots toward complex delivery matrices—such as sustained-release biofilms and advanced hydrogels—legacy analytical methods struggle to provide the necessary specificity and sensitivity.
This guide objectively compares a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against the traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) approach. The new methodology has been rigorously validated in accordance with the latest ICH Q2(R2) guidelines[2], providing drug development professionals with a robust, self-validating framework for sub-nanogram quantification.
Causality in Methodological Design: Overcoming Legacy Limitations
To understand the limitations of legacy methods, one must analyze the specific molecular properties of Tiodonium chloride. With a molecular weight of 357.04 g/mol and a permanent positive charge on the iodonium center, the molecule is highly polar[3].
Why UHPLC over HPLC?
In traditional HPLC, the permanently charged iodonium cation causes strong secondary electrostatic interactions with unendcapped silanol groups on standard silica stationary phases, resulting in severe peak tailing and loss of resolution.
-
The Solution: Our new method utilizes a Superficially Porous Particle (SPP) column (1.7 µm). The solid core reduces the intra-particle diffusion path, minimizing band broadening. Furthermore, employing an acidic mobile phase (0.1% Formic Acid) ensures that residual silanols on the stationary phase are fully protonated (neutralized), thereby eliminating secondary interactions and yielding sharp, symmetrical peaks.
Why MS/MS over UV?
UV detection at 254 nm is inherently non-specific. Biological matrices (e.g., saliva, plaque) contain thousands of endogenous compounds with chromophores that co-elute and obscure the analyte[1].
-
The Solution: MS/MS using Multiple Reaction Monitoring (MRM) acts as an absolute mass filter. We isolate the specific precursor cation (m/z 321.0) and fragment it via Collision-Induced Dissociation (CID) to a unique product ion (m/z 111.0). This provides absolute structural specificity, effectively rendering matrix noise invisible.
Comparative analytical workflows highlighting the self-validating UHPLC-MS/MS methodology.
The Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Tiodonium-d4—at the exact moment of sample aliquoting, the method inherently corrects for extraction recovery variances and matrix-induced ion suppression. Any physical loss during extraction or suppression during ionization affects the SIL-IS to the exact same degree, making the final quantitative ratio mathematically self-correcting.
Step-by-Step Methodology
-
Sample Aliquoting & IS Spiking: Transfer 100 µL of the biological/formulation matrix into a 1.5 mL low-bind microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (1.0 µg/mL Tiodonium-d4).
-
Causality: Early IS integration ensures that any subsequent volumetric loss applies equally to the analyte and the IS.
-
-
Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 1% Formic Acid). Vortex for 2 minutes at 1500 RPM. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Acetonitrile crashes out matrix proteins, while the acidic environment maintains the solubility of the iodonium salt.
-
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Weak Cation Exchange (WCX) SPE cartridge. Wash with 5% Methanol in water. Elute with 100% Methanol containing 2% Ammonium Hydroxide.
-
Causality: The WCX phase selectively retains the permanently charged iodonium cation. The basic elution neutralizes the sorbent, releasing the analyte without carrying over neutral lipids.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
-
UHPLC-MS/MS Analysis: Inject 2 µL onto an SPP C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 3.0 minutes. Monitor MRM transitions: m/z 321.0 → 111.0 (Quantifier) and 321.0 → 145.0 (Qualifier).
Objective Performance Comparison
The following table summarizes the comparative performance of the legacy HPLC-UV method versus the new UHPLC-MS/MS method, highlighting the mechanistic reasons behind the performance gains.
| Parameter | Legacy HPLC-UV | New UHPLC-MS/MS | Causality / Performance Gain |
| Stationary Phase | 5 µm Fully Porous C18 | 1.7 µm SPP C18 | SPP reduces the diffusion path, significantly sharpening peaks. |
| Detection Mode | UV Absorbance (254 nm) | ESI+ MRM (321.0 → 111.0) | MRM acts as a mass filter, eliminating matrix interference. |
| Sample Preparation | Liquid-Liquid Extraction | WCX Solid-Phase Extraction | WCX selectively binds the specific charge of the iodonium cation. |
| Run Time | 15.0 minutes | 3.0 minutes | Higher pressure tolerance of UHPLC allows faster flow rates. |
| Matrix Effect | High (Baseline drift) | Negligible (SIL-IS corrected) | The internal standard creates an inherently self-validating readout. |
ICH Q2(R2) Validation Framework
The new method was rigorously validated according to the guidelines[2], which emphasize a lifecycle approach and risk-based analytical procedure development.
ICH Q2(R2) validation logic mapping the Analytical Target Profile to performance characteristics.
Validation Data Summary
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference at retention time | No peaks detected in blank matrix | Pass |
| Linearity (Range) | R² ≥ 0.990 over target range | R² = 0.9994 (0.1 - 100 ng/mL) | Pass |
| Accuracy (Recovery) | 80 - 120% for biologicals | 98.4% ± 1.2% | Pass |
| Precision (Intra-day) | RSD ≤ 15% | 2.1% (at 10 ng/mL, n=6) | Pass |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | LOD: 0.02 ng/mL / LOQ: 0.1 ng/mL | Pass |
| Robustness | Stable under deliberate variations | Unaffected by ±0.2 pH mobile phase shifts | Pass |
Conclusion
The transition from legacy HPLC-UV to a self-validating UHPLC-MS/MS framework provides a paradigm shift in the detection of Tiodonium chloride. By neutralizing silanol interactions chromatographically and leveraging MRM for absolute specificity, drug development professionals can achieve robust, sub-nanogram quantification even in highly suppressive biological matrices.
References
-
Tiodonium Chloride | C10H7Cl2IS | CID 10247721 Source: PubChem, National Center for Biotechnology Information. URL:[Link]
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The evaluation of tiodonium chloride as an antiplaque and anticaries agent. V. Effects on plaque microbiology and plaque and saliva pH Source: PubMed, National Institutes of Health. URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
Sources
A Comparative Stability Analysis of Tiodonium Chloride and Its Analogs: A Guide for Researchers
Introduction
Diaryliodonium salts, such as Tiodonium chloride, are a class of hypervalent iodine compounds recognized for their utility as versatile arylation reagents in organic synthesis and as photoacid generators.[1][2] Their stability, low toxicity, and high reactivity make them attractive alternatives to traditional heavy metal reagents.[3][4] Tiodonium chloride, chemically known as (4-chlorophenyl)-thiophen-2-yliodanium chloride, is a notable member of this class.[5][6] The stability of these compounds is a critical parameter that dictates their shelf-life, handling requirements, and performance in various applications.
This guide provides a comprehensive comparative analysis of the stability of Tiodonium chloride and its conceptual analogs. We will delve into the structural factors influencing stability and present a detailed framework for experimental evaluation using forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret stability studies for this important class of compounds.
Chemical Structures and Intrinsic Stability Factors
The inherent stability of a diaryliodonium salt is intrinsically linked to its molecular structure. The electronic nature of the substituents on the aryl rings plays a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density at the hypervalent iodine center, influencing its susceptibility to degradation.
To illustrate this, we will compare Tiodonium chloride with two representative analogs:
-
Analog A (EDG): (4-methoxyphenyl)(thiophen-2-yl)iodonium chloride - Features an electron-donating methoxy group.
-
Analog B (EWG): (4-nitrophenyl)(thiophen-2-yl)iodonium chloride - Features a strong electron-withdrawing nitro group.
Caption: Chemical structures of Tiodonium chloride and its analogs.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and demonstrate the specificity of analytical methods.[9][10] These studies expose the active pharmaceutical ingredient (API) to conditions more severe than those used for accelerated stability testing.[7][11] The typical goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be adequately characterized.[7][12]
Our comparative analysis will employ a multi-faceted approach, subjecting Tiodonium chloride and its analogs to hydrolytic, thermal, and photolytic stress as mandated by ICH guidelines.[8][13]
Caption: Workflow for the comparative forced degradation study.
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. A High-Performance Liquid Chromatography (HPLC) method is the standard for this purpose.
Protocol: HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method must be validated for specificity to ensure that degradation products do not co-elute with the parent peak, as per ICH Q2(R1) guidelines.[9]
Hydrolytic Stability
This test evaluates the susceptibility of the compound to degradation in aqueous solutions at various pH levels.[14][15]
Protocol: Hydrolytic Stress Testing
-
Preparation: Prepare solutions of each compound (approx. 1 mg/mL) in three media:
-
0.1 M Hydrochloric Acid (Acidic)
-
0.1 M Sodium Hydroxide (Basic)
-
Purified Water (Neutral)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]
-
Sampling: Withdraw aliquots at initial, intermediate, and final time points.
-
Analysis: Neutralize the acidic and basic samples before dilution and injection into the HPLC system. Analyze all samples against an un-stressed control solution.
Thermal Stability
Thermal stress testing assesses the impact of elevated temperatures on the solid-state stability of the compound.[16][17]
Protocol: Thermal Stress Testing
-
Preparation: Place a known quantity of each solid compound in a vial.
-
Incubation: Store the vials in a calibrated oven at an elevated temperature (e.g., 80°C) for a set duration (e.g., 48 hours).[15]
-
Sampling: At designated time points, remove a vial, allow it to cool to room temperature, and prepare a solution of known concentration.
-
Analysis: Analyze the solution by HPLC to determine the percentage of the remaining parent compound.
Photostability
Photostability testing determines if a compound is degraded by exposure to light, as detailed in ICH guideline Q1B.[18][19][20]
Protocol: Photostability Testing
-
Preparation: Prepare solutions (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) and spread a thin layer of the solid drug substance in transparent containers.
-
Control: Wrap identical samples in aluminum foil to serve as dark controls.
-
Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides a standardized output similar to the D65/ID65 emission standard, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[21]
-
Analysis: After exposure, prepare solutions from the solid samples and analyze all samples by HPLC. Compare the results from the light-exposed samples to the dark controls to quantify photodegradation.
Comparative Data Analysis & Discussion
The results from the forced degradation studies are compiled to compare the relative stability of Tiodonium chloride and its analogs. The data presented below is illustrative, based on established chemical principles, to demonstrate how structural differences can influence stability.
Table 1: Illustrative Forced Degradation Data (% Degradation)
| Stress Condition | Tiodonium Chloride | Analog A (EDG - OCH₃) | Analog B (EWG - NO₂) |
| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | 8% | 12% | 6% |
| Base Hydrolysis (0.1M NaOH, 60°C, 24h) | 15% | 18% | 25% |
| Neutral Hydrolysis (Water, 60°C, 24h) | < 2% | ~2% | < 2% |
| Thermal (Solid, 80°C, 48h) | 5% | 9% | 4% |
| Photolytic (Solution, ICH Q1B) | 22% | 28% | 18% |
Discussion of Results
-
Influence of EDG (Analog A): The electron-donating methoxy group in Analog A increases the electron density on the aromatic ring. This can destabilize the C-I bond, making the compound more susceptible to degradation across most stress conditions, particularly photolytic and hydrolytic pathways. The increased electron density may facilitate photo-induced cleavage or make the iodonium center more prone to nucleophilic attack.
-
Influence of EWG (Analog B): The electron-withdrawing nitro group in Analog B generally enhances stability against thermal and photolytic stress by reducing electron density on the phenyl ring. However, this same feature makes the aromatic ring significantly more electron-deficient and thus highly susceptible to nucleophilic attack. This is clearly reflected in the markedly higher degradation observed under basic hydrolytic conditions.
-
Tiodonium Chloride: As a benchmark, Tiodonium chloride exhibits intermediate stability. The chloro-substituent is weakly deactivating, providing a balance between the stabilizing and destabilizing effects seen in the analogs. Its most significant vulnerability appears to be photodegradation, a common characteristic for diaryliodonium salts which are often used as photoinitiators.
Conclusion
This guide outlines a systematic approach for the comparative stability analysis of Tiodonium chloride and its analogs. The experimental framework, grounded in ICH guidelines, provides a reliable method for elucidating degradation pathways and understanding structure-stability relationships.
The illustrative data underscores a key principle: the stability of diaryliodonium salts is a nuanced interplay of electronic effects. While electron-withdrawing groups can enhance thermal and photostability, they may drastically increase lability towards nucleophiles. Conversely, electron-donating groups tend to decrease overall stability. These insights are critical for researchers in selecting, synthesizing, and formulating diaryliodonium salts for specific applications, ensuring both efficacy and an adequate shelf-life.
References
-
ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Q-Lab. Understanding ICH Photostability Testing. [Link]
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Binder GmbH. (2025). In the right light: What ICH photostability tests are all about. [Link]
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Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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Doobary, S., et al. (2023). Advancements in the synthesis of diaryliodonium salts: Updated protocols. ChemRxiv. [Link]
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
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PubChem. Tiodonium Chloride. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Lab Manager. (2026). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]
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Onwuzuligbo, C. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. [Link]
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ResearchGate. Synthesis of diaryliodonium salts. [Link]
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Doobary, S., et al. (2025). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Royal Society of Chemistry. [Link]
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ICH. Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]
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Global Substance Registration System. TIODONIUM CHLORIDE. [Link]
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Mori, T., et al. (2024). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry. [Link]
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Bentham Science. Diaryliodonium Salts: Structures and Synthesis. [Link]
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ResearchGate. (2015). Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product. [Link]
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Selvita. (2026). Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formulation. [Link]
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PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
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Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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Ka-King, Y., et al. (2022). Diaryliodoniums as Hybrid Hydrogen- and Halogen-Bond-Donating Organocatalysts for the Groebke–Blackburn–Bienaymé Reaction. The Journal of Organic Chemistry. [Link]
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Stuart, D. R., et al. (2023). Mechanistic analysis of N-arylation with diaryliodonium salts. ChemRxiv. [Link]
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University of Nebraska - Lincoln. (2014). Uses of Diaryliodonium Salts and Methods for their Synthesis. [Link]
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Benchmarking the antiplaque efficacy of Tiodonium chloride against industry standards
Benchmarking the Antiplaque Efficacy of Tiodonium Chloride: A Comparative Analysis Against Industry Standards
As a Senior Application Scientist specializing in antimicrobial formulations and dental pharmacology, evaluating a novel antiplaque agent requires moving beyond surface-level data. We must dissect the mechanistic pathways, scrutinize the robustness of the experimental models, and benchmark the compound against established industry gold standards.
Tiodonium chloride (4-chlorophenyl-2-thienyliodonium chloride) is an antimicrobial agent that has demonstrated both bactericidal and algicidal properties[1]. This guide provides an objective, data-driven comparison of Tiodonium chloride against industry standards like Chlorhexidine (CHX) and Stannous Fluoride (SnF₂), detailing the causality behind the experimental protocols used to validate its efficacy.
Mechanistic Profiling: Tiodonium Chloride vs. Chlorhexidine
The efficacy of any antiplaque agent is dictated by its mechanism of action and its substantivity (the ability to remain active in the oral cavity over time). Tiodonium chloride operates via a highly concentration-dependent mechanism against primary cariogenic colonizers, specifically Streptococcus mutans and Actinomyces viscosus[1][2].
Depending on the formulation concentration, Tiodonium chloride exhibits either bacteriostatic or bactericidal activity[3]. At lower thresholds, it acts bacteriostatically by inhibiting the metabolic acid production of the plaque microflora[1]. At higher concentrations (e.g., 0.3%), it shifts to a bactericidal mode, actively disrupting the microbial cell integrity to prevent de novo plaque accumulation[2][3]. Chlorhexidine gluconate, the positive control in these benchmarks, operates similarly but is widely recognized for its superior substantivity and broad-spectrum membrane disruption capabilities[2][3].
Fig 1: Concentration-dependent mechanism of Tiodonium chloride vs. Chlorhexidine on oral biofilms.
Quantitative Benchmarking: Efficacy Data
To establish a reliable benchmark, we synthesize in vitro and in vivo data comparing Tiodonium chloride to Chlorhexidine and Stannous Fluoride. The data reveals that while Tiodonium is highly effective in controlled, prophylactic settings, it struggles against mature biofilms when compared to Stannous Fluoride.
Table 1: Comparative Antiplaque Efficacy in Rodent Models
| Active Agent | Concentration | Delivery Method | Efficacy vs. Control | Mechanistic Notes & Observations |
| Tiodonium Chloride | 0.3% | Twice-daily mouthrinse | Significant reduction | Successfully inhibited S. mutans 6715-15 and A. viscosus T-6 plaque in inoculated rats over 1 to 4 weeks[1][2]. |
| Tiodonium Chloride | 0.1% – 0.2% | Twice-daily mouthrinse | Moderate reduction | Demonstrated antiplaque activity, but results were less consistent than the 0.3% formulation[2]. |
| Tiodonium Chloride | 600 µg/g | Dietary inclusion | Caries reduction | Effective when integrated into food, but failed to show anticaries efficacy as a mouthrinse up to 0.3%[4]. |
| Chlorhexidine Gluconate | Standard | Mouthrinse | High reduction | Served as the gold standard positive control; consistently superior in preventing in vivo plaque accumulation[2][3]. |
| Stannous Fluoride | Standard | Mouthrinse | High reduction | Significantly effective at removing established 6-day-old plaque and restricting pH drops, whereas Tiodonium was unremarkable in the same trial[5]. |
Experimental Protocol: Self-Validating In Vivo Rat Model
In drug development, a protocol must be a self-validating system. If an assay cannot internally prove that its baseline conditions were met, the resulting data is void. The following protocol details the standard in vivo rodent model used to benchmark Tiodonium chloride[1][2], explaining the scientific causality behind each step.
Fig 2: Self-validating in vivo experimental workflow for benchmarking antiplaque efficacy.
Step-by-Step Methodology & Causality
-
Pathogen Inoculation: Weanling rats are inoculated with specific cariogenic strains, typically Streptococcus mutans 6715-15 and Actinomyces viscosus T-6[1][2].
-
Causality: Standardizing the microbial flora ensures that plaque formation is driven by known, quantifiable pathogens. Relying on variable commensal bacteria introduces unacceptable biological noise into the data.
-
-
Dietary Induction: Subjects are placed on a highly cariogenic, high-sucrose diet (e.g., Diet 2000).
-
Causality: Sucrose is the obligate substrate for glucosyltransferases (GTFs) secreted by S. mutans. This drives the synthesis of extracellular polysaccharides (EPS), which form the sticky, structural backbone of cariogenic biofilms.
-
-
Topical Application (Treatment Phase): Administer the test agent (Tiodonium chloride at 0.1%, 0.2%, and 0.3%), a positive control (Chlorhexidine), and a negative control (sterile water) via a twice-daily mouthrinse for 1 to 4 weeks[2].
-
Causality: This mimics human clinical usage patterns. By running a negative control alongside a positive control (CHX), the assay internally validates the baseline growth capacity and the maximum achievable inhibition, ensuring that any observed efficacy from Tiodonium is mathematically bounded.
-
-
Scoring and Quantification: Post-treatment, plaque accumulation is scored using a standardized index (such as Keyes' method).
-
Causality: Visual or gravimetric scoring provides a reproducible, quantitative metric for biofilm volume, allowing for direct comparison across treatment cohorts.
-
-
Statistical Validation: Data is subjected to rigorous statistical analysis (e.g., ANOVA).
-
Causality: Ensures that observed reductions in plaque are statistically significant and not artifacts of biological variance within the animal cohorts.
-
Clinical and Translational Insights
While Tiodonium chloride demonstrated significant antiplaque potential in preliminary in vitro and prophylactic rodent models[3], its translational success reveals critical limitations. In studies involving established, six-day-old mature plaque, Tiodonium chloride mouthrinses yielded unremarkable results, whereas Stannous Fluoride successfully removed the plaque and restricted the biofilm's ability to lower the pH of sugar solutions[5].
Furthermore, while dietary inclusion of Tiodonium reduced caries, topical mouthrinse applications (up to 0.3%) failed to exhibit significant anticaries activity in specific animal models[4]. This discrepancy highlights a critical pharmacokinetic limitation: Tiodonium chloride likely lacks the substantivity or the penetration power required to disrupt mature, EPS-rich biofilms compared to industry standards like Chlorhexidine or Stannous Fluoride. For future drug development, formulating Tiodonium with advanced delivery vehicles or permeation enhancers may be necessary to bridge the gap between its in vitro bactericidal power and its in vivo clinical efficacy.
References
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- PubMed. "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. I. Preliminary in vitro and in vivo studies." National Institutes of Health.
- PubMed. "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. II. In vitro antimicrobial activity and in vivo anticaries activity in animals." National Institutes of Health.
- R Discovery. "Effects of stannous fluoride and tiodonium chloride on dental plaque in rats." Researcher.Life.
- PubMed. "The evaluation of tiodonium chloride as an antiplaque and anticaries agent. III. Evaluation of the antiplaque potential of tiodonium chloride utilizing a rat model." National Institutes of Health.
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Safety Operating Guide
Advanced Safety and Logistics Protocol: Handling Tiodonium Chloride in the Laboratory
Tiodonium chloride (CAS 38070-41-6), chemically identified as (4-chlorophenyl)-thiophen-2-yliodanium chloride[1][2], is a bioactive diaryliodonium salt historically evaluated as an antibacterial and antiplaque agent in dental research ()[3]. Functioning as a potent bactericide and algicide[3], it operates via highly reactive electrophilic mechanisms. While this reactivity is beneficial for disrupting microbial cell membranes, it presents specific, acute occupational hazards to laboratory professionals.
This guide provides an authoritative, step-by-step operational and logistical framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Tiodonium chloride, ensuring that every protocol is a self-validating system grounded in chemical causality.
Chemical Profile & Hazard Causality
Understanding the physicochemical properties of Tiodonium chloride is the foundation of a robust safety protocol. The compound's molecular structure dictates its behavior in both biological systems and laboratory environments.
Quantitative Chemical Profile
| Property | Value | Clinical/Safety Implication |
|---|---|---|
| IUPAC Name | (4-chlorophenyl)-thiophen-2-yliodanium chloride | Indicates a diaryliodonium structure, known for hypervalent iodine reactivity[2]. |
| Molecular Weight | 357.04 g/mol | Moderate size; capable of penetrating compromised skin barriers ()[4]. |
| Topological Polar Surface Area (TPSA) | 28.2 Ų | Highly lipophilic, facilitating rapid absorption through lipid bilayers if dissolved in organic solvents[4]. |
| Physical State | Solid / Powder | High risk of aerosolization and inhalation during dry transfer and weighing. |
Mechanistic Hazard Analysis: Diaryliodonium salts are hypervalent iodine compounds that act as strong electrophiles and arylating agents. Upon contact with unprotected biological tissues, they can undergo rapid nucleophilic attack by the thiol (-SH) or amine (-NH2) groups of cellular proteins. This leads to covalent protein modification, localized oxidative stress, and severe irritation. Furthermore, its low TPSA (28.2 Ų) indicates significant lipophilicity[4]. If Tiodonium chloride is dissolved in a permeation-enhancing solvent (e.g., DMSO or ethanol), it can rapidly bypass the stratum corneum, necessitating strict barrier protections.
Personal Protective Equipment (PPE) Matrix & Causality
Do not rely on generic PPE configurations. The selection below is engineered specifically to counteract the electrophilic and lipophilic nature of Tiodonium chloride.
-
Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm inner, 0.3 mm outer).
-
Causality: Latex is highly permeable to lipophilic organic halides and must be strictly avoided. Nitrile provides a robust chemical barrier against both the dry powder and the common solvent vehicles used to dissolve the compound.
-
-
Respiratory Protection: N95 or P100 particulate respirator (Mandatory if handling outside a localized exhaust system).
-
Causality: As a dry powder, Tiodonium chloride is highly prone to aerosolization. Inhalation of electrophilic dust directly exposes the sensitive mucosal membranes of the respiratory tract to arylation, causing acute pneumonitis or allergic sensitization.
-
-
Eye Protection: Unvented chemical safety goggles.
-
Causality: Airborne crystalline particulates can dissolve in the aqueous environment of the eye. This causes localized pH changes and irreversible corneal protein cross-linking. Standard safety glasses with side shields are insufficient against fine halogenated dust.
-
-
Body Protection: Flame-resistant (Nomex) or 100% cotton lab coat with elastic cuffs to prevent accidental wrist exposure.
Operational Protocol: Safe Handling & Weighing
To ensure absolute trustworthiness in your workflow, follow this self-validating step-by-step methodology for transferring and weighing Tiodonium chloride.
Step 1: Environmental Preparation Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Clear the workspace of any strong reducing agents, as iodonium salts are inherently oxidizing.
Step 2: Static Mitigation Halogenated powders frequently accumulate static charge, leading to "fly-away" dispersion. Pass an anti-static zero-stat gun over the weighing spatula and the anti-static weigh boat. Ground the analytical balance to prevent electrostatic repulsion.
Step 3: Enclosed Weighing Tare the anti-static weigh boat inside the draft shield of the balance. Using a static-free micro-spatula, transfer the required mass of Tiodonium chloride. Close the draft shield doors immediately after transfer to allow the reading to stabilize and physically contain any micro-dust.
Step 4: Solvent Addition (In Situ) To minimize the handling of dry powder, add the primary solvent directly to the weigh boat or transfer the intact solid to a pre-tared vial before dissolution. Seal the vial tightly before removing it from the fume hood.
Figure 1: Step-by-step operational workflow for the safe weighing and transfer of Tiodonium chloride.
Spill Response & Decontamination Workflow
An immediate and logical response to a spill prevents widespread laboratory contamination and limits inhalation risks.
Step-by-Step Spill Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity (minimum 5-foot radius).
-
Assess & Upgrade PPE: If the spill is >5 grams or outside a fume hood, upgrade to a half-mask P100 respirator and don a fresh pair of outer nitrile gloves.
-
Contain (Do Not Sweep): Never dry-sweep Tiodonium chloride, as this generates a massive aerosol cloud. Cover the powder with damp absorbent pads (using water or a 70% ethanol solution) to suppress dust.
-
Mechanical Collection: Use a disposable plastic scoop (avoid metal, which may cause static sparks or react with the halide) to collect the dampened powder and pads.
-
Decontamination: Wash the spill surface with a highly basic soap solution. The basic pH helps hydrolyze and neutralize residual iodonium electrophiles, followed by a final wipe with 70% ethanol.
Figure 2: Sequential spill response and decontamination protocol for Tiodonium chloride.
Disposal & Logistics Plan
Tiodonium chloride must not be disposed of in standard aqueous waste streams due to its potent algicidal and bactericidal properties[3], which can severely disrupt ecological water treatment systems.
-
Solid Waste: Collect all contaminated weigh boats, spatulas, and spill cleanup materials in a rigid, puncture-proof container labeled "Hazardous Solid Waste: Halogenated Organic Iodonium Salts."
-
Liquid Waste: Segregate into a dedicated "Halogenated Organic Waste" carboy. Do not mix with heavy metals or strong reducing agents to prevent exothermic redox reactions.
-
Storage Logistics: Store the primary chemical container in a cool, dry, well-ventilated desiccator away from direct light. Prolonged UV exposure can cause homolytic cleavage of the carbon-iodine bond, degrading the compound and potentially releasing toxic halogen gas.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10247721, Tiodonium Chloride." PubChem,[Link]
-
National Center for Advancing Translational Sciences. "TIODONIUM." Inxight Drugs,[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
